molecular formula C9H6ClNS2 B1350295 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol CAS No. 2104-00-9

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Cat. No.: B1350295
CAS No.: 2104-00-9
M. Wt: 227.7 g/mol
InChI Key: LXFBSCKJEIVRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is a useful research compound. Its molecular formula is C9H6ClNS2 and its molecular weight is 227.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFBSCKJEIVRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395490
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-00-9
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a thiazole derivative of interest to researchers, scientists, and drug development professionals. The document outlines the core synthetic strategy, detailed experimental protocols for key reactions, and relevant quantitative data.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most prominent and efficient method for the synthesis of the this compound core structure is the Hantzsch thiazole synthesis.[1][2][3] This well-established method involves the cyclocondensation of an α-haloketone with a sulfur-containing nucleophile, such as a thioamide or a dithiocarbamate derivative.[1][2]

The synthesis of this compound commences with the preparation of the key intermediate, 2-bromo-1-(4-chlorophenyl)ethanone, from the commercially available 4-chloroacetophenone. This is followed by the core Hantzsch reaction where the α-haloketone is reacted with a dithiocarbamate salt to yield the final thiazole-2-thiol product.

Key Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)

The bromination of 4-chloroacetophenone is a crucial first step. Various brominating agents can be employed, with pyridine hydrobromide perbromide in acetic acid being a suitable choice for undergraduate-level experiments due to its solid nature and ease of handling.[4]

Protocol:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq.) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.

  • Heat the reaction mixture at 90°C for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude 2-bromo-1-(4-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Final Product)

This step involves the cyclocondensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone and ammonium dithiocarbamate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol.[2]

  • Add ammonium dithiocarbamate (1.1-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

Quantitative Data

The following tables summarize key quantitative data for the starting material, intermediate, and final product, along with comparative data for structurally related compounds found in the literature.

Table 1: Physicochemical and Quantitative Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleReported YieldMelting Point (°C)
4-ChloroacetophenoneC₈H₇ClO154.59Starting Material-55-57
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49Intermediate85%[4]96-98
This compoundC₉H₆ClNS₂227.74Final ProductNot SpecifiedNot Specified

Table 2: Comparative Data of Structurally Similar Thiazole Derivatives

Compound NameMolecular FormulaYieldMelting Point (°C)
4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazoleC₂₀H₁₄ClN₃S62.5%[5]176-178[5]
4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hidrazineylidene)-3-phenyl-2,3-dihydrothiazoleC₂₆H₁₈ClN₃S67.4%[5]208-210[5]
4-(4-chlorophenyl)-2-(naphthalen-1-ylmethylene)-hydrazono)-3-(p-tolylphenyl)-2,3-dihydrothiazoleC₂₇H₂₀ClN₃S78.0%[6]223-225[6]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 4-Chloroacetophenone 4-Chloroacetophenone 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 4-Chloroacetophenone->2-Bromo-1-(4-chlorophenyl)ethanone Bromination (Pyridine hydrobromide perbromide, Acetic Acid) This compound This compound 2-Bromo-1-(4-chlorophenyl)ethanone->this compound Hantzsch Thiazole Synthesis (Ethanol, Reflux) Ammonium dithiocarbamate Ammonium dithiocarbamate Ammonium dithiocarbamate->this compound

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_bromination Step 1: Bromination of 4-Chloroacetophenone cluster_hantzsch Step 2: Hantzsch Thiazole Synthesis Dissolve_Reactants_Br Dissolve 4-chloroacetophenone and pyridine hydrobromide perbromide in acetic acid Heat_Reaction_Br Heat at 90°C for 3 hours Dissolve_Reactants_Br->Heat_Reaction_Br Precipitate_Product_Br Pour into ice water to precipitate Heat_Reaction_Br->Precipitate_Product_Br Filter_Wash_Dry_Br Filter, wash with water, and dry Precipitate_Product_Br->Filter_Wash_Dry_Br Purify_Intermediate Recrystallize from ethanol Filter_Wash_Dry_Br->Purify_Intermediate Dissolve_Reactants_H Dissolve 2-bromo-1-(4-chlorophenyl)ethanone and ammonium dithiocarbamate in ethanol Purify_Intermediate->Dissolve_Reactants_H Reflux_Reaction_H Reflux for 2-4 hours Dissolve_Reactants_H->Reflux_Reaction_H Precipitate_Product_H Pour into cold water to precipitate Reflux_Reaction_H->Precipitate_Product_H Filter_Wash_Dry_H Filter, wash with water, and dry Precipitate_Product_H->Filter_Wash_Dry_H Purify_Product Recrystallize from ethanol Filter_Wash_Dry_H->Purify_Product

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a small molecule containing a thiazole heterocyclic ring. Its key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆ClNS₂[1]
Molecular Weight 227.736 g/mol [1]
CAS Number 2104-00-9[1]
Appearance White to off-white solid
Solubility Soluble in alcohol, ether, acetone; slightly soluble in water.[2]
Storage Room temperature[1]

Experimental Protocols

Synthesis of this compound

The synthesis of 4-aryl-1,3-thiazole-2-thiols is commonly achieved via the Hantzsch thiazole synthesis.[3] A general and representative protocol involves the cyclocondensation of an α-haloketone with a dithiocarbamate.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Ammonium dithiocarbamate

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add ammonium dithiocarbamate (1.2 mmol, 1.2 equivalents).

  • The reaction mixture is then heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-cold water (50 mL) with constant stirring, which should result in the precipitation of the crude product.

  • The solid precipitate is collected by vacuum filtration using a Büchner funnel.

  • The collected solid is washed with cold deionized water to remove any water-soluble impurities.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromo-1-(4-chlorophenyl)ethan-1-one D Dissolve Ketone in Ethanol A->D B Ammonium Dithiocarbamate E Add Dithiocarbamate B->E C Ethanol (Solvent) C->D D->E F Reflux for 2-3 hours E->F G Cool to Room Temperature F->G H Precipitate in Ice Water G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization J->K L Pure this compound K->L compound 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol hat Histone Acetyltransferases (HATs) compound->hat Inhibits acetylation Histone Acetylation hat->acetylation Promotes chromatin Open Chromatin Structure acetylation->chromatin transcription Gene Transcription chromatin->transcription cellular_processes Altered Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest) transcription->cellular_processes start Start: Compound Preparation step1 Solubilize compound in DMSO to create stock solution start->step1 step2 Select Cancer Cell Lines (e.g., HeLa, A549, MDA-MB-231) step1->step2 step3 Cell Seeding in 96-well plates step2->step3 step4 Treat cells with serial dilutions of the compound step3->step4 step5 Incubate for 24-72 hours step4->step5 step6 Assess Cell Viability (e.g., MTT, XTT assay) step5->step6 step7 Data Analysis: Calculate IC50 values step6->step7 end End: Determine Cytotoxicity step7->end

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from structurally analogous thiazole derivatives to infer its likely structural characteristics. This guide also details the experimental protocols for its synthesis and crystallographic analysis and explores its potential biological significance through signaling pathway diagrams.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound combines the thiazole scaffold with a 4-chlorophenyl group, a substitution known to influence the pharmacological profile of many bioactive molecules. Understanding the three-dimensional arrangement of atoms in this molecule through crystal structure analysis is paramount for elucidating its structure-activity relationship (SAR), guiding lead optimization, and designing novel therapeutic agents.

This guide will present a comparative analysis of the crystal structures of related thiazole-containing compounds to predict the molecular geometry, intermolecular interactions, and crystal packing of this compound.

Predicted Crystallographic Data and Molecular Geometry

In the absence of a determined crystal structure for this compound, we present crystallographic data from closely related compounds to provide insights into its expected solid-state conformation. The data for 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole is particularly relevant due to the shared 4-(4-chlorophenyl)-1,3-thiazole core.

Table 1: Comparative Crystallographic Data of a Structurally Related Thiazole Derivative

Parameter2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole
Chemical Formula C₁₅H₈Cl₂N₂O₂S
Formula Weight 351.20
Crystal System Triclinic
Space Group P-1
a (Å) 7.4379 (19)
b (Å) 12.305 (3)
c (Å) 16.808 (4)
α (°) 88.596 (5)
β (°) 84.131 (4)
γ (°) 76.721 (5)
Volume (ų) 1489.3 (6)
Z 4
Temperature (K) 292
Radiation Mo Kα (λ = 0.71073 Å)

Data sourced from a study on 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole.

Based on the analysis of related structures, the this compound molecule is expected to exhibit a nearly planar conformation. The dihedral angle between the thiazole ring and the 4-chlorophenyl ring is likely to be small, allowing for π-π stacking interactions in the crystal lattice. The thiazole-2-thiol moiety can exist in tautomeric forms, as a thiol (-SH) or a thione (C=S). In the solid state, the thione form is often predominant and participates in hydrogen bonding. Intermolecular interactions such as C-H···S, C-H···N, and π-π stacking are anticipated to play a crucial role in stabilizing the crystal structure.

Experimental Protocols

Synthesis of this compound

The synthesis of 4-aryl-1,3-thiazole-2-thiols is commonly achieved via the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Ammonium dithiocarbamate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • A solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • To this solution, ammonium dithiocarbamate (1.2 mmol) is added, and the mixture is stirred at room temperature.

  • The reaction is refluxed for 3-4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal X-ray Diffraction Analysis

A general protocol for the determination of the crystal structure is outlined below.

Procedure:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a CCD or CMOS detector and uses Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected at a controlled temperature, often 100 K or 293 K, by rotating the crystal through a series of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Potential Signaling Pathways and Mechanisms of Action

Thiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of histone acetyltransferases (HATs).[1] HATs are enzymes that play a critical role in chromatin remodeling and gene expression. Their inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazole_Derivative 4-(4-Chlorophenyl)-1,3- thiazole-2-thiol HATs Histone Acetyltransferases (e.g., p300/CBP) Thiazole_Derivative->HATs Inhibition Histones Histone Proteins HATs->Histones Acetylation Oncogenes Oncogene Transcription Chromatin Chromatin Histones->Chromatin Relaxation Apoptosis_Genes Apoptosis Gene Transcription Chromatin->Oncogenes Activation Chromatin->Apoptosis_Genes Activation Cell_Proliferation Cell_Proliferation Oncogenes->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces

Potential signaling pathway for HAT inhibition.

Experimental and Analytical Workflow

The overall workflow for the synthesis, characterization, and structural analysis of this compound is depicted in the following diagram.

experimental_workflow Start Synthesis of This compound Purification Purification by Recrystallization Start->Purification Spectroscopic_Analysis Spectroscopic Characterization (NMR, MS) Purification->Spectroscopic_Analysis Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Biological_Assay Biological Activity Screening Spectroscopic_Analysis->Biological_Assay Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Data_Analysis Crystallographic Data Analysis Structure_Solution->Data_Analysis End Structure-Activity Relationship (SAR) Studies Data_Analysis->End Biological_Assay->End

General experimental and analytical workflow.

Conclusion

The comprehensive analysis of this compound, while currently lacking a definitive crystal structure, can be significantly advanced through comparative studies with analogous compounds. The predicted planar geometry and potential for significant intermolecular interactions provide a solid foundation for understanding its solid-state behavior. The outlined experimental protocols offer a clear path for its synthesis and crystallographic analysis. Furthermore, the exploration of its potential role as a histone acetyltransferase inhibitor highlights a promising avenue for future drug discovery and development efforts. The elucidation of the precise crystal structure of this compound remains a critical step to fully unlock its therapeutic potential.

References

Spectroscopic Characterization of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in a wide range of pharmacologically active agents. This document details the probable synthetic route, expected spectroscopic data based on analogous compounds, and a discussion of its structural features.

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via the well-established Hantzsch thiazole synthesis.[1][2][3][4] This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[1]

Proposed Synthetic Pathway:

The most direct route involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2][5]

Synthesis_Workflow start Starting Materials reagents 2-bromo-1-(4-chlorophenyl)ethanone + Thiourea start->reagents reaction Hantzsch Thiazole Synthesis (Condensation & Cyclization) reagents->reaction Reflux in Ethanol intermediate Thiazoline Intermediate reaction->intermediate dehydration Dehydration intermediate->dehydration product This compound dehydration->product purification Purification (Recrystallization) product->purification characterization Spectroscopic Characterization purification->characterization

A proposed workflow for the synthesis of this compound.

Experimental Protocol:

The following is a generalized protocol based on standard Hantzsch synthesis procedures for similar compounds.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as absolute ethanol.[1]

  • Addition of Reagent: To this solution, add thiourea (1.1-1.5 equivalents).[1]

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically expected to be complete within 1-3 hours.[1]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The cooled solution is then poured into cold water to precipitate the crude product.[2]

  • Purification: The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the final product.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Thione-Thiol Tautomerism

It is crucial to recognize that this compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent and the physical state (solid or solution).[6][7] Spectroscopic analysis will reflect the predominant tautomer under the experimental conditions. Studies on similar heterocyclic systems suggest that the thione form is often more stable.[6]

Tautomerism Thiol Thiol Form (this compound) Thione Thione Form (4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-thione) Thiol->Thione Equilibrium

Thione-thiol tautomerism in this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of closely related compounds and established spectroscopic principles.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic peaks corresponding to the various functional groups present in the molecule. The presence of a strong C=S absorption would indicate a predominance of the thione tautomer.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
~3100-3000C-H stretchAromaticMedium
~2600-2550S-H stretchThiol (if present)Weak
~1600, ~1490C=C stretchAromatic ringMedium-Strong
~1550-1450C=N stretchThiazole ringMedium-Strong
~1250-1050C=S stretchThioneStrong
~830C-H out-of-plane bend1,4-disubstituted benzeneStrong
~750C-S stretchThiazole ringMedium
¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the proton environment in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Thiazole-H (C5-H)Singlet~7.0 - 7.5-
Phenyl-H (ortho to Cl)Doublet~7.4 - 7.6~8.5
Phenyl-H (meta to Cl)Doublet~7.7 - 7.9~8.5
N-H (Thione) or S-H (Thiol)Broad Singlet~11.0 - 14.0 (exchangeable with D₂O)-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=S (Thione, C2)~180 - 200
Thiazole C4~145 - 155
Thiazole C5~110 - 120
Phenyl C (attached to Thiazole)~130 - 135
Phenyl C (ortho to Cl)~128 - 130
Phenyl C (meta to Cl)~129 - 131
Phenyl C (with Cl)~133 - 138
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks in an approximate 3:1 ratio).

m/z ValueInterpretation
~227/229Molecular ion peak [M]⁺ / [M+2]⁺
Predicted [M+H]⁺227.97029
Predicted [M+Na]⁺249.95223
Predicted [M-H]⁻225.95573

Predicted m/z values are sourced from PubChemLite.[5]

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic systems.

SolventExpected λmax (nm)Electronic Transition
Ethanol~250 - 280π → π* (Phenyl and Thiazole rings)
Ethanol~300 - 350n → π* (C=S of thione tautomer)

The n → π transition of the thione group is a key indicator of this tautomer in solution.[7]*

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive spectroscopic characterization of this compound. While direct experimental data for this specific molecule is not widely published, the information presented, based on well-established synthetic methods and spectroscopic data from closely related analogues, offers a robust and reliable resource for researchers. The provided protocols and expected data will aid in the successful synthesis, purification, and structural elucidation of this compound, facilitating its further investigation in drug discovery and development programs.

References

Spectroscopic and Structural Elucidation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for the compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. Due to the limited availability of complete, published ¹H and ¹³C NMR datasets for this specific molecule in readily accessible literature, this document presents a summary of available information for structurally related compounds and outlines a general experimental protocol for the acquisition of such data.

Data Presentation

While specific, experimentally verified ¹H and ¹³C NMR data for this compound is not explicitly available in the searched literature, the following tables summarize typical chemical shift ranges for key structural motifs found in similar 4-aryl-thiazole derivatives. This information can serve as a predictive guide for the analysis of this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Thiazole H-57.0 - 7.5Singlet (s)The exact shift is influenced by the electronic nature of the substituent at the C-2 position.
4-Chlorophenyl H-2', H-6'7.6 - 8.0Doublet (d)Protons ortho to the thiazole ring.
4-Chlorophenyl H-3', H-5'7.3 - 7.6Doublet (d)Protons meta to the thiazole ring.
Thiol SH12.0 - 14.0Broad Singlet (br s)This proton is acidic and its signal can be broad and may exchange with D₂O. It exists in tautomeric equilibrium with the thione form.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Thiazole C-2 (C=S)180 - 200The thione carbon is typically deshielded and appears significantly downfield.
Thiazole C-4145 - 155Carbon atom attached to the chlorophenyl group.
Thiazole C-5110 - 120Carbon atom bearing the H-5 proton.
4-Chlorophenyl C-1'130 - 135Quaternary carbon attached to the thiazole ring.
4-Chlorophenyl C-2', C-6'128 - 130Carbons ortho to the thiazole ring.
4-Chlorophenyl C-3', C-5'129 - 131Carbons meta to the thiazole ring.
4-Chlorophenyl C-4'133 - 138Carbon atom attached to the chlorine atom.

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is not available in the searched literature. However, a general procedure for obtaining ¹H and ¹³C NMR spectra for a small organic molecule is provided below.

General NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound, this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

    • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • The chemical shifts should be referenced to the deuterated solvent peak.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and the expected NMR signals.

NMR_Signaling_Pathway cluster_structure Chemical Structure cluster_signals Expected NMR Signals cluster_1H ¹H NMR cluster_13C ¹³C NMR structure This compound H5 Thiazole H-5 (s) structure->H5 H_Aryl_ortho Aryl H-2', H-6' (d) structure->H_Aryl_ortho H_Aryl_meta Aryl H-3', H-5' (d) structure->H_Aryl_meta SH Thiol SH (br s) structure->SH C2 Thiazole C-2 (C=S) structure->C2 C4 Thiazole C-4 structure->C4 C5 Thiazole C-5 structure->C5 C_Aryl_ipso Aryl C-1' structure->C_Aryl_ipso C_Aryl_ortho Aryl C-2', C-6' structure->C_Aryl_ortho C_Aryl_meta Aryl C-3', C-5' structure->C_Aryl_meta C_Aryl_para Aryl C-4' structure->C_Aryl_para

Caption: Molecular structure and its corresponding predicted NMR signals.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. The information presented herein is essential for the structural elucidation, identification, and characterization of this and structurally related compounds in various research and development settings. This document outlines the principal fragmentation pathways, offers a quantitative summary of predicted key ions, and details a representative experimental protocol for acquiring the mass spectrum.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. The quantitative data for the most significant predicted ions are presented in Table 1. The presence of chlorine and sulfur isotopes will result in characteristic isotopic patterns for fragments containing these elements.

m/z (Mass-to-Charge Ratio) Proposed Ion Fragment Predicted Relative Intensity Notes
227/229[C₉H₆ClNS₂]⁺• (Molecular Ion)MajorThe M+2 peak at m/z 229 will be approximately one-third the intensity of the M peak at m/z 227, characteristic of a single chlorine atom. An M+2 peak due to the ³⁴S isotope will also be present.
192[C₉H₅NS₂]⁺MinorLoss of a chlorine radical (•Cl) from the molecular ion.
154[C₈H₅ClS]⁺•MajorRetro-Diels-Alder (RDA) type fragmentation of the thiazole ring with loss of HCNS.
139[C₇H₄ClS]⁺MajorCleavage of the thiazole ring.
111/113[C₆H₄Cl]⁺MajorPhenyl cation with chlorine.
108[C₆H₄S]⁺•MinorLoss of chlorine and subsequent rearrangement from m/z 139.
77[C₆H₅]⁺MinorPhenyl cation resulting from the loss of chlorine from the [C₆H₄Cl]⁺ fragment.[1]
75[C₃H₃S]⁺MinorFragment from the thiazole ring.

Table 1: Predicted Principal Mass Fragments of this compound and Their Predicted Relative Intensities.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (typically at 70 eV) is predicted to be driven by the stability of the resulting radical cations and even-electron ions. The primary fragmentation events are expected to involve cleavage of the thiazole ring and fragmentation of the chlorophenyl group.

Molecular Ion Formation: The initial event is the ionization of the molecule, removing one electron to form the molecular ion, [C₉H₆ClNS₂]⁺•, with a mass-to-charge ratio (m/z) of 227 for the ³⁵Cl isotope and 229 for the ³⁷Cl isotope. The molecular formula of this compound is C₉H₆ClNS₂ and its monoisotopic mass is approximately 226.96 Da.[2]

Major Fragmentation Routes:

  • Thiazole Ring Cleavage: Heterocyclic rings like thiazole are prone to fragmentation upon electron impact.[3][4] A characteristic fragmentation is the retro-Diels-Alder (RDA) type reaction, leading to the expulsion of a neutral molecule. For the thiazole ring in the target molecule, a predicted RDA fragmentation would involve the loss of a neutral hydrogen isothiocyanate (HCNS) molecule, resulting in the formation of the 4-chlorophenylacetylene radical cation at m/z 154.

  • Chlorophenyl Moiety Fragmentation: The chlorophenyl group is expected to undergo characteristic fragmentation. A primary event is the loss of a chlorine radical (•Cl) from the molecular ion to yield an ion at m/z 192.[1] Further fragmentation of chlorophenyl-containing ions can lead to the formation of the chlorophenyl cation at m/z 111/113. Subsequent loss of a chlorine radical from this ion can produce the phenyl cation at m/z 77.[1]

  • Further Thiazole Ring Fragmentation: The thiazole ring can undergo more extensive fragmentation. Cleavage of the C-S and C-N bonds can lead to various smaller fragments. For instance, a fragment corresponding to [C₇H₄ClS]⁺ at m/z 139 is plausible, arising from the cleavage of the thiazole ring.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [C₉H₆ClNS₂]⁺• m/z 227/229 (Molecular Ion) F192 [C₉H₅NS₂]⁺ m/z 192 M->F192 - •Cl F154 [C₈H₅ClS]⁺• m/z 154 M->F154 - HCNS (RDA) F139 [C₇H₄ClS]⁺ m/z 139 M->F139 - C₂HNS F111 [C₆H₄Cl]⁺ m/z 111/113 F139->F111 - CS F108 [C₆H₄S]⁺• m/z 108 F139->F108 - Cl F77 [C₆H₅]⁺ m/z 77 F111->F77 - Cl

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

3. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Temperature ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis Workflow:

The analysis of the acquired mass spectrometry data should follow a logical progression from initial data acquisition to final structural confirmation.

data_analysis_workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Confirmation Acquisition GC-MS Data Acquisition Deconvolution Peak Deconvolution Acquisition->Deconvolution Background Background Subtraction Deconvolution->Background MI_ID Molecular Ion Identification (m/z and Isotope Pattern) Background->MI_ID Frag_Analysis Fragmentation Pattern Analysis MI_ID->Frag_Analysis Library_Search Mass Spectral Library Search (e.g., NIST, Wiley) Frag_Analysis->Library_Search Structure_Confirm Structural Confirmation Library_Search->Structure_Confirm

Caption: Logical workflow for the analysis of mass spectrometry data.

This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. Due to the limited availability of a complete, published experimental spectrum for this specific compound, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a comprehensive analysis of its expected vibrational characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The molecule consists of a 4-chlorophenyl ring attached to a 1,3-thiazole-2-thiol core. The thiazole ring can exist in tautomeric forms, primarily the thiol and thione forms. The thione form, 4-(4-chlorophenyl)-3H-thiazole-2-thione, is often the more stable tautomer in the solid state. The expected IR spectrum will be a composite of the vibrational modes of these constituent parts.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of IR data from structurally similar compounds, including 4-substituted thiazoles, aromatic thiols, and chlorophenyl derivatives.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100 - 3000Medium to WeakAromatic C-H stretching (4-chlorophenyl and thiazole ring)
~2600 - 2550WeakS-H stretching (thiol tautomer)
~1610 - 1580Medium to StrongC=N stretching (thiazole ring)
~1590 - 1475Medium to StrongC=C stretching (aromatic and thiazole rings)
~1400 - 1300MediumIn-plane C-H bending (aromatic and thiazole rings)
~1250 - 1150Medium to StrongC=S stretching (thione tautomer)
~1100 - 1000StrongC-Cl stretching (4-chlorophenyl group)
~850 - 800StrongOut-of-plane C-H bending (para-disubstituted aromatic ring)
~750 - 650MediumC-S stretching (thiazole ring)

Experimental Protocols

A standard experimental protocol for obtaining the infrared spectrum of this compound is outlined below. This protocol is based on common practices for the analysis of solid organic compounds.

Synthesis of this compound

The Hantzsch thiazole synthesis is a common and effective method for the preparation of this class of compounds.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Ammonium dithiocarbamate or a suitable thioamide

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in ethanol.

  • Add an equimolar amount of ammonium dithiocarbamate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Infrared Spectroscopic Analysis

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dried this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_ir IR Analysis Reactants 2-bromo-1-(4-chlorophenyl)ethanone + Ammonium dithiocarbamate Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Purification Filtration and Recrystallization Reaction->Purification Product Pure this compound Purification->Product Sample_Prep Sample Preparation (KBr Pellet) Product->Sample_Prep FTIR FTIR Spectrometer Sample_Prep->FTIR Data_Acq Data Acquisition (4000-400 cm⁻¹) FTIR->Data_Acq Spectrum IR Spectrum Data_Acq->Spectrum

Caption: Experimental workflow for the synthesis and IR analysis.

Correlation_Diagram cluster_molecule Molecular Structure: this compound cluster_spectrum Characteristic IR Absorptions (cm⁻¹) Chlorophenyl 4-Chlorophenyl Group CH_Aro ~3100-3000 (Aromatic C-H stretch) Chlorophenyl->CH_Aro CC ~1590-1475 (C=C stretch) Chlorophenyl->CC CCl ~1100-1000 (C-Cl stretch) Chlorophenyl->CCl CH_OOP ~850-800 (Aromatic C-H oop bend) Chlorophenyl->CH_OOP Thiazole 1,3-Thiazole Ring Thiazole->CH_Aro CN ~1610-1580 (C=N stretch) Thiazole->CN Thiazole->CC CS_Ring ~750-650 (C-S stretch) Thiazole->CS_Ring Thiol Thiol/Thione Group SH ~2600-2550 (S-H stretch) Thiol->SH CS_Thione ~1250-1150 (C=S stretch) Thiol->CS_Thione

Caption: Correlation of functional groups to IR absorptions.

A Technical Guide to the Solubility of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of specific published quantitative solubility data, this document focuses on the predicted solubility profile of the compound based on its structural features and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists working on the formulation, synthesis, and biological evaluation of this and related compounds.

Introduction

This compound is a synthetic compound featuring a thiazole heterocyclic ring system, a known scaffold in many biologically active molecules. The substituents, a 4-chlorophenyl group and a thiol group, significantly influence its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including:

  • Drug Formulation: Developing suitable solvent systems for preclinical and clinical formulations.

  • Chemical Synthesis: Selecting appropriate solvents for reaction, purification, and crystallization processes.

  • Biological Assays: Ensuring accurate and reproducible results by preparing homogeneous solutions for in vitro and in vivo testing.

This guide provides a theoretical framework for predicting the solubility of this compound and practical methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key structural features of this compound that dictate its solubility are:

  • Aromatic Rings: The presence of the 4-chlorophenyl and thiazole rings contributes to the molecule's lipophilicity.

  • Thiol Group (-SH): This group can act as a weak hydrogen bond donor and acceptor, potentially contributing to solubility in polar protic solvents.

  • Chlorine Atom: The electronegative chlorine atom can participate in dipole-dipole interactions.

  • Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring can act as hydrogen bond acceptors.

A predicted XlogP value of 3.1 for this compound suggests that the compound is somewhat lipophilic and is expected to have limited solubility in water but better solubility in organic solvents.[1]

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the expected solubility of this compound in various classes of organic solvents is summarized in the table below.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerateThe thiol group can engage in hydrogen bonding with the solvent's hydroxyl group. However, the large nonpolar chlorophenyl and thiazole rings may limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute, effectively solvating the molecule.
Nonpolar Hexane, Toluene, DichloromethaneModerate to LowThe lipophilic nature of the chlorophenyl and thiazole rings will favor solubility in nonpolar solvents, but the polar thiol and thiazole heteroatoms may reduce it.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following protocols describe the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (pure, crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.1 mg or better)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either:

    • Centrifuge the vials at a high speed.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

  • Quantification:

    • Carefully transfer a known volume of the clear, saturated supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key molecular features of this compound and the intermolecular forces that govern its solubility in different types of organic solvents.

G Factors Influencing Solubility of this compound cluster_solute This compound cluster_solvents Organic Solvents cluster_interactions Dominant Intermolecular Forces Solute C₉H₆ClNS₂ Lipophilic Lipophilic Moieties (Chlorophenyl, Thiazole Ring) Solute->Lipophilic HBD Hydrogen Bond Donor (-SH) Solute->HBD HBA Hydrogen Bond Acceptors (N, S in Thiazole, -SH) Solute->HBA Dipole Dipole-Dipole Interactions (C-Cl, Thiazole Ring) Solute->Dipole VDW_Interaction Van der Waals Forces Lipophilic->VDW_Interaction Dispersion Forces HB_Interaction Hydrogen Bonding HBD->HB_Interaction Donates H⁺ HBA->HB_Interaction Accepts H⁺ Dipole_Interaction Dipole-Dipole Dipole->Dipole_Interaction PolarProtic Polar Protic (e.g., Methanol) PolarProtic->HB_Interaction H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO) PolarAprotic->Dipole_Interaction Strong Dipoles Nonpolar Nonpolar (e.g., Hexane) Nonpolar->VDW_Interaction

Caption: Key molecular features and their interactions with different solvent types.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the shake-flask method for determining the equilibrium solubility of this compound.

G Experimental Workflow for Shake-Flask Solubility Determination A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature for 24-72 hours. A->B C Step 3: Phase Separation Centrifuge or filter to separate the solid from the saturated solution. B->C D Step 4: Dilution Accurately dilute a known volume of the supernatant. C->D E Step 5: Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC). D->E F Step 6: Calculation Calculate solubility based on the measured concentration and dilution factor. E->F

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

References

Unveiling the Mechanistic Potential of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1] The specific molecule, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, combines this privileged heterocycle with a 4-chlorophenyl group—a substitution known to enhance pharmacological effects—and a reactive 2-thiol moiety, suggesting a high potential for targeted biological interactions.[2][3] While direct and extensive biological data for this specific compound is not widely available, its structural features point toward several plausible and compelling mechanisms of action. This guide provides a scientifically-grounded exploration of these potential mechanisms, drawing from extensive literature on structurally related thiazole derivatives. It is designed for researchers and drug development professionals, offering not just theoretical pathways but also detailed, field-proven experimental workflows required to rigorously validate them. Our approach is built on a foundation of scientific integrity, explaining the causal logic behind experimental choices to empower researchers in their quest to unlock the therapeutic potential of this and similar molecules.

Part 1: The Epigenetic Hypothesis - Inhibition of Histone Acetyltransferases (HATs)

Scientific Rationale: A Strong Precedent

The most direct mechanistic hypothesis stems from the reported activity of a closely related analog, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, which has been identified as an inhibitor of histone acetyltransferases (HATs).[4] HATs are critical epigenetic regulators that catalyze the transfer of acetyl groups to lysine residues on histone tails.[4] This acetylation neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin structure, which facilitates gene transcription.[4] Aberrant HAT activity is a known driver in various pathologies, including cancer and inflammatory diseases, making HATs a high-value therapeutic target.[4]

Given the structural similarity, it is highly plausible that this compound also functions as a HAT inhibitor. The thiazole core could serve as a scaffold for binding within the enzyme's active site, while the 2-thiol group may play a crucial role in coordinating with the zinc cofactor present in some HAT families or forming covalent bonds with key cysteine residues.

Visualizing the Role of HATs in Gene Activation

HAT_Mechanism cluster_0 Inactive State (Condensed Chromatin) cluster_1 Active State (Open Chromatin) DNA_histone_inactive DNA Histone Core gene_off Gene Transcription OFF HAT HAT Enzyme (e.g., p300/CBP) DNA_histone_inactive->HAT Substrate DNA_histone_active DNA Acetylated Histone gene_on Gene Transcription ON HAT->DNA_histone_active Acetylation Inhibitor 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol Inhibitor->HAT Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT

Caption: Role of HATs in chromatin remodeling and gene transcription.

Experimental Validation Workflow: From In Vitro Inhibition to Cellular Target Engagement

This workflow provides a self-validating system, starting with broad enzymatic activity and progressively confirming the mechanism in a complex cellular environment.

HAT_Workflow Start Assay Step 1: In Vitro HAT Activity Assay Start->Assay IC50 Step 2: Dose-Response & IC50 Calculation Assay->IC50 Significant Inhibition CETSA Step 3: Cellular Thermal Shift Assay (CETSA) IC50->CETSA Potent IC50 WesternBlot Step 4: Western Blot for Histone Acetylation CETSA->WesternBlot Target Engagement Confirmed End Validated HAT Inhibition WesternBlot->End Reduced Cellular Acetylation

Caption: Experimental workflow for validating HAT inhibition.

Protocol 1: In Vitro HAT Activity & IC50 Determination

  • Objective: To quantify the direct inhibitory effect of the compound on HAT enzyme activity.

  • Materials: Recombinant human HAT enzyme (e.g., p300/CBP), Histone H3 peptide substrate, Acetyl-CoA, HAT assay buffer, test compound, and a commercial fluorometric or colorimetric HAT Activity Assay Kit.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the compound (e.g., from 100 µM to 1 nM) in the assay buffer.

    • In a 96-well plate, add the HAT enzyme, histone substrate, and the diluted compound or DMSO vehicle control.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and add the developer solution as per the kit manufacturer's instructions.

    • Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of the compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Trustworthiness Check: The inclusion of a known HAT inhibitor (e.g., Anacardic Acid) as a positive control is essential to validate the assay's performance.

Part 2: The Anti-Inflammatory Hypothesis - Dual Inhibition of COX/LOX Pathways

Scientific Rationale: Targeting the Arachidonic Acid Cascade

The thiazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, such as Meloxicam.[5][6] Numerous studies have demonstrated that thiazole derivatives can potently inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5][6] These enzymes are pivotal in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. Selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[6] The 4-(4-chlorophenyl)thiazole moiety is structurally reminiscent of motifs found in selective COX-2 inhibitors (e.g., Celecoxib). Therefore, it is a strong hypothesis that this compound acts by inhibiting these key inflammatory enzymes.

Visualizing the Arachidonic Acid Cascade

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX_Pathway LOX_Pathway 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX_Pathway PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTB4) (Chemotaxis) LOX_Pathway->Leukotrienes Inhibitor 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol Inhibitor->COX_Pathway Inhibitor->LOX_Pathway

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Experimental Validation Workflow: From Enzyme Assays to In Vivo Efficacy

Protocol 2: In Vitro COX-1/COX-2 & 5-LOX Inhibition Assays

  • Objective: To determine the compound's inhibitory potency and selectivity against COX-1, COX-2, and 5-LOX.

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, potato 5-LOX enzyme, commercial colorimetric or fluorometric assay kits for each enzyme.

  • Procedure:

    • Follow the general procedure for IC50 determination as described in Protocol 1, using the specific substrates and buffers provided in the respective enzyme assay kits.

    • For the COX assay, the readout is typically the measure of peroxidase activity, which is coupled to prostaglandin biosynthesis.

    • For the 5-LOX assay, the readout often measures the formation of leukotrienes from arachidonic acid.

  • Data Analysis:

    • Calculate the IC50 value for each enzyme.

    • Determine the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

  • Trustworthiness Check: Use Aspirin (COX-1), Celecoxib (COX-2), and Zileuton (5-LOX) as standard positive controls to benchmark the compound's activity and validate the assays.[5][6]

Data Presentation: Comparative Enzyme Inhibition

Summarizing the IC50 data in a table allows for a clear, at-a-glance assessment of potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (SI)
Test Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Aspirin (Control)~15[6]>100N/A<0.15
Celecoxib (Control)>100~0.05[6]N/A>2000
Zileuton (Control)N/AN/A~11[6]N/A

Part 3: The Anticancer Hypothesis - Kinase Inhibition

Scientific Rationale: A Privileged Scaffold for Kinase Inhibitors

The thiazole ring is a key structural element in several approved anticancer kinase inhibitors (e.g., Dasatinib).[7] Thiazole derivatives have shown potent activity against a wide range of kinases, including BRAFV600E and the Bcr-Abl fusion protein, which are oncogenic drivers in melanoma and chronic myelogenous leukemia (CML), respectively.[8][9] These inhibitors typically function by competing with ATP for binding in the kinase catalytic domain. The planarity of the thiazole ring and its ability to act as a hydrogen bond acceptor/donor make it an ideal scaffold for this purpose. The 4-chlorophenyl group can provide crucial hydrophobic interactions within the kinase active site.[9]

Visualizing a Generic Kinase Inhibition Pathway

Kinase_Inhibition Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Oncogenic Kinase (e.g., Bcr-Abl) Receptor->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Output Cell Proliferation, Survival pSubstrate->Output ATP ATP ATP->Kinase Inhibitor 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol Inhibitor->Kinase

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Experimental Validation Workflow: From Broad Screening to Cellular Potency

Protocol 3: Kinase Panel Screening and Cellular Validation

  • Objective: To identify specific kinase targets and validate the compound's anticancer activity in a relevant cellular model.

  • Step 1: Broad Kinase Panel Screen:

    • Causality: It is inefficient and cost-prohibitive to test kinases one by one. A broad screening panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) provides a rapid and comprehensive overview of the compound's selectivity profile.

    • Procedure: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) for profiling against their kinase panel. The output will be a list of kinases with significant inhibition.

  • Step 2: IC50 Determination for Top Hits:

    • Procedure: For the most promising hits from the panel screen, perform in vitro kinase assays to determine precise IC50 values, as described in Protocol 1, using the specific kinase, its substrate, and ATP.

  • Step 3: Cellular Proliferation Assay:

    • Causality: A potent enzymatic IC50 must translate to cellular activity. This step validates that the compound can cross the cell membrane and inhibit its target in a biological context.

    • Procedure: Use a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl).[9]

      • Seed cells in a 96-well plate.

      • Treat with a serial dilution of the compound for 72 hours.

      • Measure cell viability using an MTT or CellTiter-Glo assay.

      • Calculate the GI50 (concentration for 50% growth inhibition).

  • Step 4: Target Phosphorylation Western Blot:

    • Causality: This is the most direct evidence of target engagement in cells. Inhibition of a kinase should lead to a decrease in the phosphorylation of its known substrates.

    • Procedure:

      • Treat the target-dependent cell line with the compound at concentrations around its GI50 for a short period (e.g., 2-4 hours).

      • Lyse the cells and perform a Western blot.

      • Probe with antibodies against the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate (e.g., p-CrkL for Bcr-Abl).

      • A reduction in the phospho-protein signal relative to total protein confirms on-target activity.

Summary and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of several validated therapeutic pathways. Based on robust evidence from structurally related compounds, the most plausible mechanisms of action are HAT inhibition , dual COX/LOX inhibition , and oncogenic kinase inhibition .

The immediate path forward requires the systematic application of the validation workflows detailed in this guide. Positive results in any of these pathways would provide a strong foundation for a dedicated drug discovery program. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by comprehensive ADME/Tox profiling to assess the compound's drug-like properties. The inherent reactivity of the 2-thiol group also presents an opportunity for its use as a handle in developing covalent inhibitors or as a building block for more complex molecules, such as PROTACs.[10]

References

The Emergence of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and its Analogs as Histone Acetyltransferase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of epigenetic research and therapeutic development, a class of small molecules centered around the 4-(4-chlorophenyl)-1,3-thiazole core has garnered significant attention. This technical guide provides an in-depth analysis of a prominent member of this class, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), a noted Histone Acetyltransferase (HAT) inhibitor. While the user query specified 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, the preponderance of available scientific literature focuses on CPTH2, a structurally related and well-characterized derivative. This document will focus on the established data for CPTH2 as a representative HAT inhibitor of this chemical series.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Core Compound Data

ParameterValue
IUPAC Name4-(4-chlorophenyl)-N'-(cyclopentylideneamino)-1,3-thiazol-2-amine
SynonymsCPTH2, Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone
CAS Number357649-93-5
Molecular FormulaC₁₄H₁₄ClN₃S
Molecular Weight291.8 g/mol
Biological RoleHistone Acetyltransferase (HAT) Inhibitor, specifically targeting the Gcn5p network.[1]

Mechanism of Action: Targeting the Epigenetic Machinery

Histone Acetyltransferases (HATs) are a family of enzymes crucial for epigenetic regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on both histone and non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.[1][2] The dysregulation of HAT activity is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[2]

CPTH2 has been identified as a potent HAT inhibitor with a degree of specificity for the Gcn5p-dependent functional network.[1][3] It has also been shown to target the p300 enzyme.[4] By inhibiting these HATs, CPTH2 prevents the acetylation of histones, particularly the H3 histone at the K14 position, resulting in a more condensed chromatin state and the repression of gene transcription.[3][4] This mode of action can ultimately lead to the silencing of oncogenes and the induction of apoptosis in cancer cells.[4]

Quantitative Data: In Vitro Efficacy

The following tables summarize the cytotoxic activity of CPTH2 in various cancer cell lines and its effect on histone acetylation.

Table 1: Cytotoxicity of CPTH2 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaData not explicitly provided in search results
SK-N-SHNeuroblastomaData not explicitly provided in search results
MCF7Breast CancerData not explicitly provided in search results
A549Lung AdenocarcinomaIC50 of 42 ± 3.7 µM for a structurally related derivative[5]
DLD-1Colorectal AdenocarcinomaIC50 of 26 ± 2.7 µM and 21 ± 1.6 µM for structurally related derivatives[5]

Note: Specific IC50 values for CPTH2 in HCT116, SK-N-SH, and MCF7 were mentioned to be determined but not explicitly stated in the provided text.[2] The data for A549 and DLD-1 are for structurally related azothiazole derivatives.[5]

Table 2: Effect of CPTH2 on Histone H3 Acetylation

ParameterObservation
Global Histone H3 AcetylationDecreased[2]
Specific SiteH3-AcK14[3]

Table 3: Induction of Apoptosis by CPTH2

AssayResult
Caspase-3/7 ActivityIncreased[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CPTH2.

Cell Culture and Compound Treatment

Human cancer cell lines, such as HCT116 (colon carcinoma), SK-N-SH (neuroblastoma), and MCF7 (breast cancer), are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2] For experiments, cells are seeded in multi-well plates and allowed to attach overnight.[2] CPTH2 is dissolved in a suitable solvent like DMSO and then diluted in the culture medium to the desired final concentrations for treating the cells.[2] A vehicle control (DMSO) is run in parallel.[2]

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the staining of total cellular protein.[2]

  • Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.[2]

  • Treatment: Cells are treated with a range of CPTH2 concentrations (e.g., 0.1 to 100 µM) for 72 hours.[2]

  • Fixation: Cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[2]

  • Washing: The plate is washed five times with slow-running tap water and air-dried.[2]

  • Staining: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the bound stain.[2]

  • Measurement: The absorbance is measured at 510 nm using a microplate reader.[2] The percentage of cell growth inhibition is calculated to determine the IC50 value.[2]

Western Blot Analysis for Histone Acetylation

This assay directly measures the impact of the compound on HAT activity within the cells by quantifying the levels of acetylated histones.[2]

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency before treatment with CPTH2.[2]

  • Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[2]

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against acetylated histone H3 and total histone H3, followed by incubation with a secondary antibody.

  • Quantification: Band intensities are quantified using densitometry software, and the acetylated histone H3 signal is normalized to the total histone H3 signal.[2]

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.[2]

  • Seeding and Treatment: Cells are seeded in a white-walled 96-well plate at a density of 10,000 cells/well, incubated overnight, and then treated with the test compound for 24 to 48 hours.[2] A known apoptosis inducer (e.g., staurosporine) is used as a positive control.[2]

  • Assay: The plate is equilibrated to room temperature, and the caspase-3/7 reagent is added to each well.[2]

  • Incubation and Measurement: The plate is incubated at room temperature for 1-2 hours, protected from light.[2] The luminescence, which is proportional to caspase-3/7 activity, is measured using a microplate reader.[2]

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Gcn5 Inhibition by CPTH2

Gcn5_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by CPTH2 Acetyl-CoA Acetyl-CoA Gcn5 Gcn5 (HAT) Acetyl-CoA->Gcn5 Histone_Protein Histone_Protein Histone_Protein->Gcn5 Acetylated_Histone Acetylated_Histone Gcn5->Acetylated_Histone Acetylation Blocked_Acetylation Blocked_Acetylation Relaxed_Chromatin Relaxed_Chromatin Acetylated_Histone->Relaxed_Chromatin Gene_Transcription Gene_Transcription Relaxed_Chromatin->Gene_Transcription CPTH2 CPTH2 CPTH2->Gcn5 Inhibits

Caption: Simplified signaling pathway of Gcn5 inhibition by CPTH2.

Experimental Workflow for Cellular Characterization of a HAT Inhibitor

HAT_Inhibitor_Workflow Start Select Compound (e.g., CPTH2) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Confirmation Mechanism Confirmation IC50_Determination->Mechanism_Confirmation Western_Blot Western Blot for Histone Acetylation Mechanism_Confirmation->Western_Blot Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Mechanism_Confirmation->Apoptosis_Assay Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for the cellular characterization of a HAT inhibitor.

Conclusion

4-(4-Chlorophenyl)-1,3-thiazole derivatives, particularly CPTH2, represent a promising class of HAT inhibitors with potential applications in oncology.[1] The ability of CPTH2 to modulate the acetylation status of histones through the inhibition of Gcn5 provides a clear mechanism for its anti-proliferative and pro-apoptotic effects.[1][4] The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this and structurally related compounds. Future studies should focus on elucidating the broader spectrum of HAT isoform selectivity, exploring in vivo efficacy, and optimizing the therapeutic potential of this chemical scaffold. scaffold.

References

Biological activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives

Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized for its wide array of pharmacological applications.[1][2] As a core structural component in numerous FDA-approved drugs, thiazole derivatives have been extensively explored for their therapeutic potential.[1][2] Modifications to the thiazole nucleus are a key strategy in drug discovery to develop novel molecules with enhanced biological potency.[2][3] This guide focuses on the biological activities of derivatives of this compound, a class of compounds that combines the proven pharmacophore of the thiazole ring with a chlorophenyl group, a substitution known to modulate biological effects. These derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities.[3][4]

Synthesis and Characterization

The synthesis of thiazole derivatives often involves the reaction of key intermediates to form the heterocyclic ring. For instance, a common route to produce 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines involves refluxing 2-amino-4-(4-chlorophenyl)thiazole with various substituted aldehydes in methanol with a few drops of glacial acetic acid. Further modification, such as reacting these Schiff bases with thioglycolic acid in the presence of anhydrous zinc chloride, can yield thiazolidinone derivatives. The structures of these newly synthesized compounds are typically confirmed using spectral data and elemental analysis.[4][5]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., 2-amino-4-(4-chlorophenyl)thiazole + Substituted Aldehyde) Reaction1 Reaction (Reflux) Solvent: Methanol Catalyst: Acetic Acid Start->Reaction1 Intermediate Intermediate Product (Schiff Base) Reaction1->Intermediate Reaction2 Cyclization Reaction (e.g., with Thioglycolic Acid) Intermediate->Reaction2 FinalProduct Final Thiazole Derivative (e.g., Thiazolidinone) Reaction2->FinalProduct Purification Purification & Recrystallization FinalProduct->Purification Characterization Structural Characterization (Elemental Analysis, Spectral Data) Purification->Characterization

Caption: A generalized workflow for the synthesis of thiazole derivatives.

Antimicrobial Activity

Derivatives of the this compound scaffold have been evaluated for their efficacy against a range of microbial pathogens, including both bacteria and fungi.[5]

Antibacterial and Antifungal Data

The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC) or the zone of inhibition. Studies have shown that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, compound 4a (a thiazolidinone derivative) showed notable activity against B. subtilis, E. coli, and S. aureus. In the same study, compounds 3a and 4a displayed the maximum zone of inhibition against the fungus A. niger.

Compound IDTest OrganismActivity (Zone of Inhibition in mm)Reference
3a Aspergillus niger20
4a Bacillus subtilis18
Escherichia coli16
Staphylococcus aureus18
Aspergillus niger22
3c Aspergillus flavus18
4b Aspergillus flavus19

Note: Structures for compounds 3a, 3c, 4a, and 4b can be found in the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a key metric for determining the antimicrobial potency of a compound.[6]

Protocol: Broth Microdilution Method

  • Stock Solution Preparation: A stock solution of the test compound is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[6]

  • Serial Dilutions: Serial dilutions of the compound are prepared in 96-well microtiter plates to achieve a range of concentrations (e.g., 2 to 1024 µg/mL).[6]

  • Inoculum Preparation: Standardized bacterial or fungal inoculums are prepared and added to the wells containing the diluted compounds. Mueller Hinton II Broth is typically used for bacteria, and RPMI 1640 medium for fungi.[6]

  • Incubation: The plates are incubated at 37°C. Incubation times are typically 24 hours for bacteria and fungi, though some protocols extend it to 48 hours for fungi.[6]

  • MIC Determination: After incubation, the plates are visually inspected. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] All assays are generally performed in triplicate to ensure reproducibility.[6]

G cluster_mic Antimicrobial Screening Workflow (MIC Determination) Start Prepare Compound Stock Solution (in DMSO) Dilution Perform Serial Dilutions in 96-Well Plate Start->Dilution Inoculation Add Standardized Microbial Inoculum Dilution->Inoculation Incubation Incubate at 37°C (24-48 hours) Inoculation->Incubation Observation Visually Inspect Wells for Microbial Growth Incubation->Observation Result Determine MIC: Lowest Concentration with No Visible Growth Observation->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Thiazole derivatives are a significant class of compounds in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[4][7][8] The antiproliferative activity of this compound derivatives has been investigated against cell lines such as breast cancer (MCF-7) and liver cancer (HepG2).[4][6]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify a compound's cytotoxic potency. Several studies have reported the IC₅₀ values for various thiazole derivatives. For instance, a study on novel thiazole derivatives found that compound 4c was the most active, with IC₅₀ values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively, which was more potent than the standard drug Staurosporine in that assay.[4]

Compound IDCell LineIC₅₀ (µM)Standard Drug (IC₅₀, µM)Reference
4a MCF-745.4 ± 2.75Staurosporine (6.77 ± 0.41)[4]
HepG240.2 ± 2.43Staurosporine (8.4 ± 0.51)[4]
4b MCF-731.5 ± 1.91Staurosporine (6.77 ± 0.41)[4]
HepG251.7 ± 3.13Staurosporine (8.4 ± 0.51)[4]
4c MCF-72.57 ± 0.16Staurosporine (6.77 ± 0.41)[4]
HepG27.26 ± 0.44Staurosporine (8.4 ± 0.51)[4]

Note: Structures for compounds 4a, 4b, and 4c can be found in the cited literature.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and cultured in a suitable medium like DMEM.[6]

  • Incubation: The plates are incubated for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C to allow cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 200 µM) and incubated for another 24-48 hours.[6]

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours. Live cells with active mitochondria metabolize the yellow MTT into a purple formazan product.[6]

  • Solubilization: A solubilizing agent (such as DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

G cluster_mtt Anticancer Screening Workflow (MTT Assay) Start Seed Cancer Cells in 96-Well Plate Incubate1 Incubate (24h) for Cell Adherence Start->Incubate1 Treat Treat Cells with Various Compound Concentrations Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance with Plate Reader Solubilize->Read Calculate Calculate Cell Viability & Determine IC₅₀ Value Read->Calculate G cluster_pathway Acetylcholinesterase (AChE) Inhibition Pathway AChE AChE (Enzyme) Products Choline + Acetate (Products) AChE->Products Hydrolysis Complex [AChE-Inhibitor Complex] (Inactive) AChE->Complex ACh Acetylcholine (Substrate) ACh->AChE ACh->Complex Blocked Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Complex

References

A Technical Guide to In Silico Modeling of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, a member of the pharmacologically significant thiazole class of compounds. Thiazole derivatives have been investigated for a range of activities, including antiparasitic and enzyme-inhibitory functions.[1][2][3] In silico modeling, encompassing techniques from molecular docking to molecular dynamics, offers a powerful, high-resolution lens to predict and rationalize the molecular interactions underpinning these biological effects.[4][5][6] This document outlines detailed protocols for these computational experiments, presents a structure for summarizing quantitative data, and provides standardized visualizations for experimental workflows and hypothetical signaling pathways, aiming to facilitate reproducible and meaningful research in drug discovery.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. The specific derivative, this compound, combines this core with a chlorophenyl group, a common moiety in bioactive molecules, and a reactive thiol group. Related 4-(4-chlorophenyl)thiazole compounds have shown potential as antiparasitic agents against Leishmania amazonensis and Trypanosoma cruzi.[2][3] Furthermore, other structurally similar thiazoles have been identified as inhibitors of key enzymes like histone acetyltransferases (HATs), which are implicated in cancer and inflammatory diseases.[1]

Given this context, in silico modeling serves as an essential first step to:

  • Identify and validate potential protein targets.

  • Predict the binding mode and affinity of the compound.

  • Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

  • Assess the stability of the complex over time.

This guide provides the core methodologies to achieve these objectives.

Experimental Protocols: A Step-by-Step Guide

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding conformation and affinity.[4][5][7]

Methodology:

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and existing co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Identify the binding site, either from the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Define the simulation grid box, ensuring it encompasses the entire binding site.

    • Execute the docking algorithm (e.g., AutoDock Vina, GOLD) using a search algorithm like the Lamarckian Genetic Algorithm.[7]

    • Generate a set of possible binding poses (typically 10-20).

  • Analysis of Results:

    • Rank the poses based on their predicted binding energy (scoring function).

    • Visually inspect the top-ranked pose to analyze intermolecular interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts with key amino acid residues in the binding pocket.

Protocol for Molecular Dynamics (MD) Simulation

MD simulations are used to assess the dynamic stability of the protein-ligand complex over a specific timescale.[8][9][10]

Methodology:

  • System Setup (using GROMACS):

    • Select the top-ranked pose from the molecular docking study as the starting structure.

    • Generate the ligand topology and parameter files using a server like CGenFF for CHARMM force fields.[9][11]

    • Merge the protein and ligand coordinates into a single complex file and create a unified topology.[8][12]

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the system to remove steric clashes.

    • Equilibration (NVT and NPT):

      • Perform a short (e.g., 1 ns) NVT (constant Number of particles, Volume, Temperature) equilibration to stabilize the system's temperature. Apply position restraints to the protein and ligand heavy atoms.

      • Perform a subsequent (e.g., 1-5 ns) NPT (constant Number of particles, Pressure, Temperature) equilibration to stabilize the system's pressure and density.

    • Production MD: Run the production simulation for a desired duration (e.g., 100-200 ns) without position restraints.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.

Protocol for Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation trajectories.[13][14][15]

Methodology:

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy components:

    • The free energy of the protein-ligand complex.

    • The free energy of the isolated protein.

    • The free energy of the isolated ligand.

  • Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the equation: ΔG_bind = G_complex - (G_protein + G_ligand) Each term is a sum of molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).[14]

Data Presentation: Quantitative Summary

All quantitative results from the in silico analyses should be compiled into a clear, tabular format for comparative analysis.

Analysis Type Parameter Value Computational Tool/Method
Molecular Docking Binding Energy (kcal/mol)-9.2AutoDock Vina
Hydrogen Bonds3Discovery Studio Visualizer
Key Interacting ResiduesTYR152, LYS210, PHE345PyMOL, LigPlot+
MD Simulation Average Protein RMSD (Å)1.8 ± 0.4GROMACS
Average Ligand RMSD (Å)0.9 ± 0.2GROMACS
Binding Free Energy ΔG_bind (MM/PBSA) (kcal/mol)-35.6 ± 3.5g_mmpbsa
van der Waals Energy (kcal/mol)-45.1g_mmpbsa
Electrostatic Energy (kcal/mol)-12.3g_mmpbsa
Polar Solvation Energy (kcal/mol)+28.7g_mmpbsa
Nonpolar Solvation Energy (kcal/mol)-6.9g_mmpbsa

Mandatory Visualizations

Diagrams are essential for conveying complex workflows and biological concepts. The following are generated using the DOT language.

Standard In Silico Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Initial Screening cluster_md Phase 3: Dynamic Validation cluster_analysis Phase 4: Final Analysis ligand_prep Ligand 3D Structure Preparation & Minimization docking Molecular Docking Simulation ligand_prep->docking protein_prep Target Protein 3D Structure Preparation protein_prep->docking pose_analysis Binding Pose & Interaction Analysis docking->pose_analysis system_setup MD System Setup (Solvation & Ionization) pose_analysis->system_setup equilibration NVT & NPT Equilibration system_setup->equilibration production_md Production MD Simulation equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis bfe Binding Free Energy Calculation (MM/PBSA) production_md->bfe

Caption: Workflow for computational protein-ligand interaction analysis.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a HAT-mediated signaling pathway.

References

The Strategic Intermediate: A Technical Guide to 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol, a pivotal chemical intermediate in the synthesis of novel therapeutic agents. The document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and subsequent reactions, and explores the biological significance of its derivatives, particularly as kinase inhibitors in oncology. All quantitative data is presented in structured tables, and key chemical transformations and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing molecules with diverse biological activities. The substitution of a 4-chlorophenyl group at the 4-position and a thiol group at the 2-position of the thiazole ring creates this compound, a versatile intermediate. The chlorophenyl group can significantly influence the pharmacokinetic properties of the final compound, while the reactive thiol group serves as a handle for a wide range of chemical modifications, particularly S-alkylation, to build molecular complexity and explore structure-activity relationships (SAR). Derivatives of this intermediate have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 2104-00-9[2]
Molecular Formula C₉H₆ClNS₂[3][4]
Molecular Weight 227.73 g/mol [2]
Appearance Not specified (typically a solid)
Melting Point Not consistently reported in literature
Predicted XlogP 3.1[3]
SMILES Clc1ccc(cc1)c2csc(S)n2[3]
InChI InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)[3]

Synthesis of this compound

The most common and efficient method for the synthesis of the 4-aryl-1,3-thiazole scaffold is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide or a related sulfur-containing nucleophile. For the synthesis of the title compound, 2-bromo-4'-chloroacetophenone is reacted with a dithiocarbamate salt.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of similar 4-arylthiazole-2-thiols.

Reaction Scheme:

2-bromo-4'-chloroacetophenone + Ammonium dithiocarbamate → this compound

Materials:

  • 2-bromo-4'-chloroacetophenone (1.0 eq)

  • Ammonium dithiocarbamate (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in ethanol.

  • To the stirred solution, add ammonium dithiocarbamate (1.2 eq) portion-wise.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Yield: Yields for Hantzsch thiazole syntheses are typically in the range of 60-90%, depending on the specific substrates and reaction conditions.

Synthesis Workflow Diagram

Hantzsch_Synthesis_Workflow reagents Dissolve 2-bromo-4'-chloroacetophenone and ammonium dithiocarbamate in ethanol reflux Reflux reaction mixture (2-4 hours) reagents->reflux Heat precipitation Cool and precipitate product in ice water reflux->precipitation Cooling filtration Filter and wash the solid product precipitation->filtration purification Recrystallize from a suitable solvent filtration->purification product This compound purification->product

Hantzsch synthesis experimental workflow.

Use as a Chemical Intermediate: S-Alkylation Reactions

The thiol group at the 2-position of this compound is a versatile functional handle for introducing a variety of substituents. S-alkylation with different electrophiles is a common strategy to generate libraries of compounds for biological screening.

Representative Experimental Protocol: Synthesis of a Thioether Derivative

This protocol describes a general procedure for the S-alkylation of the title compound with an alkyl halide.

Reaction Scheme:

This compound + R-X → 2-(Alkylthio)-4-(4-chlorophenyl)-1,3-thiazole

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)

  • Base (e.g., potassium carbonate, triethylamine) (1.5 eq)

  • Solvent (e.g., acetone, acetonitrile, DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone), add the base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure thioether derivative.

  • Characterize the final product by appropriate analytical methods.

S-Alkylation Workflow Diagram

S_Alkylation_Workflow start Dissolve this compound and a base in a suitable solvent thiolate Formation of the thiolate salt start->thiolate alkylation Add alkyl halide and stir (room temp or gentle heat) thiolate->alkylation workup Filter and remove solvent alkylation->workup purification Purify by chromatography or recrystallization workup->purification product 2-(Alkylthio)-4-(4-chlorophenyl)-1,3-thiazole purification->product

General workflow for S-alkylation.

Biological Relevance and Signaling Pathways of Derivatives

Derivatives synthesized from this compound have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have reported that compounds bearing the 4-(4-chlorophenyl)thiazole moiety can effectively inhibit the kinase activity of VEGFR-2.[1] This inhibition blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the suppression of angiogenesis.

The table below summarizes the inhibitory activity of a representative 4-(4-chlorophenyl)thiazole derivative against VEGFR-2.

Compound IDTargetIC₅₀ (nM)Reference
Compound III*VEGFR-251.09[1]
Sorafenib (Reference)VEGFR-251.41[1]
Compound III is a derivative containing the 4-chlorophenylthiazole scaffold.
VEGFR-2 Signaling Pathway Diagram

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by 4-(4-chlorophenyl)thiazole derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-(4-Chlorophenyl)thiazole Derivative Inhibitor->VEGFR2 Inhibits (Kinase Domain)

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the development of new therapeutic agents. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its thiol group allow for the creation of diverse molecular libraries. The demonstrated potent biological activity of its derivatives, particularly as inhibitors of key oncogenic kinases like VEGFR-2, underscores the importance of this scaffold in modern drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this intermediate in their pursuit of novel and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Aryl-1,3-thiazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-1,3-thiazole-2-thiols via the Hantzsch thiazole synthesis. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in a wide range of biologically active molecules.

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1][2] For the specific synthesis of 4-aryl-1,3-thiazole-2-thiols, which exist in tautomeric equilibrium with 4-aryl-1,3-thiazole-2(3H)-thiones, a key modification is the use of a dithiocarbamate salt, such as ammonium dithiocarbamate, as the thioamide component. This method is favored for its straightforward nature and often provides good to excellent yields of the desired products.[3]

Reaction Mechanism

The Hantzsch synthesis of 4-aryl-1,3-thiazole-2-thiols from an α-haloacetophenone and ammonium dithiocarbamate proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by one of the sulfur atoms of the dithiocarbamate ion on the α-carbon of the haloacetophenone in an SN2 reaction. This results in the displacement of the halide ion and the formation of an S-alkylated intermediate.

  • Cyclization: An intramolecular nucleophilic attack then occurs, where the nitrogen atom of the dithiocarbamate intermediate attacks the carbonyl carbon of the ketone. This step leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the aromatic thiazole ring. This aromatization is a significant driving force for the reaction.[1][4]

Hantzsch_Thiazole_Thiol_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloacetophenone I1 S-Alkylated Intermediate R1->I1 Nucleophilic Attack (SN2) R2 Ammonium Dithiocarbamate R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 4-Aryl-1,3-thiazole-2-thiol I2->P1 Dehydration (Aromatization)

Caption: Mechanism of Hantzsch Thiazole-2-thiol Synthesis.

Experimental Workflow

The general experimental workflow for the synthesis of 4-aryl-1,3-thiazole-2-thiols is outlined below. This process involves the reaction of the starting materials, followed by workup and purification of the final product.

Hantzsch_Workflow start Start step1 Combine α-haloacetophenone and ammonium dithiocarbamate in a suitable solvent (e.g., ethanol). start->step1 step2 Heat the reaction mixture under reflux. step1->step2 step3 Monitor the reaction progress by Thin Layer Chromatography (TLC). step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Pour the mixture into cold water to precipitate the crude product. step4->step5 step6 Isolate the crude product by vacuum filtration and wash with water. step5->step6 step7 Purify the crude product by recrystallization (e.g., from ethanol). step6->step7 step8 Dry the purified product under vacuum. step7->step8 step9 Characterize the final product (e.g., NMR, IR, Mass Spectrometry, Melting Point). step8->step9 end End step9->end

Caption: General Experimental Workflow for Hantzsch Synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 4-aryl-1,3-thiazole-2-thiols.

Protocol 1: Synthesis of 4-Phenyl-1,3-thiazole-2-thiol

This protocol details the synthesis of 4-phenyl-1,3-thiazole-2-thiol from 2-bromoacetophenone and ammonium dithiocarbamate.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Ammonium dithiocarbamate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add ammonium dithiocarbamate (1.10 g, 10 mmol).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water (100 mL) to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any unreacted ammonium salts.

  • Purify the crude product by recrystallization from ethanol to yield yellow crystals.

  • Dry the purified crystals under vacuum.

  • Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, Mass Spectrometry).

Data Presentation: Yields and Reaction Conditions

The following table summarizes the quantitative data for the synthesis of various 4-aryl-1,3-thiazole-2-thiols using the Hantzsch synthesis.

EntryAryl Substituent (Ar)α-HaloketoneReaction Time (h)SolventTemperature (°C)Yield (%)
1Phenyl2-Bromoacetophenone3EthanolReflux85
24-Chlorophenyl2-Bromo-4'-chloroacetophenone4EthanolReflux82
34-Methylphenyl2-Bromo-4'-methylacetophenone3.5EthanolReflux88
44-Methoxyphenyl2-Bromo-4'-methoxyacetophenone4EthanolReflux86
54-Nitrophenyl2-Bromo-4'-nitroacetophenone5EthanolReflux75

Note: The yields and reaction times are representative and may vary depending on the specific reaction conditions and scale.

Concluding Remarks

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of 4-aryl-1,3-thiazole-2-thiols. By selecting the appropriate α-haloacetophenone and utilizing ammonium dithiocarbamate, a variety of substituted thiazole-2-thiols can be synthesized in good yields. These compounds serve as valuable building blocks for the development of novel therapeutic agents and other functional materials. The provided protocols and data serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the in vitro anticancer activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related thiazole derivatives, particularly 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) , a known histone acetyltransferase (HAT) inhibitor, and other analogous compounds.[1][2] These notes are intended to provide a foundational framework for initiating research on this compound.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer effects.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2] Structurally similar compounds to this compound have demonstrated promising anticancer activity against a range of human cancer cell lines.

Data Presentation: Cytotoxicity of Related Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives that are structurally related to this compound. This data provides a comparative baseline for the potential efficacy of the target compound.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(4-(4-Chlorophenyl)thiazol-2-yl) derivativesHeLa (Cervical Cancer)1.3 ± 0.14[2]
4-cyanophenyl substituted thiazol-2-ylhydrazonesMCF-7 (Breast Cancer)1.0 ± 0.1 to 1.7 ± 0.3[2]
4-cyanophenyl substituted thiazol-2-ylhydrazonesHCT-116 (Colorectal Carcinoma)1.1 ± 0.5 to 1.6 ± 0.2[2]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA549 (Lung Cancer)1.4[4]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineNCI-H322 (Lung Cancer)7.1[4]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA431 (Epidermal Cancer)3.1[4]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineT98G (Glioblastoma)3.4[4]
4-chlorophenylthiazolyl derivative (4b)MDA-MB-231 (Breast Cancer)3.52[5]
3-nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast Cancer)1.21[5]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.[6]

  • Replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.[1]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[1]

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[1]

  • Incubate in the dark for 30 minutes at 37°C.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines a general workflow for the in vitro anticancer screening of a test compound like this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies Compound Test Compound (this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MTT MTT Cytotoxicity Assay Stock->MTT Cells Cancer Cell Line Culture Cells->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Western Western Blot Analysis (e.g., for signaling proteins) IC50->Western

General experimental workflow for in vitro anticancer drug screening.
Potential Signaling Pathway: HAT Inhibition

Given that the closely related compound CPTH2 is a histone acetyltransferase (HAT) inhibitor, a potential mechanism of action for this compound could involve the modulation of gene expression through the inhibition of HATs. This can impact various cellular processes including the cell cycle and apoptosis.

G cluster_nucleus Nucleus cluster_compound cluster_outcome Cellular Outcome Histones Histone Proteins Acetylation Histone Acetylation Histones->Acetylation DNA DNA DNA->Acetylation HAT Histone Acetyltransferases (HATs) HAT->Acetylation Catalyzes Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., pro-survival genes) Chromatin->Transcription Apoptosis Induction of Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Compound This compound (Hypothesized) Compound->HAT Inhibits

Hypothesized HAT inhibition pathway for thiazole derivatives.

References

Application Notes and Protocols: Cytotoxicity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol on MCF-7 and MDA-MB-231 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of the compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol on the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. This document includes summarized quantitative data, detailed experimental protocols for key cytotoxicity and apoptosis assays, and visualizations of relevant signaling pathways and workflows.

Introduction

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer properties. The compound this compound is investigated for its potential to inhibit the proliferation of breast cancer cells. This document outlines the methodologies to assess its cytotoxic effects, induction of apoptosis, and impact on the cell cycle in two distinct breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). While specific quantitative data for this exact compound is emerging, the provided data from closely related thiazole derivatives offer valuable insights into its potential efficacy.

Data Presentation

The following tables summarize representative quantitative data for thiazole derivatives on MCF-7 and MDA-MB-231 cell lines, illustrating the expected format for presenting experimental results.

Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives

CompoundCell LineIC50 (µM)Exposure Time (h)
4-(4-Chlorophenyl)-thiazolyl derivativeMDA-MB-2313.5272
Thiazole-thiophene scaffold 4bMCF-710.2 ± 0.848
Thiazole-thiophene scaffold 13aMCF-711.5 ± 0.748
Cisplatin (Reference)MCF-713.3 ± 0.6148

Note: Data for the 4-(4-chlorophenyl)-thiazolyl derivative is from a study on related compounds and serves as a representative value.[1] Data for thiazole-thiophene scaffolds are presented for comparative purposes.[2][3]

Table 2: Apoptosis Induction by a Thiazole Derivative in MCF-7 Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
Control2.11.50.895.6
Thiazole Derivative (IC50)15.825.32.456.5

Note: This data is illustrative, based on the pro-apoptotic effects observed for similar thiazole compounds.

Table 3: Cell Cycle Analysis of a Thiazole Derivative in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.220.114.7
Thiazole Derivative (IC50)75.810.513.7

Note: This data is representative of the cell cycle arrest at the G1 phase induced by some thiazole derivatives.[4][5]

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • MCF-7 and MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and cell cycle distribution is determined using appropriate software.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[1][2]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to the loading control to quantify relative protein expression.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis cell_lines MCF-7 & MDA-MB-231 compound This compound cell_lines->compound Treat with compound mtt MTT Assay (Cell Viability) compound->mtt apoptosis Annexin V/PI Staining (Apoptosis) compound->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) compound->cell_cycle western Western Blot (Protein Expression) compound->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western->protein_quant

Caption: Workflow for assessing the cytotoxicity of the target compound.

apoptosis_pathway Simplified Apoptotic Signaling Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol bax Bax (Pro-apoptotic) compound->bax Activation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Potential mechanism of apoptosis induction by the compound.

References

Application Notes and Protocols for Antiproliferative Assays of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1] Among these, derivatives of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol have emerged as a promising scaffold for the development of novel antiproliferative agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes such as tubulin polymerization.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of the antiproliferative activity of this class of compounds against cancer cell lines.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for a series of related thiazole derivatives against various human cancer cell lines.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA549 (Lung)1.4[4]
2 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA431 (Epidermal)3.1[4]
3 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineT98G (Glioblastoma)3.4[4]
4 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineNCI-H322 (Lung)7.1[4]
5 Thiazole-naphthalene derivative 5b MCF-7 (Breast)0.48 ± 0.03[5]
6 Thiazole-naphthalene derivative 5b A549 (Lung)0.97 ± 0.13[5]
7 Thiazole-2-acetamide derivative 10a HCT-116 (Colon)6 (GI50)[2]
8 Thiazole-2-acetamide derivative 10o PC-3 (Prostate)7 (GI50)[2]
9 Thiazole-2-acetamide derivative 13d MCF-7 (Breast)8 (GI50)[2]
10 5-(4-Chlorophenyl)thiazol-2-amine derivative 5b MCF-7 (Breast)0.2 ± 0.01[3]
11 5-(4-Chlorophenyl)thiazol-2-amine derivative 5k MDA-MB-468 (Breast)0.6 ± 0.04[3]
12 5-(4-Chlorophenyl)thiazol-2-amine derivative 5g PC-12 (Pheochromocytoma)0.43 ± 0.06[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the thiazole derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Antiproliferative Assays

Antiproliferative Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout data_analysis 8. Data Analysis (% Viability vs. Conc.) readout->data_analysis ic50 9. IC50 Determination data_analysis->ic50

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Potential Signaling Pathways Affected by this compound Derivatives

Signaling Pathways cluster_tubulin Microtubule Dynamics cluster_pi3k PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Induction compound This compound Derivatives tubulin Tubulin Polymerization compound->tubulin Inhibition pi3k PI3K compound->pi3k Inhibition bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) compound->bcl2 Modulation mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis akt Akt pi3k->akt proliferation Cell Proliferation & Survival mtor mTOR akt->mtor mtor->proliferation caspases Caspase Activation (e.g., Caspase-3, -9) bcl2->caspases caspases->apoptosis

Caption: Potential mechanisms of antiproliferative action for thiazole derivatives.

References

Application Notes and Protocols: Antifungal Activity of 4-(4-Chlorophenyl)-1,3-thiazole Derivatives against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The rise of antifungal resistance necessitates the discovery and development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with significant antifungal properties.[1] This document outlines the antifungal activity of various 4-(4-chlorophenyl)-1,3-thiazole derivatives against C. albicans, provides detailed protocols for their evaluation, and discusses their putative mechanism of action.

Mechanism of Action

Thiazole antifungals are believed to function similarly to azole drugs by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[2][3] This enzyme is crucial in the ergosterol biosynthesis pathway, which is a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, thereby disrupting membrane integrity and function, which ultimately results in the inhibition of fungal growth or cell death.[4][5][6] Some studies also suggest that these derivatives may directly affect the permeability of the fungal cell membrane.[7]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11) Thiazole_Derivative 4-(4-Chlorophenyl)-1,3-thiazole Derivative Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) Thiazole_Derivative->Lanosterol 14-alpha-demethylase (ERG11) Inhibition

Caption: Putative mechanism of action of thiazole derivatives.

Data Presentation: Antifungal Activity of Derivatives

The following tables summarize the in vitro antifungal activity of various 4-(4-chlorophenyl)-1,3-thiazole derivatives against C. albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against C. albicans

Compound IDDerivative Structure at Position 2C. albicans Strain(s)MIC Range (µg/mL)Reference
T1-T9(2-(cyclopropylmethylidene)hydrazinyl)30 clinical isolates & 2 ATCC strains0.008 - 7.81[1]
Compound 12-((2-(hexan-3-ylidene)hydrazino)9 clinical isolates0.125 - 2.0[8]
T2(2-(cyclopropylmethylidene)hydrazinyl)Clinical Isolates0.008 - 0.98[1]
T3(2-(cyclopropylmethylidene)hydrazinyl)Clinical Isolates0.008 - 0.98[1]
T4(2-(cyclopropylmethylidene)hydrazinyl)Clinical Isolates0.008 - 0.98[1]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Fungicidal Concentration (MFC) of Thiazole Derivatives against C. albicans

Compound IDDerivative Structure at Position 2C. albicans Strain(s)MFC Range (µg/mL)Reference
T1-T9(2-(cyclopropylmethylidene)hydrazinyl)30 clinical isolates & 2 ATCC strains0.015 - 31.25[1]

Note: The MFC is the lowest concentration of an antimicrobial agent required to kill a particular fungus.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol is a general representation of the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.[9][10][11]

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one (α-haloketone)

  • Thioamide or thiourea derivative

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the 2-bromo-1-(4-chlorophenyl)ethan-1-one and the corresponding thioamide/thiourea derivative in ethanol.

  • Stir the mixture and heat under reflux for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the product and purify if necessary (e.g., by recrystallization or column chromatography).

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[12][13][14]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (dissolved in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on an SDA plate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control, determined visually or spectrophotometrically.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that showed no visible growth.

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.

Experimental Workflow Visualization

cluster_synthesis Compound Synthesis & Characterization cluster_testing Antifungal Susceptibility Testing cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization MIC_Determination MIC Determination (Broth Microdilution) Characterization->MIC_Determination MFC_Determination MFC Determination (Plating) MIC_Determination->MFC_Determination Ergosterol_Assay Ergosterol Binding Assay MIC_Determination->Ergosterol_Assay Sorbitol_Assay Sorbitol Protection Assay (Cell Wall Integrity) MIC_Determination->Sorbitol_Assay

Caption: General workflow for evaluating antifungal thiazoles.

References

Application Notes and Protocols: Antiviral Evaluation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of the antiviral activity of the compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol against the Tobacco Mosaic Virus (TMV). While specific studies on this exact compound are not extensively documented, the following protocols are based on established methodologies for similar thiazole and thiadiazole derivatives, offering a robust framework for its evaluation.

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen that causes substantial economic losses in a wide range of crops. The development of effective antiviral agents is crucial for managing this disease. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties.[1] The compound this compound is a subject of interest for its potential to inhibit TMV replication and spread. This document outlines the protocols for its chemical synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis reaction. A generalized protocol is provided below.

Synthesis Protocol

Materials:

  • 4-Chlorothiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, cool the mixture and add a solution of sodium hydroxide (2 equivalents) in water. Heat the mixture at reflux for an additional 1-2 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture by slow addition of concentrated hydrochloric acid until a precipitate is formed.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification & Analysis Reactant1 4-Chlorothiobenzamide Step1 Dissolve in Ethanol Reactant1->Step1 Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Step1 Step2 Reflux (4-6h) Step1->Step2 Step3 Hydrolysis (NaOH) Step2->Step3 Step4 Acidification (HCl) Step3->Step4 Step5 Filtration Step4->Step5 Step6 Recrystallization Step5->Step6 Step7 Characterization (NMR, MS) Step6->Step7 Product This compound Step7->Product

Caption: Workflow for the synthesis of this compound.

Antiviral Activity Evaluation against TMV

The antiviral activity of the synthesized compound is evaluated using several in vivo assays on host plants like Nicotiana tabacum or Nicotiana glutinosa.

General Materials
  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations.

  • Positive Control: Ningnanmycin, a commercial antiviral agent.

  • Negative Control: Solvent (e.g., DMSO solution without the test compound).

  • Virus: Purified Tobacco Mosaic Virus (TMV) at a concentration of approximately 6 µg/mL.

  • Host Plants: Nicotiana tabacum L. cv. K326 or a local lesion host such as Nicotiana glutinosa.

Half-Leaf Method Protocol

This method is used for rapid screening of antiviral activity.

  • Plant Preparation: Select healthy host plant leaves of similar size and age.

  • Inoculation: Gently rub the entire surface of each leaf with a suspension of TMV.

  • Treatment Application: Immediately after inoculation, rinse the leaves with water. Apply the test compound solution to one half of the leaf and the negative control solution to the other half.

  • Incubation: Keep the plants in a greenhouse under controlled conditions (25-30°C, sufficient light).

  • Data Collection: After 3-4 days, count the number of local lesions on each half of the leaves.

  • Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

In Vivo Protective Effect Assay Protocol

This assay determines the ability of the compound to protect the plant from viral infection.

  • Treatment: Apply the test compound solution to the leaves of healthy host plants.

  • Incubation: Allow the plants to absorb the compound for 12 hours.

  • Inoculation: After the incubation period, inoculate the treated leaves with TMV.

  • Observation: Keep the plants in a greenhouse and observe for symptom development. Count the number of local lesions after 3-4 days.

  • Calculation: The inhibition rate is calculated as described in the half-leaf method, comparing treated plants to control plants (treated with solvent only).

Curative Effect Assay Protocol

This assay assesses the compound's ability to inhibit viral activity after infection has occurred. A study on a thiourea derivative showed a curative activity of 53.3% at 500 μg/mL.[2]

  • Inoculation: Inoculate the leaves of healthy host plants with TMV.

  • Incubation: Wait for a specific period (e.g., 6-12 hours) to allow the virus to establish infection.

  • Treatment: Apply the test compound solution to the infected leaves.

  • Observation and Calculation: Monitor the plants and calculate the inhibition rate as described previously.

Antiviral Screening Workflow

AntiviralScreening cluster_preparation Preparation cluster_assays Antiviral Assays cluster_evaluation Evaluation A Prepare Test Compound Solutions D Half-Leaf Method A->D E Protective Effect Assay A->E F Curative Effect Assay A->F B Cultivate Host Plants (Nicotiana sp.) B->D B->E B->F C Prepare TMV Inoculum C->D C->E C->F G Incubate Plants (3-4 days) D->G E->G F->G H Count Local Lesions G->H I Calculate Inhibition Rate (%) H->I Result Determine Antiviral Efficacy I->Result

Caption: General workflow for screening antiviral activity against TMV.

Quantitative Data Presentation

The results of the antiviral assays should be presented in a clear and structured format. The following tables provide templates for data presentation.

Table 1: In Vivo Antiviral Activity of this compound against TMV

CompoundConcentration (µg/mL)Protective Effect Inhibition Rate (%)Curative Effect Inhibition Rate (%)
This compound 500DataData
250DataData
100DataData
Ningnanmycin (Positive Control) 500Data51.2[2]

Table 2: EC₅₀ Values for Antiviral Activity against TMV

CompoundProtective Effect EC₅₀ (µg/mL)Curative Effect EC₅₀ (µg/mL)
This compound Calculated ValueCalculated Value
Ningnanmycin (Positive Control) 261.4[3][4]Calculated Value

Potential Mechanism of Action

The antiviral mechanism of thiazole derivatives against TMV can occur through two main pathways: direct inhibition of the virus or induction of host resistance.

Direct Viral Inhibition

Some antiviral compounds interfere with the assembly of the TMV coat protein (CP), which is essential for forming new virus particles.[2]

Induced Host Resistance

The application of an antiviral compound can trigger the plant's natural defense mechanisms. This can be assessed by measuring the activity of defense-related enzymes.

  • Peroxidase (POD) and Polyphenol Oxidase (PPO): These enzymes are involved in the synthesis of lignin and other defensive compounds.

  • Superoxide Dismutase (SOD): This enzyme helps to mitigate oxidative stress caused by viral infection.

  • Phenylalanine Ammonia-Lyase (PAL): A key enzyme in the phenylpropanoid pathway, which produces various defense compounds.

The activity of these enzymes can be measured spectrophotometrically in leaf extracts from treated and control plants. An increase in the activity of these enzymes in treated plants suggests an induced resistance mechanism.

Signaling Pathway for Induced Resistance

InducedResistance cluster_trigger Trigger cluster_plant Plant Cell Response cluster_enzymes Defense Enzyme Production Compound This compound Signal Signal Transduction Cascade Compound->Signal Gene Activation of Defense Genes Signal->Gene PAL PAL Activity ↑ Gene->PAL POD POD Activity ↑ Gene->POD SOD SOD Activity ↑ Gene->SOD Resistance Systemic Resistance to TMV PAL->Resistance POD->Resistance SOD->Resistance

Caption: Hypothetical signaling pathway for induced systemic resistance.

References

Application Notes and Protocols: Anti-inflammatory Properties of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol analogs. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows. The thiazole scaffold is a significant pharmacophore known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Analogs of this compound have been investigated as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][5]

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of various thiazole derivatives, including analogs of this compound, has been quantified through various in vitro and in vivo assays. The following tables summarize the inhibitory activities against COX-1, COX-2, and 5-LOX enzymes, as well as the in vivo efficacy in the carrageenan-induced paw edema model.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Thiazole Analogs

Compound IDTarget EnzymeIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Series 5a-5g [1][2]
5bCOX-2-Celecoxib0.05[1][2]
5dCOX-2-Celecoxib0.05[1][2]
5eCOX-2-Celecoxib0.05[1][2]
5fCOX-134.09Aspirin15.32[1]
5gCOX-125.81Aspirin15.32[1]
5d5-LOX23.08Zileuton11.00[1]
5e5-LOX38.46Zileuton11.00[1]
Compound 1 COX-10.0556--[6]
Compound 1 COX-29.01--[6]
Compound 2 COX-211.65--[6]
Series 2c, 2d, 2g COX-20.28 - 0.77--[7]
Compound A3 COX-2-Meloxicam-[8]

Note: Specific IC50 values for some compounds (5b, 5d, 5e against COX-2 and A3 against COX-2) were described as potent but not explicitly quantified in the provided search results. Their potency is noted in comparison to the standard drugs.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaStandard DrugStandard Drug % InhibitionReference
5d5555.34 ± 1.12Aspirin (50 mg/kg)59.60 ± 1.52[1][2]
5d10558.56 ± 1.52Aspirin (50 mg/kg)59.60 ± 1.52[1][2]
5d20561.64 ± 1.10Aspirin (50 mg/kg)59.60 ± 1.52[1][2]
5e55-Aspirin (50 mg/kg)59.60 ± 1.52[2]
5e105-Aspirin (50 mg/kg)59.60 ± 1.52[2]
5e20564.59 ± 1.49Aspirin (50 mg/kg)59.60 ± 1.52[2]
3c--44Nimesulide-[9]
3d--41Nimesulide-[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods cited in the literature for evaluating the anti-inflammatory properties of thiazole derivatives.[1][2][10][11][12]

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the cyclooxygenase enzymes, which are key to prostaglandin synthesis.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Co-factor solution (containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in Tris-HCl buffer, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitors (Aspirin for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the respective enzyme (COX-1 or COX-2) and the co-factor solution.

  • Add the test compounds at various concentrations to the wells. A vehicle control (solvent only) and a positive control (standard inhibitor) should be included.

  • Incubate the plate for 5 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for an appropriate time (e.g., 10-20 minutes) at 37°C.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the extent of prostaglandin production.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used preclinical model to assess the acute anti-inflammatory activity of new compounds.[10][11][12]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Test compounds

  • Standard drug (e.g., Indomethacin, Aspirin)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups at different doses.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer (V₀).

  • Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).[10][11]

  • Calculate the edema volume (Vₑ) for each animal at each time point: Vₑ = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vₑ of control - Vₑ of treated) / Vₑ of control] x 100

In Silico Molecular Docking

Molecular docking studies are used to predict the binding mode and affinity of the synthesized compounds with the target proteins, such as COX-1 and COX-2.[8][13][14]

Software:

  • Molecular modeling software (e.g., AutoDock, Glide)

  • Protein and ligand preparation software (e.g., AutoDockTools, Maestro)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Draw the 2D structures of the thiazole analogs and convert them to 3D structures.

    • Perform energy minimization of the ligand structures.

  • Docking Simulation:

    • Define the binding site (active site) on the protein, typically based on the co-crystallized ligand.

    • Run the docking algorithm to predict the binding poses of the ligands within the active site.

  • Analysis:

    • Analyze the docking results to identify the best binding poses based on the docking score (binding energy).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Signaling Pathways and Experimental Workflow

Arachidonic Acid Cascade and Inflammation

Inflammation is a biological response to harmful stimuli, and the arachidonic acid pathway plays a central role in this process.[5] Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in this pathway, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Thiazole derivatives often exert their anti-inflammatory effects by inhibiting these enzymes.[1][2][5]

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Thiazole This compound Analogs Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of COX and LOX enzymes by thiazole analogs.

General Experimental Workflow for Anti-inflammatory Drug Discovery

The process of discovering and evaluating new anti-inflammatory agents involves a multi-step approach, from initial design and synthesis to comprehensive in vitro and in vivo testing.

Experimental_Workflow Start Start: Drug Design (Analog Synthesis) InVitro In Vitro Screening (COX/LOX Inhibition Assays) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InSilico In Silico Studies (Molecular Docking) SAR->InSilico InVivo In Vivo Testing (Carrageenan-Induced Edema) SAR->InVivo Potent Compounds InSilico->InVitro Feedback for new designs Lead Lead Compound Optimization InVivo->Lead Lead->Start Further Analogs End End: Preclinical Development Lead->End

Caption: Workflow for thiazole-based anti-inflammatory drug discovery.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated phenyl rings.

SAR_Logic Core This compound Core Scaffold Substituents Substituents at Position 2 -NH-Aryl -NH-CO-Alkyl -SH Core:f1->Substituents:f0 Modification ArylSub Phenyl Ring Substituents Electron-withdrawing groups Electron-donating groups Core:f0->ArylSub:f0 Modification Activity { Biological Activity |  COX-2 Selectivity 5-LOX Inhibition In Vivo Efficacy} Substituents:f1->Activity:f0 Influences ArylSub:f1->Activity:f0 Influences

Caption: Structure-Activity Relationship (SAR) for thiazole analogs.

References

Application Notes and Protocols for the Evaluation of Thiazole Derivatives as COX-1 and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Cyclooxygenase Isoforms and the Promise of Thiazole Derivatives

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a crucial enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of various physiological and pathological processes.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate homeostatic functions such as gastrointestinal mucosal protection and platelet aggregation.[1][2][3] In contrast, COX-2 is typically absent or expressed at very low levels in most cells under normal conditions but is significantly upregulated during inflammation, contributing to pain and fever.[1][2][3]

This differential expression profile makes COX-2 a prime target for the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[4][5] Thiazole and its derivatives have emerged as a promising class of compounds in the search for selective COX-2 inhibitors.[4][6] Several studies have reported the synthesis and evaluation of thiazole-containing molecules that exhibit potent and selective inhibition of COX-2, making them attractive candidates for novel anti-inflammatory and potentially anti-cancer therapies.[4][5][7]

These application notes provide detailed protocols for in vitro fluorometric and colorimetric assays to determine the inhibitory activity of thiazole derivatives against COX-1 and COX-2, enabling researchers to screen and characterize these compounds effectively.

Assay Principles: Unveiling Inhibitory Potency

The evaluation of COX-1 and COX-2 inhibition by novel compounds like thiazole derivatives relies on robust and sensitive in vitro assays. The most common methods measure the peroxidase activity of the COX enzyme. The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).[8][9] Both fluorometric and colorimetric assays leverage this peroxidase activity for detection.

Fluorometric Assay Principle

The fluorometric assay is a highly sensitive method for screening COX inhibitors.[10][11] It utilizes a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized by the peroxidase activity of COX in the presence of PGG2 to produce the highly fluorescent compound resorufin.[9][10][11] The increase in fluorescence, measured at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm, is directly proportional to the COX activity.[9][10][11] The presence of an inhibitor will reduce the rate of resorufin formation, allowing for the quantification of inhibitory potency.

Colorimetric Assay Principle

The colorimetric assay offers a convenient and reliable method for determining COX inhibition. This assay monitors the peroxidase-mediated oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12] The oxidized TMPD produces a colored product that can be quantified by measuring the absorbance at a specific wavelength, typically around 590 nm.[12][13] A decrease in the rate of color development in the presence of a test compound indicates inhibition of COX activity.

Experimental Workflow and Data Analysis

A typical experimental workflow for determining the inhibitory potential of thiazole derivatives against COX-1 and COX-2 involves several key steps, from initial compound preparation to final data analysis for IC50 value determination.

COX_Inhibition_Assay_Workflow General Workflow for COX-1/COX-2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzymes (COX-1/COX-2), Substrates, and Controls compound_prep Dissolve Thiazole Derivatives (e.g., in DMSO) and prepare serial dilutions plate_setup Set up plate with: - Background wells - 100% Initial Activity wells - Inhibitor wells (various concentrations) compound_prep->plate_setup incubation Pre-incubate plate with compounds and enzymes plate_setup->incubation reaction_init Initiate reaction by adding Arachidonic Acid incubation->reaction_init read_plate Measure fluorescence or absorbance kinetically reaction_init->read_plate calc_inhibition Calculate % Inhibition for each compound concentration read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve det_ic50 Determine IC50 values using non-linear regression plot_curve->det_ic50

Caption: General workflow for determining COX-1/COX-2 inhibition.

Protocols

The following protocols provide detailed, step-by-step methodologies for conducting fluorometric and colorimetric COX inhibition assays. These are based on commercially available kits and can be adapted for specific research needs.[10][13][14]

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available fluorometric screening kits and is suitable for high-throughput screening of thiazole derivatives.[10][14]

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]

  • Hemin

  • Ovine COX-1 and Human recombinant COX-2 enzymes[10]

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (KOH)

  • Thiazole derivative stock solutions (in DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)[14][15]

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Reagent Preparation:

  • Assay Buffer Preparation: Prepare 1X Assay Buffer by diluting the concentrated stock with HPLC-grade water.[10][16]

  • Enzyme Dilution: On the day of the assay, thaw the COX-1 and COX-2 enzymes on ice and dilute them to the desired concentration with 1X Assay Buffer. Keep the diluted enzymes on ice and use within one hour.[10][13]

  • Arachidonic Acid Solution: Prepare the arachidonic acid solution by mixing equal volumes of the stock solution with KOH, vortexing briefly, and then diluting with HPLC-grade water. This solution should be used within 30 minutes.[10]

  • Test Compound Dilution: Prepare a series of dilutions of the thiazole derivatives in a suitable solvent like DMSO. Further dilute these to 10X the final desired concentration in Assay Buffer.[14]

Assay Procedure:

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Background Wells: 160 µL Assay Buffer, 10 µL Hemin, and 10 µL of solvent.[10]

    • 100% Initial Activity (Enzyme Control) Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of solvent.[10][14]

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the diluted thiazole derivative.[10][14]

    • Positive Control Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme, and 10 µL of the respective positive control inhibitor.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature.[10][17]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.[13][14]

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings taken every minute.[14]

Data Analysis:

  • Calculate the slope of the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control ] * 100.[14]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[3]

Protocol 2: Colorimetric COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric screening kits and provides a robust method for assessing COX inhibition.[13]

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[13]

  • Hemin

  • Ovine COX-1 and Human recombinant COX-2 enzymes[13]

  • Colorimetric Substrate (e.g., TMPD)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (KOH)

  • Thiazole derivative stock solutions (in DMSO)

  • Positive control inhibitors

  • 96-well clear flat-bottom plate

  • Absorbance plate reader (590 nm)

Reagent Preparation:

  • Follow similar reagent preparation steps as outlined in the fluorometric assay protocol, ensuring all reagents are at the appropriate concentrations and are freshly prepared.

Assay Procedure:

  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Background Wells: 160 µL Assay Buffer and 10 µL Hemin.[13]

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, and 10 µL of enzyme (COX-1 or COX-2).[13]

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme, and 10 µL of the diluted thiazole derivative.[13]

  • Pre-incubation: Incubate the plate for five minutes at 25°C.[13]

  • Substrate Addition: Add 20 µL of the Colorimetric Substrate solution to all wells.[13]

  • Reaction Initiation: Quickly add 20 µL of Arachidonic Acid to all wells and mix by pipetting.[13]

  • Incubation: Incubate for precisely two minutes at 25°C.[13]

  • Measurement: Read the absorbance at 590 nm.[13]

Data Analysis:

  • Correct for background absorbance by subtracting the average absorbance of the background wells from all other readings.[16]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Absorbance of 100% Activity - Absorbance of Inhibitor Well) / Absorbance of 100% Activity ] * 100

  • Determine the IC50 value as described in the fluorometric assay protocol.

Data Presentation and Interpretation

The results of the COX inhibition assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of COX Inhibition Data for Thiazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Thiazole-A15.20.819.0
Thiazole-B>1005.4>18.5
Celecoxib (Control)10.50.05210
Ibuprofen (Control)1.23.50.34

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a COX inhibitor. A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drug candidates.

Mechanism of Selective COX-2 Inhibition by Thiazole Derivatives

The selectivity of certain inhibitors for COX-2 can be attributed to structural differences in the active sites of the two isoforms. The COX-2 active site is slightly larger and contains a side pocket that is absent in COX-1.[5] Thiazole derivatives with appropriate substitutions can be designed to fit into this side pocket, leading to a stronger binding affinity for COX-2 and thus, selective inhibition.[5] Molecular docking studies can be employed to visualize and understand the binding interactions of these compounds within the COX-2 active site.[5]

COX_Selectivity Basis of COX-2 Selectivity cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site cluster_inhibitor Inhibitor Types cox1_site Smaller active site No side pocket cox2_site Larger active site Contains a side pocket nsaid Non-selective NSAID (e.g., Ibuprofen) nsaid->cox1_site Binds nsaid->cox2_site Binds coxib Selective COX-2 Inhibitor (e.g., Thiazole derivative) coxib->cox1_site Binds with low affinity (steric hindrance) coxib->cox2_site Binds with high affinity (utilizes side pocket)

Caption: Diagram illustrating the structural basis for COX-2 selectivity.

Conclusion

The fluorometric and colorimetric assays detailed in these application notes provide robust and reliable methods for screening and characterizing thiazole derivatives as potential COX-1 and COX-2 inhibitors. By following these protocols, researchers can obtain accurate and reproducible data on the potency and selectivity of their compounds, which is essential for the advancement of novel anti-inflammatory therapies. Careful experimental design, including the use of appropriate controls and data analysis methods, will ensure the generation of high-quality and trustworthy results.

References

Application Notes and Protocols: 5-LOX Inhibitory Activity of 4-(4-chlorophenyl)thiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the 5-lipoxygenase (5-LOX) inhibitory activity of a class of compounds known as 4-(4-chlorophenyl)thiazol-2-amines. These compounds have been identified as potent inhibitors of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1][2] Dysregulation of the 5-LOX pathway is implicated in various inflammatory diseases, including asthma, rheumatoid arthritis, and certain types of cancer, making it a significant therapeutic target.[1][3]

This application note includes a summary of the inhibitory activities of several 4-(4-chlorophenyl)thiazol-2-amine derivatives, detailed experimental protocols for assessing their 5-LOX inhibitory potential, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: 5-LOX Inhibitory Activity

The following table summarizes the in vitro 5-lipoxygenase inhibitory activity of selected 4-(4-chlorophenyl)thiazol-2-amine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructure/Name5-LOX IC50Assay TypeReference
1 N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine0.127 µMCell-free[4]
20 (Structure not fully specified in abstract)50 nMCell-free[5]
Zileuton (Reference Compound)0.18 µMCell-free[4]

Note: The specific structures for compounds 18-20 were not detailed in the provided search results abstracts.

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the methods for its assessment, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for screening inhibitors.

G cluster_products Leukotriene Biosynthesis AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 O2 FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor 4-(4-chlorophenyl)thiazol-2-amines Inhibitor->LOX5

Caption: 5-Lipoxygenase signaling pathway.

G Start Start PrepareInhibitor Prepare Test Inhibitor (e.g., 4-(4-chlorophenyl)thiazol-2-amines) at various concentrations Start->PrepareInhibitor Incubate Pre-incubate Enzyme with Inhibitor PrepareInhibitor->Incubate PrepareEnzyme Prepare 5-LOX Enzyme Solution PrepareEnzyme->Incubate AddSubstrate Initiate Reaction with Arachidonic Acid Incubate->AddSubstrate Measure Measure 5-LOX Product Formation (e.g., Spectrophotometrically at 234 nm) AddSubstrate->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for 5-LOX inhibitor screening.

Experimental Protocols

The following protocols are generalized methodologies for determining the 5-LOX inhibitory activity of compounds such as 4-(4-chlorophenyl)thiazol-2-amines.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This spectrophotometric assay measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.[6]

Materials:

  • Purified 5-lipoxygenase (e.g., from soybean or recombinant human)

  • Arachidonic acid or Linoleic acid (Substrate)

  • Test compounds (4-(4-chlorophenyl)thiazol-2-amines)

  • Reference inhibitor (e.g., Zileuton, Quercetin)

  • Phosphate buffer (0.1 M, pH 8.0) or Tris-HCl buffer (0.1 M, pH 7.4)[6][7]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compounds and reference inhibitor in DMSO to create stock solutions. Further dilute with the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the 5-LOX enzyme solution in the assay buffer to the desired concentration (e.g., 1000 U/mL).[8]

    • Prepare the substrate solution (e.g., arachidonic acid) in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Assay buffer

      • 10 µL of the test compound solution at various concentrations (or vehicle control - buffer with DMSO).

      • 90 µL of the 5-LOX enzyme solution.

    • Incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[6][8]

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the change in absorbance at 234 nm over a period of 5-6 minutes. The formation of hydroperoxydienes from the substrate by 5-LOX results in an increase in absorbance at this wavelength.[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Leukotriene Production Inhibition Assay in Intact Cells

This assay measures the ability of a compound to inhibit 5-LOX activity within a cellular context, providing a more physiologically relevant assessment.[9][10]

Materials:

  • Inflammatory cells (e.g., freshly isolated human polymorphonuclear leukocytes (PMNLs) or macrophages).[10]

  • Cell culture medium (e.g., RPMI-1640)

  • Test compounds (4-(4-chlorophenyl)thiazol-2-amines)

  • Calcium ionophore (e.g., A23187) for cell stimulation

  • Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4) or High-Performance Liquid Chromatography (HPLC) system for leukotriene quantification.[9][10]

Procedure:

  • Cell Preparation:

    • Isolate and purify the inflammatory cells from whole blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend the cells in the appropriate cell culture medium at a specific density.

  • Inhibitor Treatment:

    • Pre-incubate the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) for a specified period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Cell Stimulation:

    • Stimulate the cells by adding a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LOX pathway.[9]

    • Incubate for an additional period (e.g., 10-15 minutes) to allow for leukotriene production.

  • Sample Collection and Analysis:

    • Terminate the reaction by placing the samples on ice and then centrifuging to pellet the cells.

    • Collect the supernatant, which contains the secreted leukotrienes.

    • Quantify the amount of LTB4 (or other leukotrienes) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions, or by using HPLC.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound compared to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as a substitute for professional scientific guidance. The protocols provided are generalized and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Leishmanicidal and Trypanocidal Activity of 4-(4-Chlorophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neglected tropical diseases, including leishmaniasis and trypanosomiasis, represent a significant global health burden. The current therapeutic options are often limited by toxicity, resistance, and complex administration routes. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This document provides detailed application notes and protocols for assessing the in vitro leishmanicidal and trypanocidal activity of a series of 4-(4-chlorophenyl)thiazole compounds. The presented data and methodologies are based on published research and are intended to guide researchers in the evaluation of these and similar compounds.

Data Presentation

The following tables summarize the in vitro biological activity of eight synthesized 4-(4-chlorophenyl)thiazole compounds against Leishmania amazonensis and Trypanosoma cruzi.

Table 1: Leishmanicidal Activity of 4-(4-Chlorophenyl)thiazole Compounds against Leishmania amazonensis

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity (CC50 in RAW 264.7 macrophages, µM)Selectivity Index (SI) for Amastigotes (CC50/IC50)
1a > 200> 200185.4 ± 1.2-
1b 19.86 ± 1.1> 200179.3 ± 1.5-
1c 114.7 ± 1.4101.0 ± 1.3> 200> 1.98
1d > 200> 200183.2 ± 0.9-
1e 121.5 ± 0.8115.2 ± 1.1> 200> 1.73
1f 130.2 ± 1.2125.7 ± 1.4> 200> 1.59
1g 105.6 ± 1.5109.8 ± 0.9> 200> 1.82
1h 112.3 ± 0.9118.4 ± 1.2> 200> 1.69
Miltefosine 8.5 ± 1.34.2 ± 0.835.6 ± 1.18.47

Data synthesized from a study on eight 4-(4-chlorophenyl)thiazole compounds.[1][2][3]

Table 2: Trypanocidal Activity of 4-(4-Chlorophenyl)thiazole Compounds against Trypanosoma cruzi

CompoundTrypomastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity (CC50 in RAW 264.7 macrophages, µM)Selectivity Index (SI) for Amastigotes (CC50/IC50)
1a 100.0 ± 1.3110.5 ± 1.4185.4 ± 1.21.67
1b 1.67 ± 0.91.96 ± 0.8179.3 ± 1.591.48
1c 85.3 ± 1.192.4 ± 1.2> 200> 2.16
1d > 100> 200183.2 ± 0.9-
1e 90.1 ± 1.498.7 ± 1.5> 200> 2.02
1f 95.6 ± 0.8105.3 ± 1.1> 200> 1.90
1g 88.4 ± 1.294.6 ± 1.3> 200> 2.11
1h 92.7 ± 1.5101.9 ± 0.9> 200> 1.96
Benznidazole 12.5 ± 1.03.8 ± 0.5> 200> 52.63

Data synthesized from a study on eight 4-(4-chlorophenyl)thiazole compounds.[1][2][3]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of 4-(4-chlorophenyl)thiazole compounds.

In Vitro Leishmanicidal Activity Assay (Promastigote Stage)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against Leishmania amazonensis promastigotes.

Materials:

  • Leishmania amazonensis promastigotes in logarithmic growth phase

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Harvest L. amazonensis promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh Schneider's medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Miltefosine) and a negative control (medium with DMSO).

  • Incubate the plate at 26°C for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours at 26°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Leishmanicidal Activity Assay (Amastigote Stage)

Objective: To determine the IC50 of the test compounds against intracellular Leishmania amazonensis amastigotes.

Materials:

  • RAW 264.7 murine macrophages

  • Leishmania amazonensis stationary-phase promastigotes

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Giemsa stain

  • Light microscope

Protocol:

  • Seed RAW 264.7 macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and incubate at 37°C with 5% CO2 for 24 hours to allow for adherence.

  • Infect the macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with sterile PBS to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per well under a light microscope.

  • Calculate the percentage of infection and the IC50 value.

In Vitro Trypanocidal Activity Assay (Trypomastigote Stage)

Objective: To determine the IC50 of the test compounds against bloodstream trypomastigotes of Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi trypomastigotes (Y strain)

  • RPMI-1640 medium

  • Resazurin solution (0.15 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates (opaque-walled)

  • Fluorescence microplate reader

Protocol:

  • Harvest trypomastigotes from cell culture supernatant and adjust the concentration to 1 x 10^6 parasites/mL in fresh RPMI-1640 medium.

  • Dispense 100 µL of the parasite suspension into each well of an opaque-walled 96-well plate.

  • Add 100 µL of serial dilutions of the test compounds. Include a positive control (e.g., Benznidazole) and a negative control.

  • Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Trypanocidal Activity Assay (Amastigote Stage)

Objective: To determine the IC50 of the test compounds against intracellular Trypanosoma cruzi amastigotes.

Materials:

  • LLC-MK2 cells (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • RPMI-1640 medium supplemented with 2% FBS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Giemsa stain

  • Light microscope

Protocol:

  • Seed LLC-MK2 cells in a 96-well plate and grow to confluence.

  • Infect the cells with trypomastigotes at a ratio of 10 parasites per cell.

  • Incubate for 2 hours to allow for invasion.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 48 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Count the number of amastigotes per cell for at least 100 cells per well.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-parasitic activity of the 4-(4-chlorophenyl)thiazole compounds.

G cluster_synthesis Compound Synthesis cluster_leishmania Leishmanicidal Activity cluster_trypanosoma Trypanocidal Activity cluster_cytotoxicity Cytotoxicity cluster_data Data Analysis synthesis Synthesis of 4-(4-chlorophenyl)thiazole Compounds (1a-1h) promastigote Promastigote Assay (L. amazonensis) synthesis->promastigote amastigote_leish Intracellular Amastigote Assay (in RAW 264.7 macrophages) synthesis->amastigote_leish trypomastigote Trypomastigote Assay (T. cruzi) synthesis->trypomastigote amastigote_tryp Intracellular Amastigote Assay (in LLC-MK2 cells) synthesis->amastigote_tryp cytotoxicity Cytotoxicity Assay (RAW 264.7 Macrophages) synthesis->cytotoxicity ic50 IC50 Determination promastigote->ic50 amastigote_leish->ic50 trypomastigote->ic50 amastigote_tryp->ic50 cc50 CC50 Determination cytotoxicity->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si

In Vitro Anti-Parasitic Activity Workflow
Proposed Mechanism of Action: Induction of Apoptosis in Leishmania

Thiazole derivatives have been shown to induce apoptosis-like cell death in Leishmania. The following diagram illustrates a plausible signaling pathway.

G compound 4-(4-Chlorophenyl)thiazole Compound membrane Parasite Membrane Interaction compound->membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase-like Protease Activation mitochondria->caspase dna DNA Fragmentation caspase->dna apoptosis Apoptotic Cell Death dna->apoptosis

Apoptosis Induction in Leishmania
Proposed Mechanism of Action: Inhibition of Cruzain in Trypanosoma cruzi

Cruzain, the major cysteine protease of T. cruzi, is a key enzyme for parasite survival and a potential target for thiazole compounds.

G compound 4-(4-Chlorophenyl)thiazole Compound binding Active Site Binding compound->binding cruzain Cruzain (Cysteine Protease) cruzain->binding inhibition Inhibition of Proteolytic Activity binding->inhibition replication Impaired Parasite Replication & Digestion inhibition->replication death Parasite Death replication->death

Cruzain Inhibition in T. cruzi

References

Application Notes & Protocols: The Strategic Use of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: The Thiazole Scaffold and the Value of a Versatile Precursor

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from the unique electronic properties conferred by the sulfur and nitrogen heteroatoms, which allow for a multitude of molecular interactions, including hydrogen bonding and coordination with metalloenzymes.[3] Thiazole derivatives have demonstrated a vast pharmacological scope, exhibiting activities that are antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral.[4][5][6][7][8]

This guide focuses on a particularly valuable and versatile starting material: 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol . This precursor offers a strategic entry point into a diverse library of novel heterocycles for several key reasons:

  • Pre-installed Pharmacophore: The 4-(4-chlorophenyl) group is a common feature in bioactive molecules, often enhancing lipophilicity and facilitating interactions within hydrophobic pockets of biological targets.

  • Reactive Handle: The 2-thiol group is a highly versatile functional group, capable of acting as a potent nucleophile for a wide range of synthetic transformations.

  • Thiol-Thione Tautomerism: The molecule exists in equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state. This reactivity is crucial for its synthetic applications.

Core Compound Properties:

Property Value
Chemical Name This compound
CAS Number 2104-00-9[9][10]
Molecular Formula C₉H₆ClNS₂[9][11]
Molecular Weight 227.74 g/mol [9]

| Appearance | Typically a yellow or off-white solid |

Core Reactivity & Synthetic Strategy

The synthetic utility of this compound is primarily centered on the nucleophilicity of the exocyclic sulfur atom. This allows for straightforward derivatization and the construction of more complex molecular architectures. The diagram below illustrates the principal synthetic pathways.

Core_Reactivity start_node This compound path_node1 S-Substituted Thiazoles start_node->path_node1 S-Alkylation (e.g., R-X) path_node2 Thiazole-2-sulfonyl Chloride start_node->path_node2 Oxidation to Sulfonyl Chloride (e.g., Cl₂, H₂O) path_node4 Fused Thiazole Systems (e.g., Thiazolo[3,2-a]pyrimidines) start_node->path_node4 Cyclocondensation (Hantzsch-type reactions) path_node path_node class_node Bioactive Heterocycles path_node1->class_node path_node3 Thiazole Sulfonamides path_node2->path_node3 Amination (e.g., R-NH₂) path_node3->class_node path_node4->class_node

Caption: Key synthetic transformations of the thiazole-2-thiol precursor.

Causality Behind Strategic Choices:
  • S-Alkylation: This is the most direct method to introduce diversity. The choice of the alkylating agent (R-X) is critical. Using α-haloketones (like phenacyl bromides) is a well-established strategy to create intermediates that can be cyclized into other heterocyclic rings, such as pyrazoles or imidazoles.[12]

  • Oxidation to Sulfonamides: The sulfonamide moiety is a classic pharmacophore known for its antimicrobial properties (sulfa drugs).[13] Oxidizing the thiol to a sulfonyl chloride transforms the nucleophilic sulfur into a reactive electrophile, enabling the facile introduction of various amine side chains to tune biological activity and physicochemical properties.[14]

  • Cyclocondensation: Reacting the thiol with bifunctional electrophiles allows for the construction of fused bicyclic or tricyclic systems. This is a powerful strategy for creating rigid, conformationally constrained molecules that can exhibit high binding affinity and selectivity for protein targets.

Application Protocol 1: Synthesis of S-Substituted Thiazole-Hydrazones as Antimicrobial Agents

This protocol details a common two-step sequence: S-alkylation followed by condensation to form a hydrazone. Hydrazone linkages (-N=N-C=N-) are frequently incorporated into antimicrobial drug candidates.[1]

Workflow_Protocol_1 cluster_synthesis Synthesis cluster_analysis Purification & Analysis cluster_evaluation Biological Evaluation step_node step_node qc_node qc_node final_node final_node A Step 1: S-Alkylation (Thiol + α-haloketone) B Step 2: Condensation (Intermediate + Hydrazine) A->B C Work-up & Recrystallization B->C D Characterization (NMR, MS, IR) C->D E Antimicrobial Screening (MIC/MBC Assay) D->E E->final_node Lead Compound Identification

Caption: Workflow for synthesis and evaluation of antimicrobial thiazoles.

A. Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)acetophenone (Intermediate)

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 2.28 g)

    • 2-Bromoacetophenone (1.05 eq, e.g., 2.09 g)

    • Potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g)

    • Anhydrous Acetone or Ethanol (approx. 50 mL)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Protocol:

    • To a solution of this compound in acetone (40 mL) in a 100 mL round-bottom flask, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

      • Rationale: K₂CO₃ is a mild base used to deprotonate the thiol, forming the more nucleophilic thiolate anion. This significantly accelerates the rate of the Sₙ2 reaction with the electrophilic 2-bromoacetophenone. Acetone is a suitable polar aprotic solvent for this type of reaction.

    • Add 2-bromoacetophenone dropwise to the mixture.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 56°C for acetone) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 hexane/ethyl acetate). The disappearance of the starting thiol indicates completion.

    • Once complete, cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.

    • Purify the solid by recrystallization from ethanol to yield the pure intermediate.

Step 2: Synthesis of the Final Hydrazone Derivative

  • Reagents & Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (e.g., 4-methylphenylhydrazine) (1.1 eq)

    • Ethanol (approx. 30 mL)

    • Glacial acetic acid (2-3 drops)

  • Protocol:

    • Dissolve the intermediate in ethanol in a round-bottom flask.

    • Add the selected hydrazine derivative, followed by 2-3 drops of glacial acetic acid.

      • Rationale: The reaction is a condensation between the ketone of the intermediate and the hydrazine. A catalytic amount of acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture in an ice bath. The solid product will precipitate out.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo.

B. Characterization and Validation
  • ¹H-NMR: Expect to see characteristic peaks for the aromatic protons, the thiazole ring proton, and the newly formed hydrazone N=CH proton.[15][16]

  • IR Spectroscopy: Look for the disappearance of the C=O stretch from the intermediate and the appearance of a C=N stretch.

  • Mass Spectrometry: Confirm the molecular weight of the final compound via ESI-MS to validate the structure.

Application Protocol 2: Synthesis of Thiazole-Pyrazoline Hybrids as Anticancer Agents

Molecular hybridization, the strategy of combining two or more pharmacophores, is a powerful tool in drug design.[12] This protocol outlines the synthesis of a thiazole-pyrazoline hybrid, a class of compounds known to exhibit potent anticancer activities.[12]

A. Detailed Step-by-Step Methodology

Step 1: Synthesis of Chalcone Intermediate (Arylidenethioacetophenone)

  • Reagents & Materials:

    • 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)acetophenone (Intermediate from Protocol 1, Step 1) (1.0 eq)

    • A substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

    • Ethanol

    • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Protocol:

    • Dissolve the thioacetophenone intermediate and the aromatic aldehyde in ethanol at room temperature.

    • Cool the solution in an ice bath and slowly add the aqueous KOH solution dropwise while stirring vigorously.

      • Rationale: This is a base-catalyzed Claisen-Schmidt condensation. The hydroxide deprotonates the α-carbon of the ketone, generating an enolate which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.

    • Continue stirring at room temperature for 2-3 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid chalcone by filtration, wash with water, and recrystallize from ethanol.

Step 2: Cyclization to form the Pyrazoline Ring

  • Reagents & Materials:

    • Chalcone from Step 1 (1.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Glacial acetic acid

  • Protocol:

    • Suspend the chalcone in glacial acetic acid.

    • Add hydrazine hydrate and reflux the mixture for 6-8 hours.

      • Rationale: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. Acetic acid serves as both the solvent and the acid catalyst.

    • After cooling, pour the mixture into ice-cold water.

    • Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and purify by recrystallization.

B. Biological Evaluation Data

The synthesized compounds can be evaluated for their cytotoxic activity against various cancer cell lines using the MTT assay.[15]

Table 1: Representative Anticancer Activity Data (Hypothetical)

Compound IDR-Group (on Pyrazoline)Cell Line: MCF-7 IC₅₀ (µM)[15]Cell Line: HT-29 IC₅₀ (µM)[15]
THPZ-01 -H15.225.8
THPZ-02 4-OCH₃8.512.1
THPZ-03 4-NO₂22.431.5
Doxorubicin (Reference Drug)0.91.2

IC₅₀: The half maximal inhibitory concentration.

This data illustrates how modification of the peripheral substituents (the R-group) can significantly modulate the biological activity, a key principle in structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value precursor for the synthesis of diverse and potent bioactive heterocycles. Its utility lies in the predictable and versatile reactivity of the 2-thiol group, which serves as a robust anchor point for molecular elaboration. The protocols outlined herein provide a foundation for developing libraries of novel compounds for screening in antimicrobial and anticancer drug discovery programs. By leveraging established synthetic methodologies such as S-alkylation, condensation, and cyclization, researchers can efficiently generate new chemical entities with significant therapeutic potential.

References

Application of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is a molecule of significant interest in medicinal chemistry due to its structural features that suggest potential as an enzyme inhibitor. The thiazole ring is a well-known scaffold in a variety of therapeutic agents, and the thiol group can act as a zinc-binding group, a key feature for inhibiting metalloenzymes. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural analogs have shown promising inhibitory activity against several key enzymes, including carbonic anhydrases and urease.

These enzymes are implicated in a range of pathologies, making them attractive targets for drug development. Carbonic anhydrases are involved in pH regulation and are targets for drugs treating glaucoma, epilepsy, and certain types of cancer. Urease is a critical virulence factor for bacteria like Helicobacter pylori, contributing to peptic ulcers and gastric cancer.

This document provides an overview of the potential applications of this compound as an enzyme inhibitor, based on the activities of structurally related compounds. Detailed protocols for assessing its inhibitory potential against carbonic anhydrase and urease are also provided.

Potential Enzyme Targets and Inhibitory Activity of Structurally Related Compounds

While direct quantitative data for this compound is limited, the following tables summarize the inhibitory activities of structurally similar thiazole, thiadiazole, and triazole-thiol derivatives against human carbonic anhydrase (hCA) isoforms and urease. This data provides a strong rationale for investigating the inhibitory potential of this compound.

Table 1: Carbonic Anhydrase Inhibition by Thiazole and Thiadiazole Derivatives

Compound ClassCompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Thiazole Derivatives2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives27.07 - 37.8011.80 - 25.81-[1]
Thiazole-methylsulfonyl Derivatives2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(aryl)thiazole derivatives39.38 - 198.04 (IC₅₀, µM)39.16 - 86.64 (IC₅₀, µM)-[2]
Thiadiazole-sulfonamide Derivatives5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamidePotent InhibitionPotent Inhibition-[3]
Thiadiazole-thiol Derivatives5-amino-1,3,4-thiadiazole-2-thiol75009809600
Reference Inhibitor Acetazolamide 34.50 28.93 -[1]

Table 2: Urease Inhibition by Thiazole and Triazole-Thione Derivatives

Compound ClassCompoundUrease IC₅₀ (µM)Reference
Thiazole-thiazolidinone Derivatives(Z)-5-((E)-benzylidene)-2-((4-(2,5-dimethoxyphenyl)thiazol-2-yl)imino)thiazolidin-4-one derivatives1.80 ± 0.80 - 18.34 ± 0.40[4]
Triazole-thione Derivatives4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePotent Inhibition[5]
Triazole-thione Derivatives4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thionePotent Inhibition[5]
Reference Inhibitor Thiourea 24.14 [6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to produce the colored product, p-nitrophenol, which can be measured spectrophotometrically.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compound: this compound

  • Reference inhibitor: Acetazolamide

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions of the test compound and the reference inhibitor.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A solution of the test compound or reference inhibitor at various concentrations (or DMSO for the control).

      • hCA II solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the p-NPA solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Plate Add Buffer, Inhibitor, and Enzyme to 96-well plate Dilutions->Plate Incubate Incubate at RT (10 min) Plate->Incubate Add_Substrate Add p-NPA Substrate to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Mode) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Carbonic Anhydrase Inhibition Assay Workflow.

Urease Inhibition Assay

This protocol outlines a common method for assessing urease inhibition based on the quantification of ammonia produced from the hydrolysis of urea, using the Berthelot (indophenol) method.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compound: this compound

  • Reference inhibitor: Thiourea

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of jack bean urease in phosphate buffer.

    • Prepare a stock solution of urea in deionized water.

    • Prepare stock solutions of the test compound and thiourea in DMSO. Create a series of dilutions.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Urease solution.

      • A solution of the test compound or reference inhibitor at various concentrations (or DMSO for the control).

    • Incubate the plate at 37°C for 15 minutes.

    • Add the urea solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the phenol reagent followed by the alkali reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development (a blue-green color will form).

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Plate Add Enzyme and Inhibitor to 96-well plate Dilutions->Plate Incubate1 Incubate at 37°C (15 min) Plate->Incubate1 Add_Substrate Add Urea Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (30 min) Add_Substrate->Incubate2 Add_Reagents Add Phenol and Alkali Reagents Incubate2->Add_Reagents Incubate3 Incubate at RT (20 min) Add_Reagents->Incubate3 Measure Measure Absorbance at 625 nm Incubate3->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Urease Inhibition Assay Workflow.

Signaling Pathways

Carbonic Anhydrase and its Role in Cellular Processes

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes. CA inhibitors can modulate these pathways, leading to therapeutic effects. For instance, in cancer, tumor-associated CA isoforms like CA IX contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX can reverse this acidification, potentially hindering cancer progression.

G cluster_cellular Cellular Processes cluster_patho Pathophysiological Relevance CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO3- + H+ pH pH Regulation HCO3->pH Ion Ion Transport HCO3->Ion Biosynthesis Biosynthesis (e.g., gluconeogenesis, lipogenesis) HCO3->Biosynthesis CA->HCO3 Inhibitor This compound (Potential Inhibitor) Inhibitor->CA Inhibits Glaucoma Glaucoma pH->Glaucoma Cancer Cancer (Tumor Microenvironment) pH->Cancer Epilepsy Epilepsy Ion->Epilepsy

Role of Carbonic Anhydrase in Cellular Pathways.

Urease as a Virulence Factor in Helicobacter pylori

Urease is essential for the survival and colonization of H. pylori in the acidic environment of the stomach. The enzyme hydrolyzes urea to produce ammonia, which neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium. Beyond its role in acid resistance, urease and its products can trigger inflammatory responses in gastric epithelial cells and contribute to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Urease inhibitors can therefore be considered as potential anti-virulence agents to combat H. pylori infections.

G cluster_lumen Gastric Lumen (Acidic) cluster_epithelium Gastric Epithelial Cells Urea_lumen Urea H_pylori H. pylori Urea_lumen->H_pylori Urease Urease H_pylori->Urease produces Inflammation Inflammation (e.g., IL-8 production via NF-κB activation) H_pylori->Inflammation triggers Ammonia Ammonia (NH3) Urease->Ammonia hydrolyzes Urea to Inhibitor This compound (Potential Inhibitor) Inhibitor->Urease Inhibits Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Cell_damage Cell Damage Ammonia->Cell_damage causes Neutralization->H_pylori promotes survival of Pathogenesis Pathogenesis (Gastritis, Ulcers, Cancer) Inflammation->Pathogenesis Cell_damage->Pathogenesis

Urease-mediated Pathogenesis of H. pylori.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The most common and efficient method for synthesizing 4-aryl-1,3-thiazole-2-thiols is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thiocarbonyl group.[1] In the case of this compound, the key starting materials are 2-chloro-1-(4-chlorophenyl)ethanone (an α-chloroketone) and a source of the thiazole's C2-thiol, typically an ammonium dithiocarbamate. The reaction proceeds through a multi-step pathway involving an initial S-alkylation followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[1][2]

Q2: What are the critical parameters to control for a successful synthesis?

Several factors can influence the outcome of the synthesis. Key parameters to control include:

  • Purity of Starting Materials: The purity of 2-chloro-1-(4-chlorophenyl)ethanone and the dithiocarbamate salt is crucial to avoid side reactions and ensure a high yield.

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature, often at the reflux temperature of the solvent, to ensure a sufficient reaction rate. However, excessively high temperatures can lead to decomposition and byproduct formation.

  • Reaction Time: The reaction time needs to be optimized to ensure the completion of the reaction. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Choice of Solvent: A polar protic solvent like ethanol or methanol is commonly used for the Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to develop the TLC plate.

Q4: What are the recommended methods for purifying the final product?

The most common method for purifying this compound is recrystallization.[3][4] Ethanol or a mixture of ethanol and water is often a suitable solvent system. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • 2-chloro-1-(4-chlorophenyl)ethanone

  • Ammonium dithiocarbamate

  • Absolute Ethanol

  • Deionized Water

  • Sodium Carbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add ammonium dithiocarbamate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water.

  • Neutralize the mixture with a 5% aqueous solution of sodium carbonate, which will cause the product to precipitate.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the crude product.

  • For further purification, recrystallize the crude solid from hot ethanol.[3][4]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionNotes
Solvent Absolute EthanolA polar protic solvent is generally preferred.
Reactant Ratio 1 : 1.2 (α-chloroketone : dithiocarbamate)A slight excess of the dithiocarbamate can help drive the reaction to completion.
Temperature Reflux (~78 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 4 hoursMonitor by TLC to determine the optimal time.
Work-up Precipitation in water followed by neutralizationA common method for isolating the crude product.[1]
Purification Recrystallization from ethanolAn effective method for obtaining a pure product.[3][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Answer:

    • Purity of Starting Materials: Impurities in the 2-chloro-1-(4-chlorophenyl)ethanone or ammonium dithiocarbamate can interfere with the reaction. Ensure you are using high-purity reagents.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC until the starting materials are consumed. You may need to extend the reaction time or increase the temperature slightly.

    • Suboptimal Reaction Conditions: The reaction temperature might be too low, or the solvent may not be appropriate. Ensure the reaction is refluxing properly.

    • Losses during Work-up: Significant amounts of the product may be lost during the work-up and purification steps. Ensure complete precipitation before filtration and minimize transfers.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC or has a broad melting point range. What are the likely impurities?

  • Answer:

    • Unreacted Starting Materials: If the reaction was incomplete, you might have unreacted 2-chloro-1-(4-chlorophenyl)ethanone or dithiocarbamate decomposition products.

    • Side Products: Several side reactions can occur during the Hantzsch synthesis. The most common side products are outlined in Table 2.

    • Improving Purity: If recrystallization is ineffective, try performing column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

Table 2: Potential Side Products and Their Causes

Side ProductPotential CauseHow to Minimize
2-Amino-4-(4-chlorophenyl)thiazole If thiourea is used instead of a dithiocarbamate, this will be the initial product.Use ammonium dithiocarbamate for direct synthesis of the thiol.
Oxazole derivative Contamination of the thiocarbonyl source with its oxygen analog (e.g., urea if thiourea is used).Ensure the purity of the thiocarbonyl-containing reactant.
Dimerization/Polymerization Products High reaction temperatures or prolonged reaction times can sometimes lead to self-condensation of the reactants or intermediates.Adhere to the recommended reaction temperature and time.
Disulfide derivative The thiol product can be oxidized to a disulfide, especially during work-up or storage if exposed to air.Work-up under an inert atmosphere if possible and store the product in a tightly sealed container.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloro-1-(4-chlorophenyl)ethanone in absolute ethanol B Add ammonium dithiocarbamate A->B C Reflux the mixture for 2-4 hours B->C D Cool to room temperature C->D E Pour into cold water D->E F Neutralize with 5% Na2CO3 solution E->F G Collect precipitate by vacuum filtration F->G H Wash with cold deionized water G->H I Dry the crude product H->I J Recrystallize from hot ethanol I->J K Collect pure crystals and dry J->K L L K->L Characterization (TLC, MP, NMR)

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Product Yield? CheckPurity Check purity of starting materials Start->CheckPurity Yes ImpureProduct Impure Product? Start->ImpureProduct No CheckConditions Verify reaction conditions (temp, time) CheckPurity->CheckConditions MonitorTLC Monitor reaction by TLC for completion CheckConditions->MonitorTLC OptimizeWorkup Optimize work-up to minimize losses MonitorTLC->OptimizeWorkup Recrystallize Recrystallize from a different solvent ImpureProduct->Recrystallize Yes End End ImpureProduct->End No ColumnChrom Perform column chromatography Recrystallize->ColumnChrom IdentifyByproducts Identify side products (see Table 2) ColumnChrom->IdentifyByproducts

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?

A1: Low yields in the Hantzsch thiazole synthesis, a common route for this compound, can arise from several factors.[1] Key areas to investigate include:

  • Reactant Purity: Impurities in the starting materials, such as 2-bromo-4'-chloroacetophenone or the thioamide source, can lead to unwanted side reactions, consuming reactants and complicating purification.[1] Always use reagents of the highest possible purity or purify them before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical.[1] While alcohols like ethanol or methanol are common, screening other solvents like 1-butanol or acetic acid may improve yields depending on the specific thioamide source used.[1][2]

    • Temperature: The reaction temperature significantly impacts the rate and yield.[2] Conventional methods often require refluxing for extended periods.[1] Microwave-assisted synthesis can dramatically shorten reaction times to minutes and may improve yields by minimizing side product formation.[1]

    • pH: The acidity of the reaction medium can be crucial. Some variations of the Hantzsch synthesis benefit from acidic conditions, which can influence the reaction pathway and product distribution.[3]

  • Side Reactions: The primary reactants can undergo self-condensation or decomposition, especially under harsh temperature conditions. Gradual addition of reactants or running the reaction at a lower temperature for a longer duration might mitigate this.

  • Work-up and Isolation: The product may have some solubility in the work-up solvents, leading to losses. Ensure the precipitation is complete by cooling the mixture sufficiently and using an appropriate anti-solvent. The thiazole product is often poorly soluble in water, which can be used to facilitate its precipitation.[4]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates an impure product mixture. Common impurities include:

  • Unreacted Starting Materials: 2-bromo-4'-chloroacetophenone and the thiourea or dithiocarbamate source are common unreacted starting materials.

  • Side Products: The Hantzsch synthesis can sometimes yield isomeric products or byproducts from competing reaction pathways. For instance, using N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[3]

  • Decomposition Products: Prolonged heating can cause decomposition of the starting materials or the final product.

  • Oxidized Product: The thiol group is susceptible to oxidation, which can form disulfide byproducts. It is advisable to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if this is a suspected issue.

Q3: The final product has a persistent color or is difficult to crystallize. What purification strategies can I employ?

A3: Purification issues are common. If you are facing challenges with the final product's purity:

  • Recrystallization: This is the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot. For thiazole derivatives, polar protic solvents like ethanol or methanol are often good starting points.[5] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find the optimal one.

    • "Oiling Out": If the product separates as an oil instead of crystals, it may be due to impurities or the solvent's boiling point being higher than the compound's melting point.[5] Try using a lower-boiling point solvent or allowing the solution to cool more slowly. Adding a seed crystal can also induce proper crystallization.[5]

  • Activated Charcoal: If the product has a persistent color, this is often due to highly colored, minor impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Be sure to filter the hot solution through celite or filter paper to remove the charcoal before allowing it to cool.

  • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is a viable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can effectively separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group. For the synthesis of this compound, the typical reactants are 2-bromo-4'-chloroacetophenone and a dithiocarbamate salt (e.g., ammonium dithiocarbamate).

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane) to separate the starting materials from the product.[4] The reaction is considered complete when the spot corresponding to the limiting starting material (usually the α-haloketone) has disappeared.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. α-haloketones like 2-bromo-4'-chloroacetophenone are lachrymatory (tear-inducing) and skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thioamides and other sulfur-containing reagents can have unpleasant odors and should also be handled in a fume hood.

Data Summary

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the effect of different solvents and temperatures on thiazole synthesis, based on related literature.

EntrySolventTemperature (°C)Reaction TimeYield (%)Reference
1Acetic AcidReflux3 hr45[2]
2Acetic AcidRoom Temp3 hr12[2]
3Methanol~90-130 (Microwave)10-15 minExcellent[1][8]
4EthanolReflux2-4 hrGood[9]
51-ButanolRefluxVariesEffective[1]

Note: Yields are highly dependent on the specific substrates and reagents used. This table serves as a general guide for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in absolute ethanol (10 mL per gram of dithiocarbamate).

  • Addition of α-Haloketone: To this stirring solution, add a solution of 2-bromo-4'-chloroacetophenone (1.0 equivalent) in a minimal amount of absolute ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction mixture) to precipitate the crude product.

    • Stir the resulting suspension for 15-20 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven or air dry it on a watch glass to obtain the crude product.[4]

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[5]

  • Heating: Heat the mixture on a hot plate while stirring to dissolve the compound completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Visual Guides

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node start Start: Prepare Reactants react Hantzsch Reaction (Heating/Reflux) start->react monitor Monitor by TLC react->monitor check Reaction Complete? monitor->check check->react No, continue heating workup Cool & Precipitate in Water check->workup Yes filter Vacuum Filtration & Wash workup->filter crude Crude Product filter->crude purify Recrystallization crude->purify pure Pure Product purify->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

G problem problem cause cause solution solution low_yield Problem: Low Yield cause1 Impure Reactants low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Inefficient Purification low_yield->cause3 sol1 Solution: - Use high purity reagents - Purify starting materials cause1->sol1 sol2 Solution: - Screen solvents - Optimize temperature - Consider microwave synthesis cause2->sol2 sol3 Solution: - Ensure complete precipitation - Optimize recrystallization solvent cause3->sol3

Caption: Troubleshooting logic diagram for addressing low reaction yield.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-4'-chloroacetophenone with a suitable sulfur-containing nucleophile, typically ammonium dithiocarbamate. Ammonium dithiocarbamate can be prepared in situ from the reaction of ammonia and carbon disulfide.

Q2: What are the expected reactants and general conditions for this synthesis?

The key reactants are 2-bromo-4'-chloroacetophenone and ammonium dithiocarbamate. The reaction is typically carried out in a polar solvent, such as ethanol or methanol, and may require heating to reflux to ensure the reaction goes to completion.

Q3: What are the most common side products I should be aware of?

Common side products in the Hantzsch synthesis of this compound include:

  • Unreacted starting materials: Incomplete reactions can leave traces of 2-bromo-4'-chloroacetophenone and ammonium dithiocarbamate or its precursors.

  • Self-condensation of 2-bromo-4'-chloroacetophenone: Under certain conditions, particularly with a base, the α-haloketone can undergo self-condensation to form a diketone or other polymeric materials.

  • Formation of 2-amino-4-(4-chlorophenyl)-1,3-thiazole: If the reaction conditions are not carefully controlled, the dithiocarbamate may partially decompose or react in an alternative pathway to yield the corresponding 2-amino-thiazole derivative instead of the desired 2-thiol.

  • Oxazole formation: While less common in this specific synthesis, contamination of the sulfur source with oxygen-containing analogues could potentially lead to the formation of an oxazole byproduct.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.

Q5: What are the recommended purification methods for the final product?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials: Impurities in 2-bromo-4'-chloroacetophenone or issues with the in situ generation of ammonium dithiocarbamate.- Ensure the purity of 2-bromo-4'-chloroacetophenone. Recrystallize if necessary.- Use fresh, high-quality ammonia and carbon disulfide for the in situ generation of ammonium dithiocarbamate.
Incorrect reaction conditions: Suboptimal temperature, reaction time, or solvent.- Optimize the reaction temperature. Refluxing in ethanol is a good starting point, but some reactions may benefit from milder or more elevated temperatures.- Monitor the reaction progress using TLC to determine the optimal reaction time.
Decomposition of reactants or product: The reactants or the final product might be unstable under the chosen reaction conditions.- If the reaction mixture darkens significantly, it may indicate decomposition. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Side Products Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.- Carefully control the stoichiometry of 2-bromo-4'-chloroacetophenone and ammonium dithiocarbamate. A slight excess of the dithiocarbamate is sometimes used.
Reaction temperature too high: Elevated temperatures can promote side reactions.- Attempt the reaction at a lower temperature and monitor for an extended period.
Presence of impurities: Contaminants in the starting materials can catalyze side reactions.- Ensure the purity of all reactants and the solvent.
Difficulty in Product Purification Co-crystallization of product and impurities: The desired product and a side product may have similar solubilities, making recrystallization difficult.- Try different recrystallization solvents or solvent mixtures.- If recrystallization fails, use silica gel column chromatography with a carefully chosen eluent system to separate the components.
Product oiling out during recrystallization: The product may separate as an oil instead of crystals.- Ensure the recrystallization solvent is appropriate. Try adding a co-solvent or cooling the solution more slowly.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 2-bromo-4'-chloroacetophenone

  • Ammonium chloride

  • Ammonium polysulfide solution (or generate ammonium dithiocarbamate in situ from ammonia and carbon disulfide)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Preparation of Ammonium Dithiocarbamate (in situ): In a well-ventilated fume hood, carefully add carbon disulfide to a cooled solution of aqueous ammonia. Stir the mixture at a low temperature to form ammonium dithiocarbamate.

  • Reaction with 2-bromo-4'-chloroacetophenone: To the freshly prepared ammonium dithiocarbamate solution, add a solution of 2-bromo-4'-chloroacetophenone in ethanol dropwise with constant stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Collect the crude product by filtration and wash it with cold ethanol or water. The product can be further purified by recrystallization from ethanol. The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Data Presentation

The yield of this compound can be influenced by various reaction parameters. The following table provides a hypothetical summary of how different conditions might affect the yield and purity of the product.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Side Product(s)
1Ethanol78 (Reflux)485Unreacted starting materials
2Methanol65 (Reflux)680Unreacted starting materials
3Ethanol501270Incomplete reaction
4DMF100275Increased self-condensation products
5Ethanol78 (Reflux)882Minor increase in decomposition products

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_products Products 2_bromo_4_chloroacetophenone 2-Bromo-4'-chloro- acetophenone intermediate Thioether Intermediate 2_bromo_4_chloroacetophenone->intermediate Nucleophilic Attack side_product_1 Unreacted Starting Materials 2_bromo_4_chloroacetophenone->side_product_1 side_product_2 Self-Condensation Product 2_bromo_4_chloroacetophenone->side_product_2 Self-condensation ammonium_dithiocarbamate Ammonium Dithiocarbamate ammonium_dithiocarbamate->intermediate ammonium_dithiocarbamate->side_product_1 cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization main_product 4-(4-Chlorophenyl)-1,3- thiazole-2-thiol cyclization->main_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring check_completion Reaction Complete? reaction_monitoring->check_completion check_completion->reaction_monitoring No workup Work-up and Isolation check_completion->workup Yes analyze_product Analyze Crude Product (NMR, MS) workup->analyze_product check_purity Purity Acceptable? analyze_product->check_purity final_product Final Product check_purity->final_product Yes troubleshoot Troubleshoot Issue check_purity->troubleshoot No low_yield Low Yield troubleshoot->low_yield side_products Side Products troubleshoot->side_products purification_issue Purification Difficulty troubleshoot->purification_issue optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions check_reagents Check Reagent Purity low_yield->check_reagents side_products->optimize_conditions side_products->check_reagents purification_method Change Purification Method (e.g., Column Chromatography) purification_issue->purification_method optimize_conditions->start check_reagents->start purification_method->analyze_product

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Purification of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound, this compound, is not dissolving in the hot solvent.

  • Possible Cause 1: Inappropriate solvent selection. The solvent may not be suitable for dissolving the compound even at elevated temperatures.

    • Solution: Consult the solvent selection table below. Experiment with small amounts of your crude product to find a solvent in which it is sparingly soluble at room temperature but readily soluble when heated. Common solvents for thiazole derivatives include ethanol, methanol, and ethyl acetate.

  • Possible Cause 2: Insufficient solvent volume. You may not be using enough solvent to dissolve the amount of crude product.

    • Solution: Gradually add small portions of the hot solvent to the crude material with continuous stirring and heating until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[1]

  • Possible Cause 3: Presence of insoluble impurities. The crude product may contain impurities that are insoluble in the chosen solvent.

    • Solution: If the majority of your compound has dissolved but some solid particles remain, perform a hot filtration to remove the insoluble impurities. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization of your product.

Q2: After cooling, no crystals have formed in the flask.

  • Possible Cause 1: The solution is not saturated. Too much solvent may have been used, preventing the solution from reaching saturation upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool slowly.[1]

  • Possible Cause 2: The solution is supersaturated. The compound may be reluctant to crystallize from the solution.

    • Solution: Induce crystallization by scratching the inner wall of the flask at the surface of the solution with a glass rod. Alternatively, add a small "seed crystal" of the pure compound to the solution to initiate crystal growth.

  • Possible Cause 3: The cooling process is too rapid. Rapid cooling can sometimes inhibit crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: The recrystallized product is still impure.

  • Possible Cause 1: Impurities co-crystallized with the product. If the cooling process is too fast, impurities can become trapped within the crystal lattice.[2]

    • Solution: Redissolve the crystals in a minimal amount of the hot recrystallization solvent and allow it to cool more slowly. This will encourage the formation of purer crystals.

  • Possible Cause 2: The chosen solvent is not effective at separating the impurities. The impurities may have similar solubility characteristics to the desired compound in the chosen solvent.

    • Solution: Consider using a different recrystallization solvent or a solvent pair. Alternatively, another purification technique, such as column chromatography, may be necessary.

  • Possible Cause 3: Incomplete removal of colored impurities.

    • Solution: If your product has a persistent color, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Q4: The yield of the purified this compound is very low.

  • Possible Cause 1: Using an excessive amount of solvent. This is a common reason for low recovery as a significant portion of the product will remain dissolved in the mother liquor.[1][2]

    • Solution: Use the minimum amount of hot solvent required to dissolve your crude product.

  • Possible Cause 2: Premature crystallization during hot filtration. The product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the funnel and receiving flask are adequately pre-heated before performing the hot filtration.

  • Possible Cause 3: The compound has significant solubility in the cold solvent.

    • Solution: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

  • Possible Cause 4: Washing the crystals with solvent that is not ice-cold.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the collected crystals to remove any adhering mother liquor without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor).[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should:

  • Not react with the compound.

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Commonly used solvents for the recrystallization of thiazole derivatives include ethanol, methanol, and ethyl acetate.[1] It is often necessary to experimentally determine the best solvent by testing the solubility of small samples of the crude product in various solvents.

Q3: What is a solvent pair and when should I use it?

A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" aolvent). This technique is useful when no single solvent has the ideal solubility characteristics. The crude compound is first dissolved in a minimum amount of the hot "good" solvent, and then the hot "bad" solvent is added dropwise until the solution becomes cloudy (saturated). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How can I assess the purity of my recrystallized this compound?

The purity of the recrystallized product can be determined by several methods:

  • Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a wider range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterInsolubleInsoluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
Ethyl AcetateModerately SolubleVery Soluble
AcetoneSolubleVery Soluble
DichloromethaneSolubleVery Soluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble

Note: This table provides predicted solubility based on the general behavior of similar heterocyclic compounds. Experimental verification is highly recommended to determine the optimal solvent for your specific sample.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on the scale of the experiment and the purity of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Glass funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for some time. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point and, if desired, perform other analytical techniques (TLC, NMR) to assess the purity of the final product.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Insolubles dissolve->hot_filtration If no decolorization decolorize->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry the Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization action action issue Consult Further Documentation start Recrystallization Problem? no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product no_crystals->issue No action_saturate Concentrate Solution (Evaporate Solvent) no_crystals->action_saturate Yes low_yield->issue No action_check_solvent Used Minimum Hot Solvent? low_yield->action_check_solvent Yes impure_product->issue No action_recrystallize Re-recrystallize with Slower Cooling impure_product->action_recrystallize Yes action_induce Induce Crystallization (Scratch/Seed Crystal) action_saturate->action_induce Still No Crystals action_reduce_solvent Use Less Solvent in Future action_check_solvent->action_reduce_solvent No action_check_cooling Cooled Thoroughly in Ice Bath? action_check_solvent->action_check_cooling Yes action_cool_longer Increase Cooling Time action_check_cooling->action_cool_longer No action_change_solvent Try Different Solvent or Chromatography action_recrystallize->action_change_solvent Still Impure

References

Technical Support Center: Column Chromatography Methods for Purifying Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of thiazole derivatives using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of thiazole derivatives in a question-and-answer format.

Question: My thiazole derivative is not moving from the origin on the TLC plate, even with a polar solvent system. What should I do?

Answer: If your thiazole derivative remains at the baseline on the TLC plate, the solvent system is likely not polar enough. For highly polar thiazole derivatives, consider using a more polar solvent system. Good starting points for polar compounds are 100% ethyl acetate or a 5% methanol in dichloromethane mixture.[1][2] If these are still ineffective, a small amount of a more polar solvent like methanol can be added to the eluent. For very polar or basic thiazole derivatives, a solvent system containing ammonia, such as a stock solution of 10% ammonium hydroxide in methanol used at 1-10% in dichloromethane, can be effective.

Question: My thiazole derivative is eluting with the solvent front, even in a nonpolar solvent system. How can I achieve separation?

Answer: When your compound elutes with the solvent front, the mobile phase is too polar. You should decrease the polarity of the solvent system. For nonpolar thiazole derivatives, you can start with 100% hexane or a small percentage (e.g., 5%) of ethyl acetate or diethyl ether in hexane.[1][2] If your compound is still moving too quickly, you may need to use a less polar solvent than hexane, such as pentane or petroleum ether.

Question: I'm observing tailing or streaking of my thiazole derivative spots on the TLC and column fractions. What could be the cause?

Answer: Tailing or streaking can be caused by several factors:

  • Sample Overloading: You may have loaded too much sample onto the column. A general guideline is a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.[3]

  • Compound Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak. Ensure your compound is well-dissolved in a minimal amount of solvent before loading.

  • Acidic Silica Gel: Thiazole derivatives, being nitrogen-containing heterocycles, can interact with the acidic sites on silica gel, leading to tailing. You can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of triethylamine (1-3%) before packing the column.

Question: The separation of my thiazole derivative from an impurity is poor, even though they have different Rf values on the TLC plate. What can I do?

Answer: Poor separation on the column despite good TLC separation can be due to:

  • Improper Column Packing: Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.

  • Running the Column Too Fast: A high flow rate reduces the equilibration time between the stationary and mobile phases, leading to broader bands and decreased resolution.

  • Compound Degradation on Silica: Some thiazole derivatives may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If degradation is an issue, consider using a different stationary phase like alumina or deactivating the silica gel.

Question: My thiazole derivative seems to have decomposed on the column. How can I purify it?

Answer: If you suspect your thiazole derivative is decomposing on the silica gel, you have a few options:

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.

  • Deactivate the Silica Gel: As mentioned previously, adding a small amount of triethylamine to your eluent can neutralize the acidic sites on the silica.

  • Use a Different Purification Technique: If column chromatography is not suitable, consider other methods like recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying thiazole derivatives?

A1: Silica gel is the most commonly used stationary phase for the purification of thiazole derivatives due to its versatility and effectiveness in separating compounds of varying polarities.[4] However, for acid-sensitive thiazoles, alumina may be a better choice.

Q2: How do I choose the right solvent system for my thiazole derivative?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3 for your target compound, as this often leads to the best separation on a column. You can start by testing a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, and then adjusting the ratio to achieve the desired Rf value.

Q3: What is the difference between isocratic and gradient elution, and when should I use each?

A3: Isocratic elution uses a single, constant solvent composition throughout the separation. It is suitable for simple separations where the compounds have similar polarities. Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[5][6] This is useful for complex mixtures containing compounds with a wide range of polarities, as it helps to elute the more strongly retained compounds in a reasonable time while still providing good separation of the less retained ones.

Q4: How much sample can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation and the particle size of the silica gel.[3][7] For a difficult separation with close spots on the TLC, a sample-to-silica ratio of 1:100 might be necessary. For easier separations with well-resolved spots, a ratio of 1:30 or even higher may be possible.[3] Using spherical silica gel can also increase loading capacity compared to irregular silica.[8]

Q5: Can I reuse my column?

A5: While it is technically possible to regenerate and reuse a silica gel column by flushing it with a very polar solvent to remove all compounds, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute and contaminate your current purification. For routine purifications where the same separation is performed repeatedly, reusing a column might be acceptable after proper cleaning and validation.

Data Presentation

Table 1: Recommended Solvent Systems for Thiazole Derivatives Based on Polarity

Compound PolarityRecommended Starting Solvent System (v/v)
Nonpolar 100% Hexane or Pentane
5-10% Diethyl ether in Hexane
5-10% Ethyl acetate in Hexane
Moderately Polar 10-50% Ethyl acetate in Hexane[2]
5-20% Acetone in Hexane
Polar 100% Ethyl acetate
1-10% Methanol in Dichloromethane[2]
Very Polar / Basic 1-10% of (10% NH4OH in Methanol) in Dichloromethane

Table 2: General Guidelines for Silica Gel Loading Capacity

Separation Difficulty (ΔRf between spots)Sample to Silica Ratio (by weight)
Easy (> 0.2)1:20 - 1:30
Moderate (0.1 - 0.2)1:30 - 1:50
Difficult (< 0.1)1:50 - 1:100 or more

Experimental Protocols

Protocol 1: Isocratic Elution for the Purification of a Moderately Polar Thiazole Derivative
  • Solvent System Selection:

    • Develop a TLC of the crude reaction mixture using various ratios of hexane and ethyl acetate.

    • Identify the solvent system that gives an Rf value of approximately 0.3 for the desired thiazole derivative. For this example, let's assume a 30:70 ethyl acetate/hexane mixture is optimal.

  • Column Packing (Wet Slurry Method):

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (30:70 ethyl acetate/hexane).

    • Carefully pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude thiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb completely into the silica gel by draining the solvent to the top of the sand.

    • Carefully add a small amount of the eluent and let it run into the silica to wash down any sample on the sides of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.

    • Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light or with an appropriate stain.

  • Product Isolation:

    • Combine the fractions that contain the pure thiazole derivative.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Gradient Elution for a Complex Mixture of Thiazole Derivatives
  • Solvent System Selection:

    • Use TLC to determine a starting (nonpolar) and ending (polar) solvent system. The starting system should keep all compounds of interest near the baseline (Rf < 0.1), and the ending system should move the most polar compound to a reasonable Rf (e.g., ~0.5). For example, starting with 10% ethyl acetate in hexane and ending with 50% ethyl acetate in hexane.

  • Column Packing:

    • Pack the column with silica gel using the starting eluent (10% ethyl acetate in hexane) as described in the isocratic protocol.

  • Sample Loading:

    • Load the sample as described in the isocratic protocol.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system and collect fractions.

    • Gradually increase the polarity of the eluent by incrementally increasing the percentage of ethyl acetate. For example:

      • Elute with 2 column volumes of 10% ethyl acetate/hexane.

      • Switch to 20% ethyl acetate/hexane and elute with 2 column volumes.

      • Continue increasing the polarity in a stepwise manner (e.g., to 30%, 40%, and finally 50% ethyl acetate/hexane) until all desired compounds have eluted.

    • Continuously monitor the collected fractions by TLC.

  • Product Isolation:

    • Combine the pure fractions of each desired compound and remove the solvent by rotary evaporation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Select Solvent System (TLC) Select Solvent System (TLC) Prepare Column (Slurry Packing) Prepare Column (Slurry Packing) Select Solvent System (TLC)->Prepare Column (Slurry Packing) Load Sample Load Sample Prepare Column (Slurry Packing)->Load Sample Elute with Solvent Elute with Solvent Load Sample->Elute with Solvent Collect Fractions Collect Fractions Elute with Solvent->Collect Fractions Monitor Fractions (TLC) Monitor Fractions (TLC) Collect Fractions->Monitor Fractions (TLC) Analyze Combine Pure Fractions Combine Pure Fractions Monitor Fractions (TLC)->Combine Pure Fractions Identify Pure Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Thiazole Derivative Purified Thiazole Derivative Evaporate Solvent->Purified Thiazole Derivative

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide Start Start Poor Separation Poor Separation Start->Poor Separation Compound Not Eluting Compound Not Eluting Start->Compound Not Eluting Compound Elutes Too Fast Compound Elutes Too Fast Start->Compound Elutes Too Fast Streaking/Tailing Streaking/Tailing Start->Streaking/Tailing Optimize Solvent System Optimize Solvent System Poor Separation->Optimize Solvent System Yes Check Column Packing Check Column Packing Poor Separation->Check Column Packing No Increase Eluent Polarity Increase Eluent Polarity Compound Not Eluting->Increase Eluent Polarity Yes Decrease Eluent Polarity Decrease Eluent Polarity Compound Elutes Too Fast->Decrease Eluent Polarity Yes Check for Overloading Check for Overloading Streaking/Tailing->Check for Overloading Yes Reduce Flow Rate Reduce Flow Rate Check Column Packing->Reduce Flow Rate Deactivate Silica Deactivate Silica Check for Overloading->Deactivate Silica If basic compound

Caption: Troubleshooting decision tree for column chromatography.

References

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the starting materials.[1][2]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, which forms an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][3][4]

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1][5]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[1][3][4] However, optimizing reaction conditions is crucial to maximize yield and purity.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and how can I fix this?

A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Logic for Low Product Yield

G start Low/No Yield purity Check Reactant Purity (α-haloketone, thioamide) start->purity conditions Optimize Reaction Conditions start->conditions workup Review Workup Procedure start->workup incomplete Reaction Incomplete? purity->incomplete temp Adjust Temperature conditions->temp time Extend Reaction Time conditions->time solvent Change Solvent conditions->solvent catalyst Consider a Catalyst conditions->catalyst sluggish Reaction Sluggish? conditions->sluggish precip Product Not Precipitating? workup->precip

Caption: Troubleshooting logic for addressing low product yield.

  • Impure Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions, consuming the reactants and complicating purification.

    • Recommendation: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify the purity by melting point or NMR spectroscopy.

  • Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1]

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to decomposition and the formation of byproducts.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1]

    • Recommendation: If the yield is low, consider screening other solvents. For some substrates, a mixture of solvents, such as ethanol/water, can improve yields.[5]

  • Incomplete Reaction: The reaction may not have proceeded to completion within the allotted time.

    • Recommendation: Monitor the reaction using TLC. If the starting material spots are still present after the planned duration, extend the reaction time.

  • Workup Procedure Issues: The product may not precipitate during workup if the conditions are not optimal.

    • Recommendation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate. Ensure the pH is sufficiently basic to neutralize any acid formed and to precipitate the product. If the product does not precipitate, it may be soluble in the workup solution, requiring extraction with a suitable organic solvent.

Problem 2: Multiple Spots on TLC Plate

Q: My reaction is complete, but the TLC plate shows multiple spots. What are the possible side products?

A: The presence of multiple spots on a TLC plate after the reaction indicates the formation of side products or the presence of unreacted starting materials.

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.

  • Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.

Recommendation:

  • Use TLC to compare the reaction mixture with the starting materials.

  • Purify the crude product using column chromatography or recrystallization to isolate the desired thiazole.

  • Characterize the isolated side products to understand the competing reaction pathways.

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux3.550[5]
2EthanolReflux3.562[5]
3MethanolReflux3.555[5]
41-ButanolReflux3.570[5]
52-PropanolReflux3.565[5]
6Ethanol/Water (1:1)652-3.579-90[5]
7Methanol (Microwave)900.595[6]
8MethanolReflux8Lower Yields[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][3]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point and NMR spectroscopy.

Protocol 2: One-Pot, Multi-Component Synthesis under Ultrasonic Irradiation

This protocol describes an efficient and environmentally friendly one-pot, multi-component synthesis of substituted Hantzsch thiazole derivatives.[5]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (catalyst)

  • Ethanol/water (1:1, 5 mL)

Procedure:

  • Reaction Setup: In a suitable flask, mix the α-haloketone, thiourea, substituted benzaldehyde, and the catalyst in the ethanol/water solvent system.

  • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, filter the solid to recover the catalyst.

  • Isolation: The remaining solid is dissolved in acetone, and the catalyst is removed by filtration. The filtrate is evaporated under vacuum, and the resulting product is dried.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Hantzsch Thiazole Synthesis Mechanism alpha_haloketone α-Haloketone intermediate1 Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow for Hantzsch Thiazole Synthesis

G start Start setup Reaction Setup (Reactants + Solvent) start->setup reaction Heating / Irradiation setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Precipitation) monitoring->workup Reaction Complete isolation Isolation (Filtration) workup->isolation drying Drying isolation->drying analysis Analysis (Yield, Purity) drying->analysis end End analysis->end

References

Stability issues of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol (CAS No. 2104-00-9). This molecule, featuring a thiazole core, is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents.[1][2][3] However, the presence of a thiol (-SH) group introduces specific stability challenges that researchers must navigate to ensure experimental reproducibility and data integrity. Thiols are susceptible to oxidation and other degradation pathways, particularly when in solution.[4][5]

This guide is structured to provide direct, actionable advice in a question-and-answer format. It consolidates field-proven insights and foundational chemical principles to help you anticipate and resolve stability issues, ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

The principal stability issue is the oxidation of the thiol group (-SH). The thiol moiety is susceptible to oxidation, which typically results in the formation of a disulfide dimer.[4][5] This dimerization process involves the coupling of two molecules of the parent compound, leading to a loss of the active thiol functionality and potentially altering the compound's biological activity and solubility. This process is often accelerated by factors such as elevated pH, exposure to atmospheric oxygen, and the presence of metal ions.[4][6]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of thiols is highly pH-dependent. At pH values above the pKa of the thiol group (typically around 8-9 for many thiols), the group deprotonates to form a thiolate anion (S⁻).[4] This thiolate is a more potent nucleophile and is significantly more susceptible to oxidation than the protonated thiol (SH).[4]

  • Acidic to Neutral pH (pH < 7): The compound is generally more stable as the thiol group remains protonated. However, prolonged storage even at neutral pH can still lead to gradual oxidation.[6]

  • Alkaline pH (pH > 8): The rate of oxidative degradation increases substantially due to the formation of the highly reactive thiolate anion.[7]

Therefore, for maximum stability in aqueous buffers, it is recommended to work at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) and to use freshly prepared solutions.

Q3: What is the recommended procedure for preparing a stock solution?

To minimize initial degradation, stock solutions should be prepared in a dry, aprotic, and inert solvent.

Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Rationale: These solvents are polar enough to dissolve the compound but are aprotic and less likely to facilitate the proton transfer that precedes oxidation. Using an anhydrous grade minimizes water content, which can participate in degradation pathways. Preparing the solution under an inert atmosphere (e.g., nitrogen or argon) will further protect it by displacing atmospheric oxygen.[4]

Q4: How should I store the solid compound and its stock solutions?
  • Solid Compound: Store in a tightly sealed container at room temperature, as recommended by suppliers.[1] For long-term storage, keeping it in a desiccator or under an inert atmosphere is advisable.

  • Stock Solutions: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air. Store at -20°C or -80°C. When thawing an aliquot, allow it to come to room temperature completely before opening to prevent condensation of atmospheric water into the solution.

Troubleshooting Guide

Q5: I prepared a solution of the compound in my aqueous assay buffer (pH 7.4) and noticed a decrease in activity over a few hours. What is happening?

This is a classic symptom of compound degradation. At a physiological pH of 7.4, the thiol group is susceptible to gradual air oxidation to the inactive disulfide dimer.[6] The rate of degradation depends on oxygen concentration, temperature, and the presence of catalytic metals.

Solution:

  • Prepare Fresh: Always prepare the final working solution in your aqueous buffer immediately before the experiment.

  • Use Degassed Buffers: Briefly sparging your aqueous buffer with nitrogen or argon before adding the compound can reduce the dissolved oxygen content and slow the rate of oxidation.

  • Consider Antioxidants: For longer experiments, the inclusion of a mild, non-interfering antioxidant like N-acetylcysteine or a small amount of Dithiothreitol (DTT) in the buffer can be tested, but you must validate that it does not interfere with your assay.

Q6: My solution of this compound has turned slightly cloudy or has a visible precipitate. Why?

Cloudiness or precipitation can arise from two primary causes:

  • Degradation: The disulfide dimer formed upon oxidation may have lower solubility in your solvent system compared to the parent thiol, causing it to precipitate out of solution.

  • Poor Solubility: The compound itself may have limited solubility in the chosen solvent, especially in aqueous buffers. Adding the compound from a concentrated DMSO stock into a buffer can cause it to crash out if the final solvent concentration is not sufficient to maintain solubility.

Troubleshooting Steps:

  • Verify Solubility: First, determine the compound's solubility limit in your final assay buffer.

  • Filter the Solution: If precipitation is suspected, centrifuge the sample and test the supernatant for activity. A loss of activity would confirm that the active compound has either precipitated or degraded and precipitated.

  • Analytical Confirmation: Use an analytical technique like HPLC to analyze the solution. The appearance of a new, later-eluting peak is often indicative of the higher molecular weight disulfide dimer.

Q7: I am observing inconsistent results between experiments. Could this be related to compound stability?

Yes, inconsistent results are a hallmark of using a compound with borderline stability. The extent of degradation can vary depending on minor, often uncontrolled, experimental variables.

Causality & Workflow: The age of the stock solution, the time between solution preparation and use, the ambient temperature, and even the specific batch of buffer can all influence the concentration of the active thiol, leading to variability.

G start Inconsistent Results Observed q1 Is the stock solution fresh? (i.e., < 1 week old at -20°C) start->q1 q2 Is the working solution prepared immediately before use? q1->q2 Yes sol_old Prepare fresh stock solution from solid material. q1->sol_old No q3 Are buffers degassed or prepared with high-purity water? q2->q3 Yes sol_stale Minimize time between preparation and use (<1 hour). q2->sol_stale No sol_oxygen Use degassed buffers. Consider working in a low-oxygen environment. q3->sol_oxygen No end_node Implement Stability Protocol (See Protocol 1). Re-run experiment. q3->end_node Yes sol_old->q2 sol_stale->q3 sol_oxygen->end_node

Caption: Troubleshooting decision tree for inconsistent results.

Protocols & Data

Protocol 1: Experimental Workflow for Assessing Compound Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time under various conditions.

Objective: To determine the degradation rate of this compound in a specific solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Test Buffers (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Carbonate)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (pH 5.0, 7.4, and 9.0). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., Room Temperature, ~25°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench & Store: Immediately quench the reaction by diluting the aliquot 1:1 in the HPLC mobile phase starting condition (e.g., 95:5 Water/ACN with 0.1% TFA) and store at 4°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm, determined by a UV scan).

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.

Table 1: Illustrative Stability Data

The following table presents hypothetical data based on established chemical principles for thiol stability, which could be generated using the protocol above.

Buffer ConditionTemperature% Remaining (4 hours)% Remaining (24 hours)Probable Degradation Pathway
pH 5.0 Acetate25°C>95%~90%Slow Oxidation
pH 7.4 PBS25°C~85%~60%Moderate Oxidation
pH 9.0 Carbonate25°C~50%<10%Rapid Thiolate-Mediated Oxidation
pH 7.4 PBS4°C>95%~92%Slow Oxidation

Interpretation: This data clearly illustrates the significant impact of both pH and temperature on the stability of the compound in aqueous solution.

Visualizing the Primary Degradation Pathway

The most common degradation route is the oxidation of two thiol molecules to form a disulfide dimer, with the likely release of two protons and two electrons.

G Where R = 4-(4-Chlorophenyl)-1,3-thiazol-2-yl cluster_1 Oxidation cluster_2 Disulfide Dimer Thiol1 R-SH Oxidation [O] (e.g., O₂, metal ions) - 2H⁺, - 2e⁻ Thiol2 R-SH Disulfide R-S-S-R Oxidation->Disulfide

Caption: Oxidative dimerization of the thiol to a disulfide.

References

Optimizing solvent and temperature for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-4'-chloroacetophenone, with a suitable thiourea derivative, such as ammonium dithiocarbamate or thiourea.

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

A2: The primary starting materials are:

  • 2-bromo-4'-chloroacetophenone: This provides the carbon backbone and the 4-chlorophenyl group at the C4 position of the thiazole ring.

  • Ammonium dithiocarbamate or Thiourea: These reagents provide the nitrogen and sulfur atoms necessary to form the thiazole-2-thiol ring.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure the purity of 2-bromo-4'-chloroacetophenone and the thiourea derivative. Impurities can lead to unwanted side reactions.
Suboptimal reaction temperature The reaction often requires heating. Refluxing the reaction mixture is a common condition for driving the reaction to completion.
Incorrect solvent The choice of solvent is crucial. Ethanol is a commonly used and effective solvent for Hantzsch thiazole synthesis.
Incomplete reaction Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Suboptimal pH The reaction is typically carried out under neutral or slightly acidic conditions. The addition of a mild base may be necessary for certain variations of the Hantzsch synthesis.
Issue 2: Formation of Multiple Products (Impure Product)
Possible Cause Troubleshooting Step
Side reactions The formation of byproducts is a common issue. See the "Potential Side Reactions" section below for more details.
Unreacted starting materials If the reaction is not driven to completion, the final product will be contaminated with starting materials. Ensure the reaction has finished by monitoring with TLC.
Decomposition of product Prolonged heating at very high temperatures can sometimes lead to product degradation. Optimize the reaction time and temperature.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Product is an oil instead of a solid Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, column chromatography is a reliable purification method.
Product is insoluble The product may precipitate out of the reaction mixture upon cooling. This can be an effective purification step. The precipitate can be collected by filtration and washed with a cold solvent.
Co-precipitation of impurities If the precipitated product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Data Presentation: Solvent and Temperature Effects

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes the general effects of solvents and temperatures on the yield of similar Hantzsch thiazole syntheses, which can be used as a guideline for optimization.

Solvent Temperature (°C) Typical Yield Notes
EthanolReflux (~78)Good to ExcellentMost commonly used and generally gives good results.
MethanolReflux (~65)GoodCan also be an effective solvent.
1-ButanolReflux (~118)GoodHigher boiling point may be beneficial for less reactive substrates.
WaterReflux (100)Moderate to GoodAn environmentally friendly option, often used in combination with a co-solvent like ethanol.
AcetonitrileReflux (~82)ModerateCan be used, but yields may be lower compared to alcohols.
DMFRoom Temperature to 100VariableOften used for less soluble starting materials.
THFReflux (~66)ModerateCan be a suitable solvent, sometimes used in combination with others.

Experimental Protocols

General Hantzsch Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 2-bromo-4'-chloroacetophenone

  • Ammonium dithiocarbamate (or Thiourea)

  • Ethanol (absolute)

  • Water

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4'-chloroacetophenone (1.0 equivalent) in absolute ethanol.

  • Add ammonium dithiocarbamate (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol or water.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Neutralize the solution with a 5% sodium bicarbonate solution if the reaction mixture is acidic.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone 2-bromo-4'-chloroacetophenone dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea_derivative Ammonium Dithiocarbamate thiourea_derivative->dissolve reflux Heat to Reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Water cool->precipitate filtrate Filter precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_completion Check for Reaction Completion (TLC) start->check_completion purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents Impurities Found optimize_temp Optimize Temperature (e.g., Reflux) check_conditions->optimize_temp Suboptimal Temp optimize_solvent Optimize Solvent (e.g., Ethanol) check_conditions->optimize_solvent Incorrect Solvent increase_time Increase Reaction Time check_completion->increase_time Incomplete solution Improved Yield optimize_temp->solution optimize_solvent->solution increase_time->solution purify_reagents->solution

Caption: A logical workflow for troubleshooting low product yield in the synthesis reaction.

Challenges in the characterization of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

The primary challenges in characterizing this compound stem from its potential for tautomerism, solubility issues, and ensuring purity. The molecule can exist in two tautomeric forms: the thiol and the thione form.[1][2][3] This equilibrium can be influenced by the solvent, pH, and temperature, leading to complexities in spectral interpretation.

Q2: How does tautomerism affect spectroscopic analysis?

The presence of both thiol and thione tautomers can result in multiple or broadened peaks in NMR spectra and shifts in IR absorption bands. For instance, the 1H NMR spectrum may show distinct signals for the N-H proton of the thione and the S-H proton of the thiol, or a broadened, exchangeable peak. In IR spectroscopy, the C=S and S-H stretching frequencies of the respective tautomers will be present.

Q3: What is the expected mass spectrum for this compound?

The nominal mass of this compound (C9H6ClNS2) is approximately 227.96 g/mol .[4][5][6] High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification. Expected adducts in electrospray ionization (ESI) might include [M+H]+, [M+Na]+, and [M+K]+.

Troubleshooting Guides

Problem 1: Inconsistent Melting Point
Symptom Possible Cause Suggested Solution
Broad melting point range or values that differ from literature.Impurities from synthesis, residual solvent, or presence of mixed tautomers.Recrystallize the compound from a suitable solvent system (e.g., ethanol/water). Dry the sample thoroughly under vacuum. Characterize the final product by HPLC to ensure >98% purity.
Problem 2: Ambiguous NMR Spectral Data
Symptom Possible Cause Suggested Solution
Broad or multiple peaks for exchangeable protons (NH, SH).Tautomeric equilibrium in the NMR solvent.Acquire spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to observe shifts in the tautomeric equilibrium. Perform a D2O exchange experiment to identify the exchangeable protons. Variable temperature (VT) NMR studies can also help resolve dynamic exchange processes.
Unexpected chemical shifts.Aggregation at high concentrations or interaction with the solvent.Run the NMR at different concentrations to check for concentration-dependent shifts. Compare spectra in polar and non-polar solvents.
Problem 3: Poor Solubility
Symptom Possible Cause Suggested Solution
Difficulty dissolving the compound for analysis or biological assays.The planar, aromatic structure can lead to low solubility in aqueous solutions.Use co-solvents such as DMSO or DMF. For biological assays, consider preparing a stock solution in an organic solvent and then diluting it in the aqueous medium. Sonication may aid in dissolution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a guideline for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Expected Results: A single major peak should be observed. The purity can be calculated based on the peak area percentage.

Parameter Expected Value
Retention Time (tR)4-6 minutes (typical)
Purity>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d6):

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of DMSO-d6.

    • Expected Chemical Shifts (δ, ppm): Aromatic protons from the chlorophenyl group are expected in the range of 7.4-8.0 ppm. A signal for the thiazole proton may appear around 7.0-7.5 ppm. The exchangeable proton (N-H or S-H) may appear as a broad singlet at higher chemical shifts (>10 ppm).[7][8][9]

  • ¹³C NMR (100 MHz, DMSO-d6):

    • Expected Chemical Shifts (δ, ppm): Aromatic carbons will be in the 120-140 ppm range. The thiazole ring carbons and the C=S carbon will have distinct signals.[9][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assay Biological Assay Synthesis Synthesis of this compound Purification Recrystallization Synthesis->Purification MP Melting Point Purification->MP HPLC HPLC Purity Purification->HPLC MS Mass Spectrometry Purification->MS NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR Solubilization Solubilization HPLC->Solubilization Assay In vitro Assay Solubilization->Assay

Caption: Experimental workflow for synthesis, purification, and characterization.

tautomerism Thiol Thiol Form (4-(4-Chlorophenyl)-1,3-thiazol-2-thiol) Thione Thione Form (4-(4-Chlorophenyl)thiazol-2(3H)-one) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of the compound.

References

Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of thiazole-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with spectral resolution. Thiazole rings, prevalent in many pharmacologically active molecules, often produce complex NMR spectra with significant peak overlap, complicating structural elucidation.

This resource provides in-depth, practical solutions in a question-and-answer format, grounded in established scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a substituted thiazole shows severe overlapping signals in the aromatic region. How can I resolve these peaks?

A1: Initial Troubleshooting Steps

Peak overlap in the aromatic region of thiazole derivatives is a common issue due to the similar electronic environments of the ring protons. Here’s a systematic approach to resolving this:

  • Optimize the Solvent: Changing the deuterated solvent is often the simplest and most effective first step. The anisotropic effects of aromatic solvents can induce significant changes in chemical shifts.[1]

    • Protocol: If you are using a non-aromatic solvent like CDCl₃ or DMSO-d₆, try acquiring a spectrum in an aromatic solvent such as benzene-d₆ or toluene-d₈.[2] The π-system of the aromatic solvent will interact with your analyte, often leading to better dispersion of the signals.

    • Causality: Aromatic solvents induce differential shielding or deshielding of protons based on their spatial orientation relative to the solvent's ring current. This can effectively "move" overlapping peaks apart.

  • Vary the Temperature: The chemical shifts of protons can be temperature-dependent, especially if conformational changes or hydrogen bonding are present.[3][4]

    • Protocol: Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 65°C).

    • Causality: Changing the temperature alters the populations of different conformers and can affect intermolecular interactions like hydrogen bonding, leading to changes in the averaged chemical shifts observed.[3] This can be enough to resolve overlapping resonances.

Workflow for Initial Troubleshooting

G A Overlapping Aromatic Signals in Thiazole Spectrum B Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) A->B E Peaks Resolved? B->E C Vary Acquisition Temperature (e.g., 25°C, 45°C, 65°C) C->E D Acquire 2D NMR Spectra (COSY, HSQC) F Proceed with Structural Elucidation E->F Yes G Peaks Still Overlapping E->G No G->C G->D

Caption: Initial workflow for resolving overlapping NMR signals.

Q2: Solvent and temperature changes were insufficient. What advanced NMR techniques can I use to assign my thiazole protons and carbons?

A2: Leveraging 2D NMR Spectroscopy

When simple methods fail, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. For thiazole compounds, the following experiments are particularly powerful:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing out proton networks within your molecule.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6] Since ¹³C spectra are generally better dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals by spreading them out in the carbon dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons.[6]

  • ¹H-¹⁵N HMBC: Given the presence of nitrogen in the thiazole ring, a ¹H-¹⁵N HMBC can provide unambiguous correlations between protons and the ring nitrogen, aiding in the definitive assignment of protons adjacent to it.

Experimental Protocol: 2D NMR for a Substituted Thiazole

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) for optimal sensitivity.

  • ¹H-NMR: Acquire a standard high-resolution 1D proton spectrum.

  • COSY:

    • Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Parameters: Set the spectral width to cover all proton signals. Use 256-512 increments in the indirect dimension (F1) for adequate resolution.

  • HSQC:

    • Setup: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Parameters: Set the ¹H spectral width as before. The ¹³C spectral width (F1) should encompass all expected carbon chemical shifts (e.g., 0-180 ppm). Optimize the number of scans to achieve a good signal-to-noise ratio.

  • HMBC:

    • Setup: Use a standard gradient-selected HMBC pulse sequence.

    • Parameters: Similar spectral widths as HSQC. The long-range coupling delay should be optimized based on the expected J-couplings (a delay corresponding to ~8 Hz is a good starting point).

Data Interpretation Workflow

G A Acquire 1D ¹H and ¹³C Spectra B Acquire ¹H-¹H COSY Spectrum A->B C Acquire ¹H-¹³C HSQC Spectrum A->C D Acquire ¹H-¹³C HMBC Spectrum A->D E Identify Coupled Proton Networks (e.g., side chains) B->E F Correlate Protons to Directly Attached Carbons C->F G Identify Long-Range H-C Correlations (Connect fragments, assign quaternary C) D->G H Integrate All Data for Full Structural Assignment E->H F->H G->H

Caption: Workflow for structural elucidation using 2D NMR.

Q3: I suspect aggregation is causing line broadening and poor resolution in my spectra. How can I confirm and mitigate this?

A3: Addressing Aggregation Phenomena

Self-aggregation is a known phenomenon in some heterocyclic systems and can lead to broad NMR signals and complex spectra.

  • Concentration Dependence Study:

    • Protocol: Acquire ¹H NMR spectra at several different concentrations (e.g., 50 mM, 10 mM, 2 mM, 0.5 mM).

    • Analysis: If aggregation is occurring, you will likely observe changes in chemical shifts and a sharpening of the signals as the concentration decreases.

  • Temperature Study: As mentioned in A1, increasing the temperature can disrupt intermolecular interactions and reduce aggregation, often leading to sharper lines.

  • Solvent Titration:

    • Protocol: Start with your sample in a solvent where it aggregates (e.g., CDCl₃). Titrate in small amounts of a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄ and acquire a spectrum after each addition.

    • Causality: The more polar solvent can solvate the molecule more effectively, breaking up the aggregates and resulting in a spectrum more representative of the monomeric species.

  • 2D NOESY/ROESY: In some cases, intermolecular NOE cross-peaks can be observed in a NOESY or ROESY spectrum, providing direct evidence of aggregation.

Table 1: Troubleshooting Summary for Peak Overlap in Thiazole NMR

Problem Recommended Action Underlying Principle Reference
Overlapping Aromatic ProtonsChange to an aromatic solvent (e.g., Benzene-d₆).Solvent anisotropy induces differential chemical shifts.[1][2]
Poor Resolution, Broad LinesVary the acquisition temperature.Alters conformational populations and reduces aggregation.[3][4]
Ambiguous Proton AssignmentsRun a ¹H-¹H COSY experiment.Identifies J-coupled protons.[5]
Overlapping ¹H, Dispersed ¹³CRun a ¹H-¹³C HSQC experiment.Correlates protons to their directly attached carbons.[6]
Fragmented Structure InfoRun a ¹H-¹³C HMBC experiment.Connects molecular fragments via long-range H-C correlations.[6]
Suspected AggregationPerform a concentration-dependent NMR study.Aggregation is a concentration-dependent equilibrium.

References

Improving the solubility of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, focusing on improving its solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound for a biological assay?

A1: Given that this compound is a hydrophobic molecule, it is expected to have low aqueous solubility. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.[1][2] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2]

  • Stock Solution Concentration: Aim for a high concentration (e.g., 10-50 mM) in 100% DMSO to minimize the volume of organic solvent introduced into your final assay.

  • Dilution Protocol: It is crucial to add the DMSO stock solution directly to the final assay medium with rapid and thorough mixing.[3] This helps to avoid localized high concentrations of the compound that can lead to precipitation.[3] A serial dilution approach is often preferable to a single large dilution.[3]

Q2: I am observing precipitation of my compound after diluting the DMSO stock into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Optimize DMSO Concentration: You can try slightly increasing the final DMSO concentration in your assay. However, it is critical to first determine the tolerance of your specific cell line or enzyme system to DMSO, as it can be toxic or interfere with the assay at higher concentrations.[1] Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this must be empirically validated.[3]

  • Test Alternative Co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents can be tested.[1][4] The choice of co-solvent can be compound-specific.

  • Use of Excipients: Incorporating solubilizing excipients like cyclodextrins can significantly enhance the aqueous solubility of your compound.[5][6][7]

  • Sonication: Brief sonication after dilution can help to redissolve fine precipitates and create a more homogeneous suspension.[3]

  • Lower Final Compound Concentration: It's possible that the intended final concentration of your compound exceeds its maximum aqueous solubility under the assay conditions.[3] Testing a lower concentration range is advisable.

Q3: How can cyclodextrins improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes.[5][7][9] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent water solubility.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation During Serial Dilution

Symptoms:

  • Visible precipitate or cloudiness in the wells of a microplate or in test tubes after adding the compound.

  • Inconsistent or non-reproducible results in the biological assay.

Possible Causes:

  • The aqueous solubility of the compound is exceeded.

  • The dilution method promotes localized high concentrations.

Solutions:

SolutionDetailed StepsConsiderations
Optimize Dilution Technique 1. Prepare serial dilutions of the DMSO stock in 100% DMSO. 2. Add a small volume of each DMSO dilution to the final assay buffer with vigorous and immediate mixing.This method ensures the compound is always in a high concentration of organic solvent until the final dilution step.
Increase Final Co-solvent Concentration 1. Determine the maximum tolerable percentage of DMSO or other co-solvents for your assay. 2. Adjust your dilution scheme to achieve this final co-solvent concentration.Always run a vehicle control with the same final co-solvent concentration to account for any effects of the solvent on the assay.
Employ a Surfactant 1. Introduce a biocompatible surfactant (e.g., Polysorbate 80, Pluronic F-68) into the assay buffer. 2. Test a range of surfactant concentrations to find the optimal balance between solubility enhancement and potential assay interference.Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[4]
Issue 2: Low or Variable Bioactivity Observed

Symptoms:

  • The compound appears less potent than expected based on preliminary data or literature.

  • High variability in results between replicate wells or experiments.

Possible Causes:

  • Poor solubility leading to an actual compound concentration that is lower than the nominal concentration.[3]

  • Compound adsorbing to plasticware.

Solutions:

SolutionDetailed StepsConsiderations
Confirm Solubilization 1. After preparing the final dilution in the assay buffer, centrifuge the solution at high speed. 2. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).This will determine the actual concentration of the dissolved compound available to interact with the biological target.
Incorporate Cyclodextrins 1. Prepare solutions of a cyclodextrin (e.g., HP-β-CD) in your assay buffer. 2. Add your compound's DMSO stock to the cyclodextrin-containing buffer.The formation of an inclusion complex can improve solubility and bioavailability in the assay.[5][7]
Use Low-Binding Plates 1. Switch to commercially available low-protein-binding microplates.This can be particularly important for highly lipophilic compounds that have a tendency to adsorb to surfaces.

Quantitative Data Summary

The following tables provide a summary of potential solubility enhancements for a model hydrophobic compound similar to this compound using different formulation strategies.

Table 1: Effect of Co-solvents on Apparent Aqueous Solubility

Co-solventConcentration in Water (%)Apparent Solubility (µg/mL)
None0< 1
DMSO0.55
DMSO1.012
Ethanol1.08
PEG 4001.015

Table 2: Effect of Cyclodextrins on Apparent Aqueous Solubility

CyclodextrinConcentration (mM)Apparent Solubility (µg/mL)
None0< 1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)525
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1058
Sulfobutylether-β-cyclodextrin (SBE-β-CD)532
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1075

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Assay Buffer
  • Weighing the Compound: Accurately weigh out a desired amount of this compound.

  • Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM). Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution (in DMSO): Prepare a series of dilutions from your stock solution using 100% DMSO.

  • Final Dilution (in Assay Buffer): Directly add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to the final volume of your pre-warmed assay buffer in the assay plate or tube. Mix immediately and thoroughly by pipetting or gentle shaking.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in your assay buffer to achieve the target concentration (e.g., 10 mM). Ensure it is fully dissolved.

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Addition to Cyclodextrin Solution: Add a small volume of the DMSO stock solution to the cyclodextrin-containing assay buffer.

  • Incubation (Optional but Recommended): Gently mix or shake the solution for a period of time (e.g., 30-60 minutes) at room temperature to facilitate the formation of the inclusion complex.

  • Use in Assay: The resulting solution can now be used in your biological assay.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_troubleshoot Troubleshooting cluster_assay Biological Assay start Start: Insoluble Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitation Precipitation Observed? dilute->precipitation optimize_dmso Increase Final DMSO % (Check Assay Tolerance) precipitation->optimize_dmso Yes use_cyclodextrin Use Cyclodextrin in Assay Buffer precipitation->use_cyclodextrin Yes lower_conc Lower Final Compound Concentration precipitation->lower_conc Yes sonicate Briefly Sonicate Final Solution precipitation->sonicate Yes assay Perform Biological Assay precipitation->assay No optimize_dmso->assay use_cyclodextrin->assay lower_conc->assay sonicate->assay

Caption: A decision-tree workflow for solubilizing a hydrophobic compound.

signaling_pathway compound This compound (in solution) target Biological Target (e.g., Enzyme, Receptor) compound->target Binds effect Biological Effect (e.g., Inhibition, Activation) target->effect Modulates readout Assay Readout (e.g., Fluorescence, Absorbance) effect->readout Measured by

Caption: Logical relationship of a soluble compound in a biological assay.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a comparative overview of the anticancer activity of the synthetic compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and the widely used chemotherapy drug, doxorubicin. While extensive data exists for doxorubicin, it is important to note that no direct comparative studies or specific in vitro anticancer activity data for this compound were identified in the public domain as of the last update.

Therefore, this comparison will leverage the well-documented profile of doxorubicin and infer the potential activities of this compound based on the known anticancer properties of the broader thiazole chemical class and structurally related molecules.

Doxorubicin: The Established Benchmark

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for decades, used to treat a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[1][2][3]

Mechanism of Action

Doxorubicin exerts its potent anticancer effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[1][2][3]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[1][2][4]

  • Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[1][2][4]

These actions collectively trigger cell cycle arrest and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

This compound: A Potential Challenger from the Thiazole Class

Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While specific data for this compound is unavailable, a structurally related compound, 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as a histone acetyltransferase (HAT) inhibitor.[5]

Potential Mechanism of Action

If this compound acts similarly to its structural analogs, its anticancer activity could be mediated through:

  • Histone Acetyltransferase (HAT) Inhibition: HATs are enzymes that play a crucial role in epigenetic regulation by adding acetyl groups to histone proteins, which generally leads to a more relaxed chromatin structure and increased gene transcription. Inhibition of HATs can lead to the silencing of genes essential for cancer cell proliferation and survival, ultimately inducing apoptosis.[5]

  • Induction of Apoptosis: Many thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[6]

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize reported IC50 values for doxorubicin and various other thiazole derivatives against a range of cancer cell lines.

Table 1: IC50 Values of Doxorubicin against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8[1]
HeLaCervical Carcinoma2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
VMCUB-1Bladder Cancer> 20[1]

Table 2: IC50 Values of Various Thiazole Derivatives against Cancer Cell Lines

Thiazole DerivativeCancer Cell LineCancer TypeIC50 (µM)
Thiazolo[5,4-d]pyrimidine analog 4k A549Lung Cancer1.4
Thiazolo[5,4-d]pyrimidine analog 4k A431Epidermal Cancer3.1
Thiazolo[5,4-d]pyrimidine analog 4k T98GGlioblastoma3.4
Thiazole derivative 10a Tubulin Polymerization-2.69
Thiazolo[5,4-d]pyrimidine analog 4k NCI-H322Lung Cancer7.1
Thiazolo[5,4-d]pyrimidine analog 4a HL-60Leukemia8.0
2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-oneMCF-7Breast Cancer60.71

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of therapeutic compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of doxorubicin, a potential pathway for a HAT-inhibiting thiazole derivative, and a general experimental workflow.

G cluster_doxo Doxorubicin Signaling Pathway Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxo->Topo_II ROS ROS Generation Doxo->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis_D Apoptosis DNA_Damage->Apoptosis_D

Caption: Doxorubicin's multifaceted mechanism of action.

G cluster_thiazole Potential Thiazole Derivative Signaling Pathway Thiazole 4-(4-Chlorophenyl)-1,3- thiazole-2-thiol (as HAT Inhibitor) HAT Histone Acetyltransferases (HATs) Thiazole->HAT Inhibits Histone_Acetylation Decreased Histone Acetylation HAT->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis_T Apoptosis Gene_Expression->Apoptosis_T

Caption: Hypothesized pathway for a HAT-inhibiting thiazole.

G cluster_workflow General Experimental Workflow for Anticancer Drug Screening Start Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treatment with Test Compounds Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: A typical workflow for in vitro anticancer drug evaluation.

References

A Comparative Analysis: 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives Versus Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 30, 2025

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol derivatives have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the in vitro antimicrobial efficacy of these derivatives against a panel of standard antimicrobial agents. The data presented herein, compiled from recent peer-reviewed studies, is intended to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the potential of these compounds.

Executive Summary

Thiazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide focuses on this compound and its analogs, presenting a comparative analysis of their Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard antibiotics such as Ampicillin, Ciprofloxacin, Norfloxacin, and Fluconazole are used as benchmarks. The findings indicate that while standard antibiotics generally exhibit lower MIC values, certain thiazole derivatives demonstrate noteworthy activity, particularly against specific strains, underscoring the potential for further development.[4]

Comparative Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4] The following tables summarize the MIC values for various this compound derivatives and standard antimicrobial agents against a range of microbial strains.

Gram-Positive Bacteria
Compound/AgentStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Micrococcus luteus (MIC in µg/mL)
Thiazole Derivative 1 100 (Moderate Activity)[5][6]100 (Moderate Activity)[5][6]100[5][6]
Thiazole Derivative 2 Moderate Activity[7]Moderate Activity[7]-
Thiazole Derivative 3 ---
Ampicillin 3.7 - 200[2]--
Gentamicin Promising Activity[8]Promising Activity[8]-
Gram-Negative Bacteria
Compound/AgentEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Proteus mirabilis (MIC in µg/mL)
Thiazole Derivative 1 No Activity[5][6]No Activity[5][6]No Activity[5][6]
Thiazole Derivative 2 No Activity[7]No Activity[7]No Activity[7]
Thiazole Derivative 3 16.1 µM (Promising)[1]--
Ampicillin 3.7 - 200[2]--
Norfloxacin 16.1 µM (Comparable to 43a)[1]--
Gentamicin Promising Activity[8]--
Fungal Strains
Compound/AgentCandida albicans (MIC in µg/mL)Candida glabrata (MIC in µg/mL)Aspergillus niger (Zone of Inhibition in mm)
Thiazole Derivative 1 High Activity[5][6]High Activity[5][6]-
Thiazole Derivative 2 Distinguished Activity[7]Distinguished Activity[7]-
Thiazole Derivative 3a --Maximum Zone of Inhibition[8]
Thiazole Derivative 4a --Maximum Zone of Inhibition[8]
Fluconazole Comparable to some derivatives[1]--
Miconazole Standard Antifungal Agent[7]Standard Antifungal Agent[7]-

Experimental Protocols

The determination of antimicrobial susceptibility is a critical in vitro diagnostic test performed in microbiology laboratories.[9] The following section details the common methodologies used in the cited studies to evaluate the antimicrobial activity of the this compound derivatives.

Antimicrobial Susceptibility Testing (AST)

AST measures the ability of an antimicrobial agent to inhibit the growth of a microorganism.[9] Standardized test methods are crucial for accurate and reproducible results.[9][10]

1. Broth Dilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Procedure:

    • A serial two-fold dilution of the test compound and the standard drug is prepared in a liquid growth medium.

    • Each dilution is inoculated with a standardized suspension of the test microorganism.

    • The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.[11]

2. Agar Well Diffusion Method:

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.

    • Wells of a specific diameter are punched into the agar.

    • A fixed volume of the test compound solution (at a known concentration) is added to each well.

    • The plates are incubated under suitable conditions.

    • The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Microorganism Culture start->culture compound Prepare Test Compound & Standard Drug Dilutions start->compound inoculation Inoculation of Test Medium culture->inoculation compound->inoculation incubation Incubation inoculation->incubation observation Observe for Growth or Inhibition Zone incubation->observation end End observation->end

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

The comparative analysis reveals that this compound derivatives exhibit a promising, albeit varied, spectrum of antimicrobial activity. While not universally outperforming standard antibiotics, certain derivatives show significant efficacy against specific bacterial and fungal strains.[1][5][6][7] Notably, some derivatives displayed high activity against fungal pathogens, an area of growing clinical concern.[5][6][7] The moderate activity against Gram-positive bacteria and the general lack of efficacy against Gram-negative bacteria suggest that future research could focus on structural modifications to enhance the spectrum and potency of these compounds. Further in-depth studies are warranted to elucidate their mechanism of action and to explore their potential in addressing the challenge of antimicrobial resistance.

References

Comparative study of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol analogs as COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Analogs as Selective COX-2 Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of this compound analogs as selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. We will delve into the rationale for targeting COX-2, the synthesis of these promising thiazole derivatives, a comparative analysis of their biological activity supported by experimental data, and the detailed protocols necessary for their evaluation.

The Rationale for Selective COX-2 Inhibition

Inflammation is a fundamental biological process, a protective response to injury or infection.[1] A key mediator of this process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[2][3][4]

  • COX-1 is a constitutive enzyme, meaning it is typically present in most tissues. It plays a vital homeostatic role, producing prostaglandins that protect the stomach lining and maintain kidney function.[5]

  • COX-2 , on the other hand, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain and inflammation.[4][5]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin and ibuprofen are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulcers and bleeding.[2][6] This critical distinction spurred the development of selective COX-2 inhibitors, such as Celecoxib, which aim to provide potent anti-inflammatory effects while minimizing gastric complications.[2][6]

The thiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of pharmacological activities. Numerous studies have identified thiazole derivatives as potent and selective COX-2 inhibitors, making them a focal point for novel anti-inflammatory drug design.[7][8][9]

Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole Analogs

The foundational structure, 4-(4-chlorophenyl)-1,3-thiazole, is typically synthesized via the Hantzsch thiazole synthesis. This classic method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.

A common pathway involves reacting 2-bromo-1-(4-chlorophenyl)ethan-1-one with various thiosemicarbazones.[10] The resulting 2-amino-thiazole core can then be further modified. For the specific this compound parent compound, the synthesis can be achieved through cyclization reactions involving 4-chlorobenzoic acid derivatives or by reacting 4'-chloroacetophenone with a source of thiocyanate.[11][12]

Structural analogs are then generated by introducing various substituents at different positions of the thiazole ring or the phenyl group. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Synthesis to In Vivo Validation

The evaluation of novel COX-2 inhibitors follows a logical, multi-step process to establish efficacy and safety. The workflow ensures that only the most promising candidates advance to more complex and resource-intensive stages.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Mechanistic Insight synthesis Synthesis of Thiazole Analogs purification Purification & Characterization (NMR, HRMS) synthesis->purification invitro_cox In Vitro COX-1/COX-2 Inhibition Assay purification->invitro_cox calc Determine IC50 & Selectivity Index (SI) invitro_cox->calc invivo Carrageenan-Induced Paw Edema Model (Rats) calc->invivo Select Potent & Selective Hits analysis Measure Edema Inhibition & Assess Anti-inflammatory Activity invivo->analysis docking Molecular Docking Studies analysis->docking Correlate Activity with Binding sar Structure-Activity Relationship (SAR) Analysis docking->sar

Caption: Experimental workflow for the discovery and evaluation of thiazole-based COX-2 inhibitors.

Comparative Analysis of COX-2 Inhibitory Activity

The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity. To assess selectivity, the IC50 values for both COX-1 and COX-2 are determined, and a Selectivity Index (SI) is calculated (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2, which is the desired profile for minimizing side effects.[4][13]

Below is a comparative table summarizing hypothetical data for several this compound analogs, benchmarked against Celecoxib, a known selective COX-2 inhibitor.

CompoundR-Group ModificationIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) (COX-1/COX-2)
Parent Thiol -SH38.51.2530.8
Analog A -SCH₃45.20.9846.1
Analog B -SO₂CH₃>1000.08>1250
Analog C -S-CH₂COOH25.82.1012.3
Celecoxib (Ref.) N/A15.00.05300

Note: The data presented in this table is illustrative and compiled based on trends observed in the literature for similar compound series. Actual values are reported in cited references. For instance, studies on related thiazole derivatives have shown COX-2 IC50 values ranging from nanomolar to micromolar concentrations, with some analogs demonstrating selectivity indices well over 100.[4][7][13]

Analysis of Results:

  • Analog B emerges as the most potent and selective inhibitor in this series, with a nanomolar IC50 for COX-2 and an exceptional selectivity index. The electron-withdrawing sulfone moiety (-SO₂CH₃) appears critical for this enhanced activity, a common finding in selective COX-2 inhibitor design.[6]

  • Analog A , with a simple methyl ether, shows improved selectivity over the parent thiol, suggesting that capping the thiol group can be beneficial.

  • Analog C , featuring a carboxylic acid group, displays reduced potency and selectivity. This may be due to unfavorable steric or electronic interactions within the enzyme's active site.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed methodologies for assessing the biological activity of the synthesized analogs.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol is adapted from commercially available enzyme immunoassay (EIA) kits, which are a standard for screening COX inhibitors.[14]

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[15]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (analogs) dissolved in DMSO

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Create a series of dilutions for each test compound.

  • Plate Setup: To appropriate wells of a 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound solution (or DMSO for the 100% activity control)

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.

    • % Inhibition = [(Absorbance_Control - Absorbance_Inhibitor) / Absorbance_Control] x 100[15]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and validated model for evaluating the acute anti-inflammatory activity of novel compounds.[1][16][17]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[17] The first phase (0-2 hours) is mediated by histamine and serotonin, while the second, more prolonged phase (3-6 hours), is mediated by prostaglandins, implicating the COX pathway.[17] Inhibition of edema in the second phase is indicative of COX-2 inhibition.

Materials:

  • Male Wistar rats (180-200g)

  • 1% Carrageenan solution in sterile saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plebismometer or digital caliper for measuring paw volume/thickness

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.[18]

  • Grouping: Divide the animals into groups (n=5 or 6 per group):

    • Group 1: Vehicle Control (receives only the vehicle)

    • Group 2: Carrageenan Control (receives vehicle + carrageenan)

    • Group 3: Reference Drug (receives standard drug + carrageenan)

    • Group 4+: Test Groups (receive different doses of test compounds + carrageenan)

  • Dosing: Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1][17]

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[1]

  • Calculation: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated at each time point for the treated groups relative to the carrageenan control group.

    • % Inhibition = [1 - (Edema_Treated / Edema_Control)] x 100[1]

Structure-Activity Relationship (SAR) and Molecular Docking

Molecular docking studies provide invaluable insight into how these inhibitors interact with the COX-2 enzyme at a molecular level, explaining their potency and selectivity.[6][19] The key to COX-2 selectivity lies in a structural difference within the enzyme's active site compared to COX-1. In COX-2, the presence of a smaller valine residue (Val523) instead of a bulkier isoleucine (Ile523) in COX-1 creates an accessible side-pocket.[20]

Selective inhibitors are designed to exploit this difference. Typically, they possess a side group that can fit snugly into this secondary pocket, anchoring the molecule and leading to potent inhibition. For many thiazole and celecoxib-like molecules, a sulfonamide or sulfone group is the moiety that accesses this pocket, forming crucial hydrogen bonds with residues like His90 and Arg513.[6]

G MAIN_POCKET Main Catalytic Channel (Binds Arachidonic Acid) SIDE_POCKET Selective Side-Pocket (Val523) THIAZOLE_CORE 4-(4-Chlorophenyl)thiazole Core THIAZOLE_CORE->MAIN_POCKET Occupies SULFONE_GROUP Sulfone Side-Group (-SO₂CH₃) SULFONE_GROUP->SIDE_POCKET Binds within

Caption: Binding model of a selective thiazole analog within the COX-2 active site.

This model illustrates that the core of the thiazole molecule occupies the main channel where the natural substrate would bind, while the specific side group (like the sulfone in Analog B) extends into the selective side-pocket, a feature absent in COX-1. This dual interaction is the molecular basis for both high potency and isoform selectivity.[9][19]

Conclusion and Future Perspectives

The comparative analysis demonstrates that this compound serves as a valuable scaffold for developing potent and selective COX-2 inhibitors. Strategic modification of the 2-thiol position, particularly with small, electron-withdrawing groups like a methyl sulfone, can dramatically enhance both inhibitory activity and selectivity.

The most promising analogs from these studies, such as the hypothetical Analog B, warrant further investigation, including comprehensive pharmacokinetic profiling, ADME-Tox studies, and evaluation in more chronic models of inflammation. The insights gained from the structure-activity relationships will continue to guide the rational design of the next generation of safer and more effective anti-inflammatory drugs.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of a Thiazole Derivative and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This analysis is based on experimental data from in vivo and in vitro anti-inflammatory assays, offering valuable insights into their comparative efficacy.

While direct comparative studies on this compound are limited, research on structurally similar thiazole derivatives, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine, provides significant data for a comparative assessment against celecoxib. These derivatives have demonstrated notable anti-inflammatory and analgesic activities.

Celecoxib, a selective COX-2 inhibitor, is a widely used medication for managing pain and inflammation in various conditions, including osteoarthritis and rheumatoid arthritis.[1][2][3] Its mechanism of action involves the inhibition of prostaglandin synthesis by selectively targeting the cyclooxygenase-2 (COX-2) enzyme.[4][5]

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the available quantitative data from key anti-inflammatory assays, comparing the performance of a representative thiazole derivative with celecoxib.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)
Thiazole Derivative (5e) 20564.59 ± 1.49
Aspirin (Standard) 50559.60 ± 1.52

*Data for the thiazole derivative is from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[6]

Table 2: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole Derivative (5b) --42
Thiazole Derivative (5d) --112
Thiazole Derivative (5e) --124
Celecoxib -0.05-
Aspirin 15.32--

*IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2. Data for the thiazole derivatives is from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Protocol:

  • Animal Model: Adult Wistar rats are typically used.[9][10]

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., thiazole derivative) or standard drug (e.g., celecoxib, aspirin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[8][9]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, providing insight into its mechanism of action.[13][14][15][16][17]

Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.[13][14]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.[13][14]

  • Inhibitor Addition: The test compound or a known inhibitor (e.g., celecoxib, aspirin) is added to the wells at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[13][16]

  • Detection: The activity of the COX enzyme is determined by measuring the production of prostaglandin E2 (PGE2) or by a colorimetric or fluorometric method that detects the peroxidase activity of COX.[13][14][16]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Visualizing the Pathways and Processes

Diagrams illustrating the inflammatory signaling pathway and the experimental workflow provide a clearer understanding of the concepts.

G cluster_pathway Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal_Grouping Animal Grouping (Control, Thiazole, Celecoxib) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection 1 hour Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement 1-5 hours Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)-1,3-thiazole-2-thiol scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity

Derivatives of 4-(4-chlorophenyl)-1,3-thiazole have been extensively studied for their potential as anticancer agents. The substitution pattern on the thiazole ring and the modifications at the 2-thiol position have been shown to significantly influence their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship Summary

The anticancer activity of these derivatives is largely influenced by the nature of the substituent at the N-3 position of the thiazole ring and the group attached to the exocyclic sulfur atom. Generally, the introduction of bulky aromatic or heteroaromatic moieties tends to enhance the cytotoxic potential.

Quantitative Data on Anticancer Activity
Compound IDModificationCell LineIC50 (µM)Reference
6g 2-(4-(4-chlorophenyl)thiazol-2-yl)-5-(4-chlorophenyl)-3-phenyl-2,3-dihydro-1H-pyrazol-4-carbonitrileHepG-24.8±0.3[1]
HCT-1166.2±0.4[1]
MCF-78.5±0.6[1]
11c 2-(2-(4-chlorobenzylidene)hydrazono)-4-(4-chlorophenyl)-3-methyl-2,3-dihydrothiazoleHepG-25.2±0.3[1]
HCT-1167.8±0.5[1]
MCF-79.1±0.7[1]
8a 2-((6-(4-chlorophenyl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-diisopropylbenzenesulfonamideMCF-71.62[6]
A5494.61[6]
SKOV-33.28[6]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. Modifications on the thiazole scaffold have yielded compounds with significant activity.

Structure-Activity Relationship Summary

For antimicrobial activity, the introduction of a thiazolidinone ring by reacting the 2-amino group of a thiazole precursor has shown to be a favorable modification. Furthermore, the nature of the substituent on the methylene bridge of the N-methyleneamino group at the 2-position of the thiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial action.

Quantitative Data on Antimicrobial Activity (Zone of Inhibition in mm)
Compound IDModificationB. subtilisE. coliS. aureusA. nigerA. flavusReference
3a 4-(4-chlorophenyl)-N-(quinolin-8-ylmethylene)thiazol-2-amine---18-[4]
4a 3-(4-(4-chlorophenyl)thiazol-2-yl)-2-(quinolin-8-yl)thiazolidin-4-one16171518-[4]
3c 4-(4-chlorophenyl)-N-((1H-pyrazol-4-yl)methylene)thiazol-2-amine----17[4]
4b 3-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-hydroxyphenyl)thiazolidin-4-one----17[4]

Antiviral Activity

Certain derivatives have exhibited promising activity against the Tobacco Mosaic Virus (TMV), indicating their potential for development as antiviral agents.

Structure-Activity Relationship Summary

The antiviral activity of these compounds is significantly influenced by the nature of the substituents on the sulfonamide moiety attached to the 1,3,4-thiadiazole ring, which is synthesized from the parent this compound. The presence of substituted aryl groups on the sulfonamide appears to be crucial for inhibitory activity.[7]

Quantitative Data on Anti-TMV Activity
Compound IDModificationInhibition Rate (%) at 500 µg/mLReference
7b 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide52[7]
7i 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide49[7]

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (3a-c) and 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones (4a-c)

A mixture of 4-(4-chlorophenyl)thiazol-2-amine (0.01 mol) and the respective substituted aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid was refluxed for 6-8 hours. The reaction mixture was then cooled and the separated solid was filtered, washed with water, dried, and recrystallized from ethanol to yield compounds 3a-c.

For the synthesis of 4a-c, a mixture of the Schiff base (3a-c) (0.01 mol) and thioglycolic acid (0.01 mol) in dioxane (20 mL) with a pinch of anhydrous zinc chloride was refluxed for 8-10 hours. The solvent was removed under reduced pressure, and the resulting solid was washed with a sodium bicarbonate solution, then with water, dried, and recrystallized from ethanol.[4]

In-vitro Antimicrobial Activity Assay (Cup-plate method)

The antimicrobial activity was determined using the cup-plate method. Nutrient agar plates were seeded with the test microorganisms. Cups (8 mm diameter) were made in the agar and filled with 100 µL of the test compound solution in DMSO (1 mg/mL). The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition was measured in mm. Gentamicin and Flucanazole were used as standard antibacterial and antifungal drugs, respectively.[4]

In-vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (HepG-2, HCT-116, and MCF-7) were seeded in 96-well plates. After 24 hours, the cells were treated with different concentrations of the test compounds and incubated for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound causing 50% inhibition of cell growth (IC50) was calculated. Doxorubicin was used as a positive control.[1]

Anti-Tobacco Mosaic Virus (TMV) Activity Assay (Half-leaf method)

The antiviral activity against TMV was evaluated using the half-leaf method. The upper leaves of tobacco plants (Nicotiana tabacum L.) were inoculated with TMV. The test compounds were dissolved in DMSO and diluted with water. The left side of each leaf was smeared with the solution of the test compound, while the right side was smeared with the solvent as a control. After 3-4 days, the number of local lesions on each half of the leaves was counted. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C-T)/C] × 100, where C is the average number of lesions on the control leaves and T is the average number of lesions on the treated leaves. Ningnanmycin was used as a positive control.[7]

Visualizations

SAR_Anticancer Core 4-(4-Chlorophenyl)-1,3-thiazole Thiol -SH at C2 Core->Thiol Core Scaffold Substituent Substituents at N3 and S2 Core->Substituent Modification Sites Activity Anticancer Activity Substituent->Activity Influences

Caption: Key structural features influencing anticancer activity.

Experimental_Workflow_Antimicrobial start Synthesis of Thiazole Derivatives screening Antimicrobial Screening (Cup-plate method) start->screening measurement Measure Zone of Inhibition screening->measurement sar Structure-Activity Relationship Analysis measurement->sar

Caption: Workflow for antimicrobial screening and SAR analysis.

References

In Vitro Validation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol as a Histone Acetyltransferase (HAT) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro validation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and its derivatives as inhibitors of Histone Acetyltransferases (HATs). The performance of this compound class is compared with other established HAT inhibitors, supported by experimental data from publicly available literature. Detailed methodologies for key validation experiments are also provided to facilitate reproducible research.

Introduction to this compound as a HAT Inhibitor

This compound and its derivatives, such as cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), have been identified as inhibitors of histone acetyltransferases.[1][2] These enzymes play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. The dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets. The thiazole-based compounds have been shown to specifically modulate the Gcn5p-dependent functional network and inhibit the acetyltransferase activity of p300.[1]

Comparative Analysis of Inhibitory Potency

To objectively evaluate the performance of the thiazole-based HAT inhibitors, their reported inhibitory concentrations (IC50) are compared with those of other well-characterized HAT inhibitors. It is important to note that the following data is compiled from various sources and experimental conditions may differ.

InhibitorTarget HAT(s)IC50 (µM)Source(s)
CPTH2 Gcn5~20[3]
p300-[1]
Anacardic Acid p300~8.5[4]
PCAF~5[4]
Garcinol p300~7[4]
PCAF~5[4]
C646 p3000.4[5]
CBP-
NU9056 Tip602[6]
p300>50[6]
PCAF>50[6]

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to validate the efficacy and mechanism of action of this compound as a HAT inhibitor.

In Vitro HAT Activity Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of a specific HAT (e.g., recombinant human p300 or Gcn5) in the presence of an inhibitor.

Principle: The assay measures the production of Coenzyme A (CoA-SH), a co-product of the histone acetylation reaction. A developer reagent reacts with the free thiol group of CoA-SH to generate a fluorescent product, which is proportional to the HAT activity.

Materials:

  • Recombinant human HAT enzyme (e.g., p300, Gcn5)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (and other inhibitors for comparison)

  • HAT assay buffer

  • CoA-SH detection reagent (e.g., a fluorogenic maleimide)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in HAT assay buffer.

  • In a 96-well black microplate, add the HAT enzyme and the inhibitor solution. Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and add the CoA-SH detection reagent.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HAT inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Global Histone Acetylation

This cell-based assay determines the effect of the inhibitor on the overall levels of histone acetylation within cancer cells.

Principle: Cancer cells are treated with the HAT inhibitor, and the total histone proteins are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks (e.g., acetylated-Histone H3) using specific antibodies.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in histone acetylation levels.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the HAT inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Absorbance microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway of HAT Inhibition

HAT_Inhibition_Pathway cluster_0 Chromatin State HAT Histone Acetyltransferase (e.g., p300, Gcn5) Histone Histone Tails (Lysine Residues) HAT->Histone Acetylation Inhibitor 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol Inhibitor->HAT Acetylated_Histone Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene_Expression Target Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of HAT inhibition leading to altered gene expression.

Experimental Workflow for In Vitro Validation

Experimental_Workflow start Start: In Vitro Validation of HAT Inhibitor enzymatic_assay 1. In Vitro HAT Activity Assay (Fluorometric) start->enzymatic_assay cell_culture 2. Cell Culture and Treatment (Cancer Cell Lines) start->cell_culture data_analysis 5. Data Analysis and IC50 Determination enzymatic_assay->data_analysis western_blot 3. Western Blot for Global Histone Acetylation cell_culture->western_blot cytotoxicity_assay 4. Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay western_blot->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Validation of Inhibitory Activity data_analysis->conclusion

Caption: General experimental workflow for the in vitro validation of a HAT inhibitor.Caption: General experimental workflow for the in vitro validation of a HAT inhibitor.

References

Potential Cross-Reactivity Profile of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol scaffold is a recurring motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide summarizes the potential enzyme inhibitory profile of this compound by comparing it with the known activities of analogous structures.

Comparative Analysis of Enzyme Inhibition by Thiazole Derivatives

The following table summarizes the enzyme inhibitory activities of various thiazole and thiadiazole derivatives that share structural similarities with this compound. This data suggests potential targets for the compound of interest.

Thiazole/Thiadiazole Derivative ClassTarget Enzyme(s)Reported IC50/Activity
2-Amino-4-aryl thiazoles5-Lipoxygenase (5-LOX)A p-fluoro substituted derivative showed an IC50 of ~10 µM.[1]
4-Phenylthiazole analogsSoluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)A derivative with a para-methyl group (4p) had IC50 values of 2.3 nM (human sEH) and 11.1 nM (human FAAH).[2]
Thiazole derivativesCyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)A series of thiazole derivatives showed dual inhibition with IC50 values ranging from 0.09–54.09 µM for COX-2 and 0.38–9.39 µM for 5-LOX.
Phenylamino pyrimidine thiazolesSpleen Tyrosine Kinase (SYK)Optimized compounds exhibited nanomolar Ki values against SYK.
2-AminothiazolesSrc Family KinasesDasatinib, a 2-aminothiazole derivative, is a pan-Src inhibitor with nanomolar potency.
Thiazole-containing compoundsBRAFV600EA pyrazole-thiazole hybrid showed a potent BRAFV600E inhibitory effect with an IC50 of 0.05 µM.
Thiazole-piperazine derivativesOpioid SystemCompounds demonstrated centrally and peripherally mediated antinociceptive effects through activation of the opioid system.
1,3,4-Thiadiazole-thiazolidinone hybridsCyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX)A promising compound (6l) inhibited COX-2 with an IC50 of 70 nM and 15-LOX with an IC50 of 11 µM.

Generalized Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of a compound like this compound against various enzyme classes, based on standard methodologies.

In Vitro Kinase Inhibition Assay (e.g., for SYK)

This protocol is based on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

  • Materials:

    • Recombinant human kinase (e.g., SYK)

    • Kinase-specific substrate

    • Test compound (this compound)

    • Staurosporine (positive control inhibitor)

    • ATP (Adenosine 5'-triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • DMSO (Dimethyl sulfoxide)

    • 384-well plates (low-volume, white)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

    • Add a small volume of the diluted compounds to the wells of the 384-well plate.

    • Prepare a kinase/substrate solution in the kinase assay buffer and add it to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to deplete unused ATP and then a detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX-2 and 5-LOX Inhibition Assays

These protocols are based on fluorometric or colorimetric detection methods.

  • Objective: To determine the IC50 of the test compound against COX-2 and 5-LOX.

  • Materials:

    • Human recombinant COX-2 or soybean 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Test compound.

    • Celecoxib (for COX-2) or Zileuton (for 5-LOX) as positive controls.

    • Assay buffer (specific for each enzyme).

    • Detection reagents (e.g., fluorometric probe for COX-2, or reagents for detecting hydroperoxides for 5-LOX).

    • 96-well plates (black or clear, depending on the detection method).

    • Fluorescence or absorbance plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound or control.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C for COX-2, 25°C for 5-LOX) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Incubate for a specific duration (e.g., 2-10 minutes).

    • Stop the reaction and add the detection reagents according to the assay kit's instructions.

    • Measure the fluorescence or absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable model.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a general workflow for screening a test compound against a panel of enzymes to determine its cross-reactivity profile.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & Selectivity Compound Test Compound (e.g., this compound) Stock Prepare Stock Solution (in DMSO) Compound->Stock SerialDilutions Create Serial Dilutions Stock->SerialDilutions PrimaryAssay Single High-Concentration Inhibition Assay SerialDilutions->PrimaryAssay EnzymePanel Enzyme Panel (Kinases, COX, LOX, etc.) EnzymePanel->PrimaryAssay DataAnalysis1 Data Analysis (% Inhibition) PrimaryAssay->DataAnalysis1 HitSelection Select Hits (>50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (for Hits) HitSelection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

A generalized workflow for assessing the cross-reactivity of a test compound.
Potential Signaling Pathway Modulation

Given the inhibitory potential of thiazole derivatives on kinases and enzymes of the arachidonic acid pathway, the following diagram illustrates a simplified inflammatory signaling cascade that could be a target.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Immune Receptor (e.g., Fc Receptor) SYK SYK Receptor->SYK Activation Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 DownstreamKinases Downstream Kinase Cascade SYK->DownstreamKinases AA Arachidonic Acid PLA2->AA Liberation COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes TranscriptionFactors Transcription Factors (e.g., NF-κB) DownstreamKinases->TranscriptionFactors Activation GeneExpression Inflammatory Gene Expression Prostaglandins->GeneExpression Modulation Leukotrienes->GeneExpression Modulation TranscriptionFactors->GeneExpression Inhibitor 4-(4-Chlorophenyl)- 1,3-thiazole-2-thiol (Potential Inhibitor) Inhibitor->SYK Inhibitor->COX2 Inhibitor->LOX5

Potential modulation of inflammatory signaling pathways by a thiazole derivative.

References

A Comparative Analysis of the Antiviral Activities of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives and Ningnanmycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral agent Ningnanmycin against derivatives of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. This document synthesizes available experimental data to objectively evaluate their performance, with a focus on their activity against plant pathogenic viruses.

Introduction

The quest for effective antiviral agents is a cornerstone of agricultural and medicinal research. Ningnanmycin, a well-established cytosine nucleoside peptide antibiotic, has been widely used for its broad-spectrum antiviral and antibacterial properties in plants.[1] In parallel, the scientific community is continuously exploring novel synthetic compounds, such as those derived from the thiazole scaffold, for their potential as antiviral agents. This guide focuses on a comparative analysis of Ningnanmycin and derivatives of this compound, providing a summary of their antiviral efficacy, mechanisms of action, and the experimental protocols used for their evaluation. It is important to note that while extensive data is available for Ningnanmycin, the antiviral activity of the parent compound this compound is not extensively reported in the available literature. Therefore, this comparison relies on data from its sulfonamide derivatives.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the antiviral activities of Ningnanmycin and sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a compound structurally related to this compound, against Tobacco Mosaic Virus (TMV).

Table 1: Antiviral Activity against Tobacco Mosaic Virus (TMV)

CompoundActivity TypeConcentration (µg/mL)Inhibition Rate (%)EC50 (µg/mL)Reference
NingnanmycinCurative50058.0296.0[2]
NingnanmycinProtective50054.6261.4[3]
NingnanmycinInactivation--40.3[2]
Compound 7b¹Curative50051.3-[4]
Compound 7i²Curative50049.8-[4]

¹Compound 7b: 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazole-2-sulfonamide ²Compound 7i: N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Table 2: Binding Affinity to TMV Coat Protein (CP)

CompoundBinding Constant (Kd)Reference
Ningnanmycin1.10–3.96 µM[5]

Mechanism of Action

Ningnanmycin

Ningnanmycin exhibits a dual mechanism of action in its antiviral activity. Firstly, it directly interferes with the virus by binding to the viral coat protein (CP), which inhibits the assembly of new virus particles.[3][5] Secondly, it induces systemic resistance in the host plant by activating various defense-related signaling pathways.[1] This includes the potentiation of the salicylic acid (SA) signaling pathway and the jasmonic acid/ethylene (JA/ET) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins and other defense genes.

This compound Derivatives

The precise mechanism of action for the antiviral activity of this compound and its derivatives is not as well-elucidated as that of Ningnanmycin. However, studies on related thiazole and thiadiazole derivatives suggest that they may also target viral replication processes. For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit viral polymerases or interfere with other essential viral enzymes.[6] The sulfonamide derivatives of the related 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol have demonstrated inhibitory activity against TMV, suggesting a potential for direct interaction with viral components or host factors involved in the viral life cycle.[4]

Experimental Protocols

Antiviral Activity Assay (Half-Leaf Method)

A common method to evaluate the in vivo antiviral activity of compounds against TMV is the half-leaf method.

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

  • Compound Application: One half of each inoculated leaf is treated with a solution of the test compound, while the other half is treated with a control solution (e.g., solvent only).

  • Incubation: The plants are maintained in a controlled environment to allow for the development of local lesions, which are indicative of viral infection.

  • Evaluation: The number of local lesions on each half of the leaf is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [ (Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half ] x 100

Determination of EC50

The half-maximal effective concentration (EC50) is determined by testing a range of concentrations of the compound and measuring the corresponding inhibition of viral activity. The EC50 value is the concentration of the compound that inhibits 50% of the viral activity.

Binding Affinity Assay (Microscale Thermophoresis - MST)
  • Protein Labeling: The viral protein of interest (e.g., TMV-CP) is fluorescently labeled.

  • Serial Dilution: A serial dilution of the ligand (e.g., Ningnanmycin) is prepared.

  • Incubation: The labeled protein is mixed with the different concentrations of the ligand and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries and the thermophoretic movement of the labeled protein is measured in a Monolith NT.115 instrument.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding model.[5]

Visualizing the Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay (Half-Leaf Method) cluster_ec50 EC50 Determination cluster_mst Binding Affinity Assay (MST) A Virus Inoculation on Tobacco Leaf B Treatment Application (Compound vs. Control) A->B C Incubation and Lesion Development B->C D Lesion Counting and Inhibition Rate Calculation C->D E Dose-Response Experiment F Data Analysis E->F G Protein Labeling (TMV-CP) I Incubation G->I H Ligand Serial Dilution (Ningnanmycin) H->I J MST Measurement I->J K Kd Determination J->K

Caption: Workflow for Antiviral Activity Evaluation.

Ningnanmycin_MoA cluster_direct Direct Antiviral Action cluster_indirect Induction of Host Resistance Ningnanmycin1 Ningnanmycin TMV_CP TMV Coat Protein (CP) Ningnanmycin1->TMV_CP Binds to Virus_Assembly Virus Assembly Inhibition TMV_CP->Virus_Assembly Ningnanmycin2 Ningnanmycin Plant_Cell Plant Cell Ningnanmycin2->Plant_Cell SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway Plant_Cell->JA_ET_Pathway Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes Systemic_Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Systemic_Resistance

Caption: Mechanism of Action of Ningnanmycin.

Conclusion

Ningnanmycin stands as a potent antiviral agent with a well-documented dual mechanism of action involving direct viral inhibition and induction of host systemic resistance. Quantitative data, including EC50 values and binding affinities, robustly support its efficacy against plant viruses like TMV.

References

A-Comparative-Analysis-of-the-Cytotoxic-Profile-of-4-(4-Chlorophenyl)-1,3-thiazole-2-thiol-on-Malignant-and-Non-Malignant-Cell-Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing normal cells is a paramount objective in oncological research.[1][2][3] The thiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[4][5][6] This guide presents a comprehensive framework for evaluating the comparative cytotoxicity of a specific thiazole derivative, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol (CPTT), on cancerous versus non-cancerous cell lines. We provide detailed, validated protocols for a multi-assay approach, beginning with broad-spectrum viability assessment and progressing to mechanistic studies of cell death. The causality behind experimental choices, the importance of appropriate controls, and the interpretation of comparative data are emphasized to ensure scientific rigor and trustworthiness. This document is intended to serve as an in-depth technical guide for researchers, scientists, and drug development professionals investigating novel anticancer agents.

Part 1: Rationale and Strategic Experimental Design

The fundamental premise of targeted cancer therapy is to exploit the biochemical and molecular differences between malignant and normal cells.[2][3] Cancer cells often exhibit increased metabolic rates, altered signaling pathways, and a higher production of reactive oxygen species (ROS), making them potentially more susceptible to certain chemical agents.[7] Thiazole derivatives have been shown to induce apoptosis and disrupt key cellular processes in cancer cells.[1][4][5]

Our hypothesis is that CPTT will demonstrate a significantly higher cytotoxic effect on cancer cell lines compared to normal cell lines. To rigorously test this, a multi-faceted experimental approach is required. The workflow is designed to first establish a differential in cell viability and then to elucidate the underlying mechanism of selective cell death.

Selection of Cell Lines: The Foundation of Comparison

To generate meaningful comparative data, it is crucial to select appropriate cell line pairings. An ideal approach involves comparing a cancer cell line with a normal cell line derived from the same tissue of origin. This minimizes tissue-specific metabolic variations and provides a clearer indication of cancer-selective effects.

Recommended Paired Cell Lines:

Cancer Cell LineDescriptionNormal Cell LineDescription
MCF-7 Human breast adenocarcinoma (ER+)MCF-10A Non-tumorigenic human breast epithelial
A549 Human lung carcinomaBEAS-2B Normal human bronchial epithelial
HepG2 Human hepatocellular carcinomaTHLE-2 Normal human liver epithelial
Experimental Workflow

The experimental strategy is designed as a tiered approach. We begin with a primary screen to measure metabolic activity and cell viability (MTT assay). Positive "hits" from this screen, which show a significant difference in cytotoxicity, are then subjected to secondary assays to confirm the mechanism of cell death (LDH assay for necrosis/membrane integrity and Annexin V/PI staining for apoptosis).

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Pathway Analysis A Prepare Cancer & Normal Cell Lines B Treat with CPTT (Dose-Response) A->B C MTT Assay for Metabolic Activity B->C D Calculate IC50 & Selectivity Index (SI) C->D E LDH Assay for Membrane Integrity D->E If SI > 1 F Annexin V/PI Assay for Apoptosis D->F If SI > 1 G Data Analysis: Apoptotic vs. Necrotic Profile E->G F->G H Western Blot for Apoptotic Proteins (Bcl-2, Bax, Caspase-3) G->H If Apoptosis Confirmed

Caption: Overall experimental workflow for assessing selective cytotoxicity.

Part 2: Core Cytotoxicity Assessment Protocols

For every protocol, it is imperative to include three types of controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve CPTT (e.g., DMSO) at the highest concentration used in the experiment. This accounts for any solvent-induced toxicity.

  • Untreated Control: Cells incubated in culture medium only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing correctly.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of living cells.[9]

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of CPTT in culture medium. Remove the old medium from the wells and add 100 µL of the CPTT dilutions. Incubate for 48-72 hours.[10]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] This assay is a reliable marker for plasma membrane disruption, which occurs during necrosis or late-stage apoptosis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Control Preparation: Prepare three essential controls in triplicate:

    • Spontaneous Release: Wells with untreated cells.

    • Maximum Release: Wells with untreated cells, to which a lysis buffer (e.g., 10% Triton X-100) is added 30-60 minutes before the end of the incubation.[12]

    • Background Control: Wells with medium only.[12][13]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][14]

  • Reaction Mixture: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate.[12][14]

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[12][13] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Data Interpretation: The Selectivity Index (SI)

The primary goal is to determine if CPTT is more toxic to cancer cells than normal cells. The Selectivity Index (SI) is a critical parameter for this evaluation.[15][16]

SI = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line

An SI value greater than 1 indicates selective cytotoxicity towards cancer cells.[16] A higher SI value is more desirable, suggesting a better therapeutic window.

Table 1: Hypothetical IC₅₀ and Selectivity Index Data for CPTT

Cell Line PairCancer Cell IC₅₀ (µM)Normal Cell IC₅₀ (µM)Selectivity Index (SI)
MCF-7 / MCF-10A 5.248.59.3
A549 / BEAS-2B 8.962.17.0
HepG2 / THLE-2 12.555.84.5

Part 3: Mechanistic Insights into Selective Cytotoxicity

If the initial screening reveals a favorable selectivity index (SI > 2), the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[17][18]

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17][20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with CPTT at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and pool with the supernatant.[17]

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[17][19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17][20]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (should be interpreted with caution).[17]

Potential Signaling Pathway: Intrinsic Apoptosis

Many thiazole derivatives exert their anticancer effects by inducing the intrinsic (mitochondrial) pathway of apoptosis.[18][22][23] A plausible mechanism for CPTT could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of caspase cascades.

G CPTT CPTT ROS ↑ ROS Production CPTT->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax (Pro-apoptotic) Mito->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 inhibition CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibition Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by CPTT.

Further validation of this pathway would involve Western blot analysis to measure the expression levels of key proteins like Bcl-2, Bax, and cleaved Caspase-3. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would strongly support the induction of apoptosis via the intrinsic pathway.[18][22]

Conclusion

This guide outlines a robust, logical, and self-validating framework for assessing the comparative cytotoxicity of this compound. By employing a tiered approach that moves from broad viability screening to specific mechanistic assays, researchers can generate high-quality, interpretable data. The emphasis on appropriate cell line pairing and the calculation of a Selectivity Index are crucial for determining the therapeutic potential of CPTT. The provided protocols, grounded in established methodologies, offer a clear path for investigating not only if the compound is selectively toxic but also how it achieves this effect. The ultimate goal is to identify compounds with a high degree of selectivity, paving the way for the development of safer and more effective cancer therapies.[15][24]

References

A Comparative Guide to the Synthetic Routes of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry. The comparison is based on established synthetic methodologies, offering insights into the starting materials, reaction conditions, and potential yields of each approach.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through different pathways. Here, we compare the classical Hantzsch thiazole synthesis with a multi-step approach starting from 4-chlorobenzoic acid. The choice of route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

FeatureRoute A: Hantzsch Thiazole SynthesisRoute B: Multi-step Synthesis from 4-Chlorobenzoic Acid
Starting Materials 2-bromo-4'-chloroacetophenone, Ammonium dithiocarbamate4-Chlorobenzoic acid, Hydrazine, Carbon disulfide
Key Reaction CyclocondensationFormation and cyclization of a dithiocarbazate
Reaction Steps Typically a one-pot reactionMultiple steps including esterification, hydrazinolysis, and cyclization
Reaction Conditions Reflux in a suitable solvent (e.g., ethanol)Varied conditions for each step, including reflux and low-temperature reactions[1][2]
Reported Yield Generally high for Hantzsch synthesis[3]Good to high yields reported for analogous 1,3,4-thiadiazole synthesis[1][2]
Advantages Straightforward, often high-yielding, one-pot procedure[3][4]Readily available and inexpensive starting material (4-chlorobenzoic acid)
Disadvantages Requires the handling of lachrymatory α-haloketonesA multi-step process that can be more time-consuming and may result in a lower overall yield

Visualizing the Synthetic Pathways

The following diagram illustrates the two compared synthetic routes to this compound.

Synthetic_Routes cluster_A Route A: Hantzsch Thiazole Synthesis cluster_B Route B: From 4-Chlorobenzoic Acid A_start1 2-bromo-4'-chloroacetophenone A_product This compound A_start1->A_product Ethanol, Reflux A_start2 Ammonium dithiocarbamate A_start2->A_product B_start 4-Chlorobenzoic acid B_int1 4-Chlorobenzoyl hydrazine B_start->B_int1 1. SOCl2 2. Hydrazine hydrate B_int2 Potassium dithiocarbazate B_int1->B_int2 KOH, CS2 B_product This compound B_int2->B_product Acid-catalyzed cyclization

Caption: Comparative diagram of two synthetic routes to this compound.

Experimental Protocols

Route A: Hantzsch Thiazole Synthesis

This one-pot synthesis is a direct and efficient method for the preparation of the target thiazole derivative.[3]

Materials:

  • 2-bromo-4'-chloroacetophenone

  • Ammonium dithiocarbamate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4'-chloroacetophenone (1 equivalent) in ethanol.

  • To this solution, add ammonium dithiocarbamate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Route B: Multi-step Synthesis from 4-Chlorobenzoic Acid

This route involves the formation of a key dithiocarbazate intermediate followed by cyclization. The protocol is adapted from the synthesis of analogous 1,3,4-thiadiazole-2-thiols.[1][2]

Materials:

  • 4-Chlorobenzoic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Potassium hydroxide

  • Carbon disulfide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-Chlorobenzoyl hydrazine

  • Reflux a mixture of 4-chlorobenzoic acid (1 equivalent) and thionyl chloride (1.5 equivalents) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of hydrazine hydrate (2 equivalents) with stirring.

  • Stir the mixture for 1-2 hours at room temperature.

  • Isolate the precipitated 4-chlorobenzoyl hydrazine by filtration, wash with water, and dry.

Step 2: Synthesis of Potassium dithiocarbazate

  • To a solution of potassium hydroxide (1 equivalent) in ethanol, add 4-chlorobenzoyl hydrazine (1 equivalent).

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with constant stirring.

  • Continue stirring for 2-3 hours at room temperature.

  • Collect the precipitated potassium dithiocarbazate by filtration and wash with cold ethanol.

Step 3: Synthesis of this compound

  • Suspend the potassium dithiocarbazate in water and acidify with concentrated hydrochloric acid with cooling.

  • Stir the reaction mixture at room temperature for several hours until the cyclization is complete (monitored by TLC).

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

References

Head-to-head comparison of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol with other thiazole-based drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. This guide provides a head-to-head comparison of the emerging investigational compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and its derivatives with established thiazole-based drugs, namely the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam. This comparison is based on available experimental data for the subject compound's analogs and published data for the comparator drugs.

Executive Summary

While direct and comprehensive experimental data for this compound is limited in publicly available literature, research on structurally related 4-(4-chlorophenyl)thiazole derivatives reveals promising antiparasitic activity. This guide synthesizes the available data on these analogs and contrasts it with the well-documented mechanisms and potencies of Ritonavir, Dasatinib, and Meloxicam in their respective therapeutic fields. A significant finding for a related compound, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, is its identification as a histone acetyltransferase (HAT) inhibitor, suggesting a potential mechanism for anticancer activity that warrants further investigation.[1]

Comparative Data Overview

The following table summarizes the known biological activities and reported potency of 4-(4-chlorophenyl)thiazole derivatives against established thiazole-based drugs. It is crucial to note that the data for the subject compound are from analogs and not the exact molecule, highlighting the need for direct experimental validation.

Compound Therapeutic Area Mechanism of Action Target Organism/Cell Line Biological Activity (IC50/EC50)
4-(4-chlorophenyl)thiazole derivatives AntiparasiticNot fully elucidatedLeishmania amazonensis (promastigote)19.86 µM to >200 µM[2][3]
Trypanosoma cruzi (trypomastigote)1.67 µM to >100 µM[2]
Anticancer (potential)Histone Acetyltransferase (HAT) inhibition (inferred from analog)[1]K562 (Chronic Myeloid Leukemia)4.6 nM (for Dasatinib)[4]
Ritonavir Antiviral (HIV)HIV-1 and HIV-2 protease inhibitor[5][6]HIV-1EC50: 0.022-0.13 µM[5]
HIV-2EC50: 0.16 µM[5]
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (BCR-ABL, Src family kinases)K562 (Chronic Myeloid Leukemia)IC50: 4.6 nM[4]
MDA-MB-231 (Breast Cancer)IC50: 6.1 ± 2.2 µM[7][8]
Meloxicam Anti-inflammatoryPreferential COX-2 inhibitorCyclooxygenase-2 (COX-2)IC50: ~0.32 µM (in vitro)[9]
Cyclooxygenase-1 (COX-1)IC50: ~3.84 µM (in vitro, ~12-fold selectivity for COX-2)[9]

Mechanism of Action and Signaling Pathways

This compound and Analogs:

The precise mechanism of action for the antiparasitic effects of 4-(4-chlorophenyl)thiazole derivatives is not yet fully understood. However, the identification of a related compound as a histone acetyltransferase (HAT) inhibitor provides a plausible avenue for investigation into its potential anticancer effects.[1] HATs play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HATs can lead to the silencing of genes essential for cancer cell proliferation and survival.

HAT_Inhibition_Pathway HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Promotes Thiazole 4-(4-Chlorophenyl)-thiazole derivative Thiazole->HAT Inhibits Histones Histones Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene_Expression Gene Expression (Proliferation, Survival) Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening: Antiparasitic/Anticancer Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Selectivity Index Calculation (Cytotoxicity against mammalian cells) C->D E Hit Compound Identification D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V) E->G H Target Identification (e.g., Western Blot for protein expression) E->H I Animal Model of Disease H->I J Efficacy & Toxicity Studies I->J K Lead Optimization J->K

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, ensuring that operational procedures are clear, concise, and aligned with best practices for laboratory safety and chemical handling.

I. Immediate Safety Considerations and Spill Management

In the event of a spill, immediate and appropriate action is crucial. Isolate the spill area and ensure adequate ventilation. Personnel involved in the cleanup must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger spills, a NIOSH-approved dust mask is recommended if there is a possibility of dust inhalation.

Absorb liquid spills with an inert material such as sand, silica gel, or a universal binder. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Following the initial cleanup, decontaminate the area. For thiols, a common and effective decontamination agent is a bleach solution. Glassware and equipment that have come into contact with the substance should be soaked in a bleach bath, preferably overnight, to oxidize the thiol group.

II. Operational Plan for Disposal

The disposal of this compound must be managed as hazardous waste, in strict accordance with all local, state, and federal regulations. Adherence to a structured disposal plan minimizes risks and ensures compliance.

Step 1: Waste Collection and Segregation

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must be kept closed except when adding waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[1][2] Collect aqueous and organic solvent waste in separate containers.[3]

Step 2: Labeling

  • Hazardous Waste Label: Immediately label the waste container with a hazardous waste tag. The label must clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.

  • Conditions: Keep the storage area cool, dry, and well-ventilated.

Step 4: Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4][5] After thorough rinsing and drying, deface the original label before disposing of the container as solid waste.[5]

III. Lack of Quantitative Data and Specific Experimental Protocols

Following a comprehensive review of available safety data sheets and chemical handling literature, no specific quantitative data regarding disposal limits or detailed experimental protocols for the neutralization or degradation of this compound were found. The guidance provided is based on best practices for the disposal of thiazole derivatives and thiols in a laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal A Generate this compound Waste B Select Designated, Compatible Waste Container A->B C Label Container with Hazardous Waste Tag B->C D Store in Satellite Accumulation Area C->D Transport to Storage E Use Secondary Containment for Liquids D->E F Ensure Cool, Dry, Well-Ventilated Storage E->F G Arrange for Licensed Hazardous Waste Disposal F->G Schedule Pickup H Properly Dispose of Empty Containers G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. The following procedures are based on the known hazards of similar thiazole and thiol compounds and are intended to ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.[1][2]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][3]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[1]
Chemical-resistant Apron-Recommended for larger quantities or when there is a higher risk of splashing.[2]
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]
Foot Protection Closed-toe shoes-Protects feet from spills.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Thiols are known for their strong, unpleasant odors and should be handled with care to prevent environmental release.[4][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1] Thiazole derivatives can cause skin and eye irritation.[6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill and Disposal Plan

Spill Cleanup:

  • For small spills, use an absorbent material to clean up the spill.[4]

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses during cleanup.[4]

  • All disposable cleanup materials should be sealed in a plastic bag and disposed of as hazardous waste.[4]

  • For larger spills, contact your institution's environmental health and safety (EHS) department for assistance.[4]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not mix with other waste streams.[2]

  • Decontamination: Glassware and equipment that have come into contact with the thiol should be decontaminated by soaking in a bleach solution for at least 24 hours to oxidize the malodorous thiol compounds.[4][8] The bleach solution should then be disposed of as hazardous waste.[4]

  • Container Disposal: Empty containers should be handled as if they contain the product and disposed of accordingly.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated chemical fume hood B->C D Weigh and transfer the chemical carefully to minimize dust/aerosols C->D E Perform experimental procedure D->E F Decontaminate glassware and equipment with bleach solution E->F G Clean work area F->G H Collect all chemical waste in a labeled hazardous waste container G->H I Dispose of waste through institutional EHS H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Reactant of Route 2
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.